An In-depth Technical Guide to the Synthesis of 4-Methylcyclohex-1-en-1-ol
This guide provides a comprehensive technical overview for the synthesis of 4-methylcyclohex-1-en-1-ol, a valuable intermediate in organic synthesis. The document is structured to provide not only a step-by-step protocol...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive technical overview for the synthesis of 4-methylcyclohex-1-en-1-ol, a valuable intermediate in organic synthesis. The document is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for the chosen synthetic strategy, catering to researchers, scientists, and professionals in drug development.
Introduction
4-Methylcyclohex-1-en-1-ol is a tertiary allylic alcohol with significant potential as a building block in the synthesis of complex organic molecules. Its structure, featuring a chiral center and a reactive allylic alcohol moiety, makes it an attractive starting material for the introduction of functionality and the construction of intricate molecular architectures. This guide will detail a reliable and efficient two-step synthesis commencing from the readily available starting material, 4-methylanisole. The synthetic approach involves the formation of the key intermediate, 4-methylcyclohex-2-en-1-one, followed by a regioselective Grignard reaction to yield the target compound.
Synthetic Strategy and Rationale
The chosen synthetic pathway is designed for efficiency and control, prioritizing the regioselective formation of the desired product. The overall transformation is depicted below:
Exploratory
4-Methylcyclohex-1-en-1-ol: Chemical Properties, Tautomeric Dynamics, and Synthetic Applications
An In-Depth Technical Guide for Researchers and Drug Development Professionals Executive Summary In the realm of synthetic organic chemistry and drug development, enols and their derivatives serve as indispensable nucleo...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
In the realm of synthetic organic chemistry and drug development, enols and their derivatives serve as indispensable nucleophilic intermediates for the
α
-functionalization of carbonyl compounds. 4-Methylcyclohex-1-en-1-ol is the enol tautomer of 4-methylcyclohexanone. While the free enol is thermodynamically unstable and exists only transiently in dynamic equilibrium with its keto counterpart, understanding its physical properties, generation, and trapping mechanisms is critical for designing complex synthetic workflows.
This whitepaper provides a comprehensive analysis of 4-methylcyclohex-1-en-1-ol, detailing its computed physicochemical profile, the thermodynamic causality of its tautomerization, and field-proven experimental protocols for its stabilization and utilization in pharmaceutical synthesis.
Part 1: Molecular Identity & Computed Physical Properties
Due to the rapid tautomerization of 4-methylcyclohex-1-en-1-ol into 4-methylcyclohexanone under standard conditions, empirical isolation of the pure enol is highly impractical. Consequently, researchers rely on robust computational models to define its physical and chemical parameters. The quantitative data summarized in Table 1 provides a baseline for predicting its behavior in solvent systems and biological assays.
Table 1: Computed Physicochemical Properties of 4-Methylcyclohex-1-en-1-ol
Property
Value
Scientific Relevance
Reference
IUPAC Name
4-methylcyclohex-1-en-1-ol
Standardized nomenclature for structural identification.
Part 2: Thermodynamic Stability & Keto-Enol Tautomerism
The fundamental challenge in utilizing 4-methylcyclohex-1-en-1-ol lies in its thermodynamic instability relative to 4-methylcyclohexanone. In simple aliphatic and alicyclic systems, the keto form is favored by a factor of >
108
because the bond dissociation energy of the carbon-oxygen double bond (C=O) is significantly higher than that of the carbon-carbon double bond (C=C) present in the enol 2.
The Symmetry Advantage
A critical structural feature of 4-methylcyclohexanone is its plane of symmetry passing through the C1-C4 axis. Unlike asymmetric ketones (e.g., 2-methylcyclohexanone), which yield a mixture of kinetic and thermodynamic enolates, deprotonation of 4-methylcyclohexanone at either the C2 or C6 position yields the exact same enol: 4-methylcyclohex-1-en-1-ol3. This symmetry eliminates the need for complex regioselective control during synthesis, making it a highly reliable substrate for drug development workflows.
Figure 1: Acid-catalyzed keto-enol tautomerization between 4-methylcyclohexanone and its enol.
Part 3: Experimental Generation & Trapping Protocols
Because the free enol cannot be isolated, it must be generated in situ as an enolate anion and immediately trapped with an electrophile. The most robust and widely utilized method in pharmaceutical synthesis is the conversion of the ketone into a silyl enol ether (e.g., 4-methyl-1-(trimethylsilyloxy)cyclohex-1-ene) 4.
Self-Validating Protocol: Synthesis of the Silyl Enol Ether
This protocol utilizes Lithium diisopropylamide (LDA) and Trimethylsilyl chloride (TMSCl). The causality behind these reagent choices is rooted in Hard-Soft Acid-Base (HSAB) theory and steric kinetics:
Why LDA? LDA is a sterically hindered, strong, non-nucleophilic base. It quantitatively deprotonates the
α
-carbon without attacking the electrophilic carbonyl carbon.
Why -78 °C? Cryogenic temperatures suppress unwanted side reactions, such as the self-condensation (aldol reaction) of the formed enolate with unreacted ketone.
Why TMSCl? The lithium enolate features a "hard" oxygen nucleophile. The silicon atom in TMSCl is a "hard" electrophile. This hard-hard interaction kinetically favors O-silylation over C-silylation, yielding the silyl enol ether exclusively.
Step-by-Step Methodology:
Preparation: Flame-dry a Schlenk flask under inert gas (N₂ or Argon). Add anhydrous Tetrahydrofuran (THF) and cool to -78 °C using a dry ice/acetone bath.
Base Addition: Introduce LDA (1.1 equivalents) to the chilled THF.
Enolization: Add 4-methylcyclohexanone (1.0 equivalent) dropwise over 15 minutes. The slow addition prevents localized heating. Stir the mixture for 1 hour at -78 °C to ensure complete, quantitative formation of the lithium enolate.
Isolation: Allow the reaction mixture to slowly warm to room temperature over 2 hours. Quench with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Extract the aqueous layer with diethyl ether, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting silyl enol ether can be purified via vacuum distillation.
Figure 2: Step-by-step experimental workflow for trapping the enol as a stable silyl enol ether.
Part 4: Applications in Drug Development & Synthetic Workflows
The stabilized enol derivative of 4-methylcyclohexanone is a highly versatile building block in medicinal chemistry and API (Active Pharmaceutical Ingredient) synthesis.
Palladium-Catalyzed
α
-Arylation: Silyl enol ethers derived from 4-methylcyclohexanone are excellent substrates for Pd(II)-mediated sequential dehydrosilylation and cross-coupling. This allows for the direct synthesis of
β
-aryl enones, which are privileged scaffolds in various biologically active molecules 5.
[3+3] Cyclization Reactions: The enol ether can participate in TiCl₄-mediated [3+3] cyclizations with 1,3-bis(silyl enol ethers). This methodology is utilized to construct complex bicyclic salicylates and 5,6,7,8-tetrahydronaphthalene derivatives, which are common motifs in natural product synthesis and targeted therapeutics 6.
Mukaiyama Aldol Additions: The trapped enol acts as a mild, controlled nucleophile that can react with various aldehydes in the presence of Lewis acids, allowing for the stereoselective construction of
β
-hydroxy ketones without the risk of poly-condensation.
References
Source: nih.
Title: 22.
Title: 8.
Source: acs.
-Aryl Enones from Enol Silanes as Ketone Equivalents via Pd(II)
Title: Synthesis of Bicyclic Salicylates by[3+3] Cyclization of 1,3-Bis(Silyl Enol Ethers) with Cyclic 3-(Silyloxy)
A Technical Guide to the Spectroscopic Characterization of 4-Methylcyclohex-1-en-1-ol
This guide provides an in-depth analysis of the expected spectroscopic data for 4-Methylcyclohex-1-en-1-ol, a cyclic enol of interest in synthetic organic chemistry. In the absence of a comprehensive, publicly available...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth analysis of the expected spectroscopic data for 4-Methylcyclohex-1-en-1-ol, a cyclic enol of interest in synthetic organic chemistry. In the absence of a comprehensive, publicly available experimental dataset for this specific molecule, this document leverages established spectroscopic principles and data from analogous structures to predict the characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This predictive approach serves as a robust framework for researchers engaged in the synthesis and characterization of substituted cyclohexene derivatives.
Introduction
4-Methylcyclohex-1-en-1-ol (C₇H₁₂O, Molecular Weight: 112.17 g/mol ) is a fascinating molecule that combines the structural features of a cyclic alkene and an enol.[1] The accurate characterization of its molecular structure is paramount for confirming its synthesis and for understanding its reactivity. Spectroscopic techniques are the cornerstone of such characterizations, each providing a unique piece of the structural puzzle. This guide will delve into the predicted spectroscopic signature of 4-Methylcyclohex-1-en-1-ol, offering a detailed interpretation of the anticipated data.
Molecular Structure and Numbering
For clarity throughout this guide, the atoms of 4-Methylcyclohex-1-en-1-ol are numbered as depicted in the diagram below. This numbering scheme will be used to assign specific spectroscopic signals to their corresponding atoms.
Figure 1: Structure and numbering of 4-Methylcyclohex-1-en-1-ol.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
A. ¹H NMR Spectroscopy
The proton NMR spectrum of 4-Methylcyclohex-1-en-1-ol is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronic environment, with protons near electronegative atoms or double bonds appearing at higher chemical shifts (downfield).
Predicted ¹H NMR Data:
Proton(s)
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Rationale
H-O
1.0 - 4.0
Broad Singlet
1H
The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding. It typically appears as a broad singlet.
H-2
5.5 - 6.0
Triplet (or dd)
1H
As a vinylic proton, H-2 is significantly deshielded by the π-electron system of the double bond. It is expected to show coupling to the two protons on C-6.
H-3 (2H)
2.0 - 2.4
Multiplet
2H
These allylic protons are deshielded by the adjacent double bond. Their signals will be complex due to coupling with H-2 and H-4.
H-4
1.8 - 2.2
Multiplet
1H
This proton is at a branch point and is coupled to the protons on C-3, C-5, and the methyl group.
H-5 (2H)
1.4 - 1.8
Multiplet
2H
These are standard aliphatic protons on the cyclohexene ring.
H-6 (2H)
1.9 - 2.3
Multiplet
2H
These allylic protons are deshielded and coupled to H-5 and H-1.
H-7 (CH₃)
0.9 - 1.1
Doublet
3H
The methyl protons are in a typical aliphatic environment and will be split into a doublet by the adjacent H-4.
Experimental Protocol for ¹H NMR:
A standard approach for acquiring a high-quality ¹H NMR spectrum would involve the following steps:
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
Acquisition Parameters:
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
Spectral Width: Approximately 12-16 ppm.
Acquisition Time: 2-3 seconds.
Relaxation Delay: 1-2 seconds.
Number of Scans: 16-64, depending on the sample concentration.
Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction.
B. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms.
Predicted ¹³C NMR Data:
Carbon(s)
Predicted Chemical Shift (δ, ppm)
Rationale
C-1
140 - 150
This is an sp² hybridized carbon bonded to an oxygen atom (enol), which causes a significant downfield shift.
C-2
120 - 130
This is a standard sp² hybridized carbon in a cyclohexene ring.
C-3
25 - 35
An sp³ hybridized carbon adjacent to the double bond (allylic).
C-4
30 - 40
An sp³ hybridized carbon with a methyl substituent.
C-5
20 - 30
A standard sp³ hybridized carbon in the cyclohexene ring.
C-6
25 - 35
An sp³ hybridized carbon adjacent to the double bond (allylic).
C-7 (CH₃)
20 - 25
A typical aliphatic methyl carbon.
Experimental Protocol for ¹³C NMR:
Sample Preparation: Use the same sample prepared for ¹H NMR.
Instrumentation: A 100 MHz or higher field NMR spectrometer (corresponding to a 400 MHz proton frequency).
Acquisition Parameters:
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30).
Spectral Width: Approximately 200-220 ppm.
Acquisition Time: 1-2 seconds.
Relaxation Delay: 2-5 seconds.
Number of Scans: 512-2048, as ¹³C has a low natural abundance.
Processing: Similar to ¹H NMR, apply a Fourier transform, phase correction, and baseline correction.
II. Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.
Predicted IR Absorption Bands:
Wavenumber (cm⁻¹)
Functional Group
Vibrational Mode
Intensity
3200 - 3600
O-H (Alcohol)
Stretching
Strong, Broad
3010 - 3090
=C-H (Alkene)
Stretching
Medium
2850 - 2960
C-H (Alkane)
Stretching
Strong
1620 - 1680
C=C (Alkene)
Stretching
Medium
1050 - 1150
C-O (Alcohol)
Stretching
Strong
The presence of a broad O-H stretching band is a key indicator of the alcohol functional group, with the broadening resulting from hydrogen bonding.[2][3] The C=C stretching absorption confirms the presence of the double bond.
Experimental Protocol for IR Spectroscopy:
Sample Preparation:
Neat Liquid: If the sample is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).
Solution: Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl₄) and placed in a salt cell.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Acquisition: A background spectrum of the salt plates or solvent is first recorded, followed by the spectrum of the sample. The background is then automatically subtracted from the sample spectrum.
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure. For 4-Methylcyclohex-1-en-1-ol, the molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) of 112.
Loss of a water molecule (dehydration), a common fragmentation for alcohols.
84
[M - C₂H₄]⁺
Retro-Diels-Alder reaction, a characteristic fragmentation of cyclohexene derivatives.
69
[C₅H₉]⁺
Further fragmentation following dehydration.
Experimental Protocol for Mass Spectrometry:
Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification, or through direct infusion.
Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragments.
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer separates the ions based on their m/z ratio.
Detection: An electron multiplier detects the ions, and the data is presented as a mass spectrum.
Figure 2: Workflow for the spectroscopic analysis of 4-Methylcyclohex-1-en-1-ol.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-Methylcyclohex-1-en-1-ol. By understanding the expected NMR chemical shifts, IR absorption frequencies, and mass spectral fragmentation patterns, researchers can confidently identify and characterize this molecule. The provided experimental protocols offer a starting point for acquiring high-quality data. It is important to reiterate that this guide is based on predictive analysis and established spectroscopic principles, and experimental verification is the ultimate standard for structural confirmation.
References
Candish, L., & Lupton, D. W. (2011). N-Heterocyclic Carbene Cascade Catalysis: Dual Brønsted/Lewis base Rearrangement of. Chemical Science, 2(4), 659-663. [Link]
Brainly. (2022, December 27). Compare and interpret the infrared spectra of 4-methylcyclohexene and 4-methylcyclohexanol. [Link]
Executive Summary In the realm of complex organic synthesis and drug development, enols and their derivatives act as indispensable nucleophilic building blocks. 4-Methylcyclohex-1-en-1-ol (CAS: 116725-77-0) is the transi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the realm of complex organic synthesis and drug development, enols and their derivatives act as indispensable nucleophilic building blocks. 4-Methylcyclohex-1-en-1-ol (CAS: 116725-77-0) is the transient enol tautomer of 4-methylcyclohexanone. Because free enols are thermodynamically unstable and rapidly tautomerize back to their keto forms under standard conditions, isolating 4-methylcyclohex-1-en-1-ol requires specialized trapping techniques—most commonly as a silyl enol ether. This whitepaper details the physicochemical dynamics, structural advantages, and validated synthetic protocols for generating and utilizing this specific enol equivalent.
Physicochemical Profiling & Tautomeric Dynamics
Under ambient conditions, the keto-enol equilibrium of 4-methylcyclohexanone heavily favors the keto tautomer due to the higher bond dissociation energy of the carbon-oxygen double bond (C=O) compared to the carbon-carbon double bond (C=C). However, the enolate anion of 4-methylcyclohexanone has been extensively studied in the gas phase using high-resolution photodetachment spectroscopy to map its electron affinity and dipole-bound states[1].
A critical structural feature of 4-methylcyclohexanone is its internal plane of symmetry passing through the C1 (carbonyl) and C4 (methyl-bearing) carbons. Because the
α
-carbons (C2 and C6) are chemically equivalent, deprotonation at either site yields the exact same intermediate: the 4-methylcyclohex-1-en-1-olate anion. This eliminates the regioselectivity issues (kinetic vs. thermodynamic control) that plague asymmetric ketones (e.g., 2-methylcyclohexanone or 3-methylcyclohexanone)[1], making it an exceptionally clean substrate for enol generation.
Synthetic Methodologies: Enol Trapping Protocol
To utilize 4-methylcyclohex-1-en-1-ol in drug development, it must be trapped as a stable equivalent, typically 4-methylcyclohex-1-en-1-yloxytrimethylsilane . The following protocol is designed as a self-validating system, ensuring that each mechanistic step is driven by strict chemical causality.
Step-by-Step Protocol: Synthesis of the Silyl Enol Ether
Objective: Generate the kinetic enolate and trap the transient enol oxygen using a hard electrophile.
Preparation of the Base (LDA):
Action: To a flame-dried Schlenk flask under argon, add anhydrous Tetrahydrofuran (THF) and Diisopropylamine (DIPA). Cool the system to -78 °C using a dry ice/acetone bath. Add
n
-Butyllithium (
n
-BuLi) dropwise.
Causality: Preparing Lithium Diisopropylamide (LDA) in situ ensures a high-purity, sterically hindered base. The bulky isopropyl groups prevent unwanted nucleophilic attack on the ketone carbonyl, forcing the reaction down a pure deprotonation pathway.
Enolate Formation:
Action: Slowly add 1.0 equivalent of 4-methylcyclohexanone to the LDA solution at -78 °C. Stir for 30 minutes.
Causality: The cryogenic temperature (-78 °C) suppresses side reactions such as aldol condensations. As established by the symmetry of the molecule, deprotonation cleanly yields a single enolate geometry.
Electrophilic Trapping:
Action: Add 1.2 equivalents of freshly distilled Trimethylsilyl chloride (TMSCl) dropwise. Allow the reaction to slowly warm to room temperature over 2 hours.
Causality: According to Hard-Soft Acid-Base (HSAB) theory, the hard silicon electrophile (TMSCl) preferentially coordinates and reacts with the hard oxygen center of the enolate rather than the softer
α
-carbon. This selectively yields the
O
-silylated enol ether, effectively "freezing" the molecule in the 4-methylcyclohex-1-en-1-ol configuration.
Self-Validation & Workup:
Action: Quench with saturated aqueous NaHCO
3
, extract with pentane, dry over Na
2
SO
4
, and concentrate under reduced pressure.
Validation: Analyze the crude oil via
1
H NMR. The protocol is validated if the ketone
α
-protons have disappeared, replaced by a distinct vinylic proton signal (
≈
4.7 ppm) and an intense TMS methyl singlet (
≈
0.1 ppm).
Mechanistic Workflow Visualization
Workflow of 4-methylcyclohexanone deprotonation and subsequent TMS trapping to stabilize the enol.
Applications in Drug Development
Once stabilized, the enol equivalent of 4-methylcyclohexanone serves as a potent nucleophile for downstream functionalization. A prominent application in modern medicinal chemistry is its use as a masked saturated ketone in Palladium(II)-mediated sequential dehydrosilylation and cross-coupling reactions[3].
By reacting the silyl enol ether with arylboronic acids under Pd(II) catalysis and an O
2
atmosphere, researchers can synthesize complex
β
-aryl enones in a single pot. This bypasses the need for toxic oxidants and provides direct access to functionalized cyclic scaffolds heavily utilized in active pharmaceutical ingredients (APIs).
Table 2: Yields of Pd(II)-Mediated
β
-Aryl Enone Derivation from Cyclic Enol Silanes
An In-Depth Technical Guide to the Stereoisomers of 4-Methylcyclohex-1-en-1-ol Abstract This technical guide provides a comprehensive framework for the synthesis, separation, and characterization of the . As a chiral all...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Stereoisomers of 4-Methylcyclohex-1-en-1-ol
Abstract
This technical guide provides a comprehensive framework for the synthesis, separation, and characterization of the . As a chiral allylic alcohol, the distinct pharmacological and toxicological profiles of its enantiomers are of critical importance to researchers, scientists, and drug development professionals.[1][2] Given the limited availability of specific, published experimental data for 4-Methylcyclohex-1-en-1-ol, this guide establishes a robust methodological approach by leveraging established principles and protocols from structurally analogous and well-characterized cyclic alcohols. We will detail stereoselective synthesis considerations, a systematic workflow for developing a robust chiral High-Performance Liquid Chromatography (HPLC) method for enantioselective separation, and a comparative analysis of spectroscopic techniques for structural confirmation. The protocols herein are designed to be self-validating, providing the scientific community with a practical and theoretically grounded guide for investigating this and similar chiral molecules.
The Stereochemistry of 4-Methylcyclohex-1-en-1-ol
The Imperative of Chiral Separation in Pharmaceutical Development
Chirality is a fundamental property in molecular science where a molecule is non-superimposable on its mirror image.[2] These mirror images are known as enantiomers. In the pharmaceutical industry, the separation and analysis of enantiomers are not merely a technical exercise but a regulatory and safety necessity.[2] Enantiomers of a chiral drug can exhibit widely different potencies, efficacies, and toxicities because biological systems, such as enzymes and receptors, are themselves chiral environments.[2] Consequently, regulatory bodies like the FDA and EMA strongly favor the development of single-enantiomer drugs to optimize therapeutic outcomes and minimize potential adverse effects.[2]
Structural Overview and Identification of Stereoisomers
4-Methylcyclohex-1-en-1-ol possesses a single stereocenter at the C4 position, where the methyl group is attached. This gives rise to two non-superimposable mirror-image enantiomers: (R)-4-Methylcyclohex-1-en-1-ol and (S)-4-Methylcyclohex-1-en-1-ol.
Caption: The enantiomeric pair of 4-Methylcyclohex-1-en-1-ol.
The critical challenge lies in the fact that these enantiomers have identical physical properties (e.g., boiling point, solubility in achiral solvents) and spectroscopic signatures in achiral environments, necessitating specialized chiral techniques for their separation and analysis.
Synthesis of 4-Methylcyclohex-1-en-1-ol
A common and effective method for synthesizing tertiary allylic alcohols like 4-Methylcyclohex-1-en-1-ol is through the nucleophilic addition of an organometallic reagent to an appropriate α,β-unsaturated ketone. In this case, the reaction of 4-methylcyclohex-2-en-1-one with a methylating agent such as methyllithium or a methyl Grignard reagent (CH₃MgBr) would yield the target compound as a racemic mixture.
Caption: General workflow for the synthesis of racemic 4-methylcyclohex-1-en-1-ol.
Experimental Protocol: Synthesis of Racemic 4-Methylcyclohex-1-en-1-ol
This protocol is a generalized procedure based on standard organometallic additions to α,β-unsaturated ketones.[3]
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add a solution of 4-methylcyclohex-2-en-1-one in anhydrous tetrahydrofuran (THF).
Cooling: Cool the solution to 0°C using an ice-water bath.
Reagent Addition: Slowly add a solution of methylmagnesium bromide (typically 1.0-3.0 M in THF or diethyl ether) dropwise via a syringe or an addition funnel, ensuring the internal temperature does not rise significantly.
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C.
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate (3x).
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure racemic product.
Enantioselective Separation via Chiral HPLC
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the industry-standard technique for separating and quantifying enantiomers.[2] Polysaccharide-based CSPs are particularly effective for resolving chiral alcohols due to their ability to form transient, diastereomeric complexes through a combination of hydrogen bonding, dipole-dipole interactions, and steric repulsion.[1][4][5]
Workflow for Chiral HPLC Method Development
A systematic screening approach is crucial for identifying the optimal CSP and mobile phase combination.
Caption: Systematic workflow for chiral HPLC method development.[1]
Step-by-Step Protocol for Chiral HPLC Analysis
This protocol provides starting conditions for method development, based on the successful separation of similar cyclic allylic alcohols.[1]
Sample Preparation: Prepare a stock solution of the racemic 4-Methylcyclohex-1-en-1-ol in the initial mobile phase (e.g., n-hexane/isopropanol, 90:10 v/v) at a concentration of approximately 1.0 mg/mL.[1] Filter the solution through a 0.45 µm syringe filter.
Instrumentation & Columns:
HPLC System: A standard HPLC system with a UV detector.
Chiral Columns (Screening): It is recommended to screen several polysaccharide-based CSPs. Good starting points include columns based on amylose and cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate) derivatives).[1][5]
Initial Chromatographic Conditions:
Mobile Phase: n-Hexane/Isopropanol (IPA) (90:10 v/v).
Flow Rate: 1.0 mL/min.
Column Temperature: 25°C.
Detection Wavelength: ~210 nm (due to the lack of a strong chromophore).
Injection Volume: 5-10 µL.
Optimization: If baseline separation (Resolution, Rs ≥ 1.5) is not achieved, systematically adjust the parameters. A common optimization strategy is to increase the percentage of the alcohol modifier (IPA) in the mobile phase, which typically reduces retention time but can also affect selectivity.[5] Adjusting the column temperature can also significantly impact separation and even reverse the elution order of enantiomers.[5]
Data Analysis
Selectivity (α): The ratio of the retention factors (k) of the two enantiomers (α = k₂/k₁). A value greater than 1 indicates separation.
Resolution (Rs): A quantitative measure of the degree of separation between the two enantiomeric peaks. The goal is to achieve an Rs value of ≥ 1.5 for baseline separation.[1]
Spectroscopic methods are used to confirm the chemical structure of the synthesized product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the molecular structure. While NMR in a standard achiral solvent (like CDCl₃) will not distinguish between the two enantiomers, it will confirm the successful synthesis of the 4-Methylcyclohex-1-en-1-ol structure.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Methylcyclohex-1-en-1-ol
Data are estimated based on spectral data from structurally similar compounds such as 4-methylcyclohexanol and other cyclohexene derivatives.[6][7]
Assignment
Predicted ¹H Chemical Shift (δ) ppm
Predicted ¹³C Chemical Shift (δ) ppm
Justification
Vinylic Proton (-CH=C(OH)-)
~5.4 - 5.8
~120 - 135
The vinylic proton is deshielded by the double bond.
Quaternary Vinylic Carbon (-C (OH)=CH-)
N/A
~135 - 145
The carbon atom bearing the hydroxyl group.
Allylic Protons (-CH₂-CH=)
~1.9 - 2.3
~25 - 35
Protons adjacent to the double bond.
C4 Proton (-CH -CH₃)
~1.5 - 2.0
~30 - 40
The proton on the carbon bearing the methyl group.
Methyl Protons (-CH₃)
~0.9 - 1.1 (doublet)
~20 - 25
The methyl group protons.
Other Ring Protons (-CH₂-)
~1.2 - 1.9
~25 - 35
The remaining aliphatic protons on the ring.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard technique for determining the molecular weight and fragmentation pattern.[7]
Molecular Ion (M⁺): A peak corresponding to the molecular weight (112.17 g/mol ) should be observed.[8]
Key Fragments: Expect fragmentation patterns corresponding to the loss of water (M-18), the loss of a methyl group (M-15), and retro-Diels-Alder reactions characteristic of cyclohexene systems.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups present in the molecule.
O-H Stretch: A strong, broad absorption in the region of 3200-3600 cm⁻¹.
C=C Stretch: A medium absorption around 1640-1680 cm⁻¹.
C-H Stretch (sp²): A sharp absorption just above 3000 cm⁻¹ (~3020-3100 cm⁻¹).
The present a pertinent case study in the analysis of chiral molecules within a pharmaceutical context. Although direct experimental data for this specific compound is sparse, this guide has established a comprehensive and scientifically rigorous framework for its investigation. By applying established synthetic methodologies, employing systematic chiral HPLC method development with polysaccharide-based stationary phases, and utilizing standard spectroscopic techniques for structural verification, researchers can confidently synthesize, separate, and characterize the (R)- and (S)-enantiomers. This approach not only provides a practical pathway for studying 4-Methylcyclohex-1-en-1-ol but also serves as a robust template for the broader field of chiral analysis and development.
References
4-Methylcyclohexanol. PubChem, National Center for Biotechnology Information. Available from: [Link]
Synthesis of (1 S,4 R)-4-isopropyl-1-methyl-2-cyclohexen-1-ol, the aggregation pheromone of the ambrosia beetle Platypus quercivorus, its racemate, (1 R,4 R)- and (1 S,4 S)-isomers. ResearchGate. Available from: [Link]
Cyclohexanol, 4-methyl-. NIST Chemistry WebBook. Available from: [Link]
(a) How many stereoisomers are possible for 4-methyl-1,2-cyclohexanediol? Numerade. Available from: [Link]
Preparation of 4-Methylcyclohexene by dehydration of 4-Methylcyclohexanol. MARM-ACS. Available from: [Link]
Synthesis of (R)-(+)-4-Methylcyclohex-2-ene-1-one. ResearchGate. Available from: [Link]
4-Methylcyclohex-1-EN-1-OL. PubChem, National Center for Biotechnology Information. Available from: [Link]
4-Methylcyclohexene. Wikipedia. Available from: [Link]
Chiral Columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service. Available from: [Link]
Cyclohexanol, 1-methyl-4-(1-methylethenyl)-. NIST Chemistry WebBook. Available from: [Link]
Synthesis of 4-hydroxy-4-methylcyclohex-2-en-1-one. ResearchGate. Available from: [Link]
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group. Available from: [Link]
Supplementary Information. The Royal Society of Chemistry. Available from: [Link]
Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available from: [Link]
(+)-(R)-4-methylcyclohexene. NIST Chemistry WebBook. Available from: [Link]
Chiral substrate-induced chiral covalent organic framework membranes for enantioselective separation of macromolecular drug. Nature Portfolio. Available from: [Link]
A Comprehensive Technical Guide to 4-Methylcyclohex-1-en-1-ol: Synthesis, Characterization, and Potential Applications
Introduction 4-Methylcyclohex-1-en-1-ol is a cyclic organic compound featuring a tertiary allylic alcohol functional group. Its structure, comprising a six-membered ring with a methyl substituent, a double bond, and a hy...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
4-Methylcyclohex-1-en-1-ol is a cyclic organic compound featuring a tertiary allylic alcohol functional group. Its structure, comprising a six-membered ring with a methyl substituent, a double bond, and a hydroxyl group on a quaternary carbon, makes it a molecule of significant interest for synthetic chemists. The molecular formula is C₇H₁₂O, and it has a molecular weight of 112.17 g/mol [1]. Allylic alcohols are versatile intermediates in organic synthesis, serving as precursors for a wide array of transformations, including epoxidations, rearrangements, and substitutions. This guide provides an in-depth exploration of the proposed synthesis, spectroscopic characterization, and chemical reactivity of 4-Methylcyclohex-1-en-1-ol, designed for researchers and professionals in chemical and pharmaceutical development.
Strategic Synthesis of 4-Methylcyclohex-1-en-1-ol
Direct literature on the synthesis of 4-Methylcyclohex-1-en-1-ol is sparse; however, a robust synthetic strategy can be devised based on fundamental and well-established organometallic reactions. The most logical approach involves the nucleophilic addition of a methyl group to the carbonyl of a suitable precursor ketone.
Retrosynthetic Analysis
A retrosynthetic approach reveals that the most effective disconnection is the carbon-carbon bond between the hydroxyl-bearing carbon (C1) and the added methyl group. This points directly to a Grignard reaction between a methyl organometallic reagent and the α,β-unsaturated ketone, 4-methylcyclohex-2-en-1-one.
Caption: Retrosynthetic analysis of 4-Methylcyclohex-1-en-1-ol.
Proposed Synthetic Pathway: Grignard Reaction
The synthesis of tertiary alcohols is classically achieved through the reaction of a ketone with an organometallic reagent, such as a Grignard reagent.[2] This method provides a direct and high-yielding route to the desired product. The key is the nucleophilic attack of the carbanionic carbon from the methylmagnesium bromide on the electrophilic carbonyl carbon of 4-methylcyclohex-2-en-1-one. A subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol.
Caption: Proposed workflow for the synthesis of 4-Methylcyclohex-1-en-1-ol.
The precursor, 4-methylcyclohex-2-en-1-one, can be synthesized via several methods, including those starting from readily available materials like (R)-(+)-pulegone or 4-methylanisole.[3][4]
A Note on an Alternative Reaction: Dehydration of 4-Methylcyclohexanol
A common laboratory procedure is the acid-catalyzed dehydration of 4-methylcyclohexanol.[5] It is crucial to understand that this E1 elimination reaction does not yield 4-methylcyclohex-1-en-1-ol. Instead, it eliminates the hydroxyl group and a proton from an adjacent carbon to form an alkene, primarily 4-methylcyclohexene.[6][7] The reaction proceeds through a secondary carbocation intermediate, which can lead to a mixture of rearranged alkene products, including 3-methylcyclohexene and 1-methylcyclohexene, particularly under prolonged heating.[8]
Caption: E1 mechanism for the dehydration of 4-methylcyclohexanol.
Spectroscopic and Analytical Characterization
Definitive characterization of 4-Methylcyclohex-1-en-1-ol relies on a combination of spectroscopic techniques. While experimental data is not widely published, the expected spectral features can be accurately predicted based on the compound's functional groups and data from analogous structures.
Technique
Functional Group
Expected Observation
Justification / Comparison
IR Spectroscopy
O-H (Alcohol)
Broad peak at ~3200-3600 cm⁻¹
Characteristic of hydrogen-bonded alcohols. Absent in the ketone precursor.[9][10]
C=C (Alkene)
Sharp peak at ~1640-1680 cm⁻¹
Indicates the presence of the double bond. Absent in the saturated analog, 4-methylcyclohexanol.[6][9]
Loss of a water molecule (H₂O), common for alcohols.
Chemical Reactivity and Potential Applications
The dual functionality of 4-Methylcyclohex-1-en-1-ol—a tertiary allylic alcohol—governs its reactivity and makes it a valuable synthetic intermediate.
Reactions at the Alcohol Center
Oxidation: Tertiary alcohols are resistant to oxidation under conditions that oxidize primary and secondary alcohols (e.g., PCC, H₂CrO₄) because they lack a hydrogen atom on the carbinol carbon.
Substitution: The hydroxyl group can be converted into a good leaving group (e.g., by protonation or conversion to a tosylate), allowing for Sₙ1-type substitution reactions, which are favored by the stability of the resulting tertiary allylic carbocation.
Reactions at the Alkene Center
Electrophilic Addition: The double bond can undergo typical electrophilic additions, including hydrogenation to form 4-methylcyclohexanol, and halogenation to form dihalo-derivatives.[11]
Diastereoselective Reactions: The allylic hydroxyl group can direct the stereochemical outcome of reactions at the double bond. For example, epoxidation with an agent like m-CPBA is often directed by the hydroxyl group, leading to the formation of a specific diastereomer of the corresponding epoxide.[12]
Potential Applications
Fine Chemicals and Fragrance: The cyclic alcohol structure is a common motif in fragrances. Derivatives of 4-methylcyclohex-1-en-1-ol could be explored for their olfactory properties.
Pharmaceutical Intermediates: Chiral allylic alcohols are important building blocks in the asymmetric synthesis of complex natural products and active pharmaceutical ingredients.[12]
Polymer Chemistry: As a functionalized monomer, it could potentially be used in the synthesis of specialty polymers.
Experimental Protocols
The following protocols are provided as a guide for the synthesis and characterization of 4-Methylcyclohex-1-en-1-ol in a laboratory setting.
Protocol 1: Synthesis via Grignard Reaction
Objective: To synthesize 4-Methylcyclohex-1-en-1-ol from 4-methylcyclohex-2-en-1-one.
Standard glassware for anhydrous reactions (oven-dried)
Procedure:
Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), place magnesium turnings. Add a solution of methyl iodide in anhydrous diethyl ether. If the reaction does not start, add a small crystal of iodine and gently warm. Once initiated, add the remaining methyl iodide solution dropwise to maintain a gentle reflux.[13]
Addition to Ketone: Cool the prepared Grignard reagent solution to 0 °C in an ice bath. Dissolve 4-methylcyclohex-2-en-1-one (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent (1.2 equivalents). Maintain the temperature below 10 °C during the addition.
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours or until TLC analysis indicates the consumption of the starting ketone.
Work-up: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution. This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography to yield pure 4-Methylcyclohex-1-en-1-ol.
Protocol 2: Qualitative Test for Unsaturation (Alkene)
Objective: To confirm the presence of the carbon-carbon double bond in the product.
Dissolve a few drops of the purified product in a small amount of acetone in a test tube.
Add the 1% KMnO₄ solution dropwise while shaking the test tube.
Observation: A positive test for unsaturation is the rapid disappearance of the purple color of the permanganate ion and the formation of a brown precipitate (manganese dioxide, MnO₂).[5] This indicates that the alkene has been oxidized by the permanganate. A saturated compound, such as the starting material 4-methylcyclohexanol, would not react under these conditions.
References
Brainly. (2016, August 7). Outline a mechanism for the dehydration of 4-methylcyclohexanol catalyzed by phosphoric acid. Available at: [Link]
Williamson, K. L., & Masters, K. M. (n.d.). DEHYDRATION OF 4-METHYLCYCLOHEXANOL. Available at: [Link]
Hall, D., Clarke, D., & Saba, S. (2007, May 18). Preparation of 4-Methylcyclohexene by dehydration of 4-Methylcyclohexanol. MARM-ACS. Available at: [Link]
Pavia, D.L., Lampman, G.M., Kriz, G.S., Engel, R.G. (1999). 4-methylcyclohexene. In Introduction to Organic Laboratory Techniques: A Microscale Approach. Saunders College Publishing.
Scribd. (n.d.). Dehydration of 4-Methylcyclohexanol. Available at: [Link]
Brainly. (2019, December 6). Write a reasonable and detailed mechanism for the dehydration of 4-methylcyclohexanol in the presence of sulfuric acid to form 4-methylcyclohexene. Available at: [Link]
Brainly. (2022, December 27). Compare and interpret the infrared spectra of 4-methylcyclohexene and 4-methylcyclohexanol. Available at: [Link]
PubChem. (n.d.). 4-Methylcyclohex-1-en-1-ol. National Center for Biotechnology Information. Available at: [Link]
YouTube. (2020, December 3). Synthesis of 4-Methylcyclohexene. Available at: [Link]
NIST. (n.d.). Cyclohexanol, 4-methyl-. NIST Chemistry WebBook. Available at: [Link]
Study.com. (n.d.). Compare and interpret the infrared spectra of 4- methylcyclohexane and 4- methylcyclohexanol. Available at: [Link]
ResearchGate. (n.d.). Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. Available at: [Link]
Organic Syntheses. (n.d.). Nucleophilic hydroxymethylation by the (isopropoxydimethylsilyl)methyl grignard reagent. Available at: [Link]
ResearchGate. (n.d.). Synthesis of (R)-(+)-4-Methylcyclohex-2-ene-1-one. Available at: [Link]
Chemistry Stack Exchange. (2019, December 27). Halogenation of 4‐methylcyclohex‐1‐ene. Available at: [Link]
YouTube. (2015, November 12). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Available at: [Link]
Wikipedia. (n.d.). 4-Methylcyclohexene. Available at: [Link]
ResearchGate. (n.d.). Supplementary Figure 1. 1H and 13C NMR spectra of compound 1a. Available at: [Link]
mechanism of formation for 4-Methylcyclohex-1-en-1-ol
An In-Depth Technical Guide to the Formation Mechanisms of 4-Methylcyclohex-1-en-1-ol Abstract This technical guide provides a comprehensive examination of the primary synthetic pathways for the formation of 4-Methylcycl...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Formation Mechanisms of 4-Methylcyclohex-1-en-1-ol
Abstract
This technical guide provides a comprehensive examination of the primary synthetic pathways for the formation of 4-Methylcyclohex-1-en-1-ol, a valuable allylic alcohol intermediate in organic synthesis. The document is structured for researchers, scientists, and drug development professionals, offering in-depth analysis of two core mechanistic strategies: the allylic C-H oxidation of 4-methylcyclohexene and the nucleophilic addition of an organometallic reagent to an α,β-unsaturated ketone precursor. We will explore the underlying principles, causality of experimental choices, and detailed protocols for each route. Key methodologies, including the Selenium Dioxide-mediated Riley Oxidation and the Grignard reaction, are detailed with mechanistic diagrams and comparative data to provide a holistic understanding for strategic synthetic planning.
Introduction
Allylic alcohols are a cornerstone functional group in modern organic synthesis, serving as versatile precursors for a wide array of chemical transformations. Their unique structure, featuring a hydroxyl group adjacent to a carbon-carbon double bond, allows for diverse reactivity, including epoxidation, oxidation to enones, and various rearrangement reactions. 4-Methylcyclohex-1-en-1-ol exemplifies this class of compounds, presenting a chiral center and a reactive scaffold for the synthesis of complex molecules, including natural products and pharmaceutical agents. Understanding the mechanisms of its formation is paramount for controlling regioselectivity, stereoselectivity, and yield, thereby enabling efficient and predictable synthetic outcomes. This guide synthesizes field-proven insights with fundamental mechanistic principles to provide an authoritative resource on its synthesis.
Section 1: Synthesis via Allylic C-H Oxidation
Principle and Mechanistic Overview
The most direct conceptual route to 4-Methylcyclohex-1-en-1-ol is the selective oxidation of a C-H bond at the allylic position of a readily available precursor, 4-methylcyclohexene. Allylic C-H bonds are inherently weaker and more susceptible to oxidation than typical sp³ C-H bonds because the resulting intermediate (radical, cation, or anion) is stabilized by resonance with the adjacent double bond.[1][2] This strategy is elegant as it functionalizes an otherwise unreactive part of the hydrocarbon backbone. Several reagents have been developed for this purpose, most notably those based on selenium and chromium.[2][3]
The Riley Oxidation (Selenium Dioxide)
Selenium dioxide (SeO₂) is a highly specific reagent for the allylic oxidation of alkenes, a transformation known as the Riley Oxidation.[4][5] It reliably converts alkenes to allylic alcohols or, with further oxidation, α,β-unsaturated carbonyl compounds.
Mechanism
The mechanism of the Riley oxidation is a well-established, multi-step process that avoids the formation of charged intermediates, proceeding through concerted pericyclic reactions.[4][6]
Ene Reaction: The reaction initiates with an ene reaction between the alkene (4-methylcyclohexene) and selenium dioxide. The double bond of the alkene acts as the "ene" component, and one of the Se=O double bonds acts as the "enophile." This is a concerted process where the allylic proton is transferred to the selenium-bound oxygen, a new C-Se bond is formed at the terminus of the double bond, and the π-bond shifts. This forms an allylic seleninic acid intermediate.
[7][8]-Sigmatropic Rearrangement: The allylic seleninic acid is unstable and rapidly undergoes a[7][8]-sigmatropic rearrangement. This is another concerted, pericyclic reaction where the selenium atom is the pivot. The result is the formation of a selenium(II) ester.
Hydrolysis: The final step is the hydrolysis of the selenium ester, which cleaves the O-Se bond to yield the desired allylic alcohol, 4-Methylcyclohex-1-en-1-ol, and selenium(II) byproducts.
Causality and Experimental Choices
Regioselectivity: The initial ene reaction with SeO₂ is regioselective, typically occurring at the most substituted end of the double bond.[6] This is because the transition state is stabilized by the greater substitution. For 4-methylcyclohexene, oxidation occurs at the C1 position to yield the desired tertiary alcohol.
Solvent: The choice of solvent is critical. Using acetic acid can trap the intermediate as an acetate ester, preventing further oxidation to the enone.[4] To isolate the alcohol, a catalytic amount of SeO₂ is often used in conjunction with a co-oxidant like tert-butyl hydroperoxide (t-BuOOH), which regenerates the active SeO₂ species and minimizes the handling of stoichiometric, toxic selenium compounds.[4]
Mechanistic Diagram: Riley Oxidation
Caption: Mechanism of SeO₂ oxidation via ene and sigmatropic rearrangement pathways.
Experimental Protocol: Catalytic Riley Oxidation
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stir bar. Maintain an inert atmosphere (e.g., nitrogen or argon).
Reagents: To the flask, add 4-methylcyclohexene (1.0 eq) dissolved in a suitable solvent such as dioxane or a mixture of dichloromethane and water.
Catalyst Addition: Add a catalytic amount of selenium dioxide (0.05 eq).
Co-oxidant: Slowly add tert-butyl hydroperoxide (70% aqueous solution, 1.5 eq) to the mixture.
Reaction: Heat the mixture to a moderate temperature (e.g., 50 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
Workup: Upon completion, cool the reaction to room temperature. Quench the excess peroxide by adding a saturated aqueous solution of sodium sulfite.
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure 4-Methylcyclohex-1-en-1-ol.
Chromium(VI)-Based Oxidations
Chromium(VI) reagents are powerful and widely used oxidants for converting allylic methylenes to carbonyls or alcohols.[3] Reagents such as pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), and Collins reagent (CrO₃·2Py in CH₂Cl₂) are common choices.[8]
Mechanism
The general mechanism, while debated, is believed to involve the formation of a chromate ester at the allylic position, which then undergoes elimination or decomposition to yield the oxidized product. The exact pathway can depend on the acidity of the specific chromium reagent used.[8]
Reagent Comparison and Causality
Collins Reagent/Sarett's Reagent: These are complexes of CrO₃ with pyridine. They are typically used in non-acidic conditions, which is beneficial for sensitive substrates. However, they are often used in stoichiometric amounts and can be difficult to handle.[8]
PCC (Pyridinium Chlorochromate): A milder, more selective, and more easily handled salt that is soluble in organic solvents like dichloromethane. It is slightly acidic.[1][8]
PDC (Pyridinium Dichromate): Similar to PCC but less acidic, making it suitable for a wider range of acid-sensitive substrates.
The primary drawback of all chromium-based methods is the high toxicity and the generation of hazardous chromium waste, making them less desirable for large-scale industrial processes.[9]
Data Presentation: Comparison of Allylic Oxidation Reagents
Reagent System
Typical Conditions
Yield Range
Key Advantages
Key Disadvantages
SeO₂ / t-BuOOH
Dioxane or CH₂Cl₂/H₂O, 50 °C
50-75%
Catalytic, good regioselectivity for tertiary alcohols.
Selenium toxicity, potential over-oxidation.
PCC
CH₂Cl₂, Room Temp
40-60%
Mild, easy to handle, good for acid-tolerant substrates.
An alternative and highly effective strategy involves the construction of the tertiary allylic alcohol via a carbon-carbon bond-forming reaction. This is typically achieved by the 1,2-addition of a nucleophilic organometallic reagent, such as a Grignard or organolithium reagent, to the carbonyl group of an α,β-unsaturated ketone. For the synthesis of 4-Methylcyclohex-1-en-1-ol, the logical precursors would be a methyl nucleophile (e.g., methylmagnesium bromide) and 4-methylcyclohex-2-en-1-one.
Grignard Reaction with 4-Methylcyclohex-2-en-1-one
The Grignard reaction is a robust method for forming C-C bonds.[10] The carbon-magnesium bond is highly polarized, rendering the carbon atom strongly nucleophilic and basic.
Mechanism
Nucleophilic Attack: The methyl group from the Grignard reagent (CH₃MgBr) acts as a nucleophile and attacks the electrophilic carbonyl carbon of 4-methylcyclohex-2-en-1-one. This is a classic 1,2-addition. The π-electrons of the carbonyl group move to the oxygen atom, forming a magnesium alkoxide intermediate.
Protonation (Workup): The reaction is quenched by the addition of a mild acid, typically a saturated aqueous solution of ammonium chloride (NH₄Cl). The alkoxide is protonated to yield the final tertiary alcohol product, 4-Methylcyclohex-1-en-1-ol.
Causality and Experimental Choices
Anhydrous Conditions: Grignard reagents are highly basic and will react with any protic source (like water or alcohols) in an acid-base reaction, destroying the reagent. Therefore, all glassware must be flame-dried, and anhydrous solvents (typically diethyl ether or THF) must be used.[10][11]
Solvent: Diethyl ether and THF are ideal solvents as they are aprotic and their lone pair electrons on oxygen coordinate with the magnesium ion, stabilizing the Grignard reagent in solution.
Workup: A mild acid like NH₄Cl is used for the workup to avoid potential acid-catalyzed dehydration of the tertiary alcohol product, which can occur with stronger acids.[11]
Mechanistic Diagram: Grignard Reaction
Caption: Nucleophilic 1,2-addition of a Grignard reagent to an enone.
Experimental Protocol: Grignard Synthesis
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser (with a drying tube), and a magnetic stir bar, all under an inert atmosphere.
Grignard Reagent: Place magnesium turnings (1.1 eq) in the flask. In the dropping funnel, place a solution of methyl bromide (1.1 eq) in anhydrous diethyl ether. Add a small portion of the methyl bromide solution to the magnesium. If the reaction does not start (indicated by bubbling), gentle warming or the addition of an iodine crystal may be necessary. Once initiated, add the remaining methyl bromide solution dropwise to maintain a gentle reflux.
Reactant Addition: After the Grignard reagent has formed, cool the flask to 0 °C in an ice bath. Add a solution of 4-methylcyclohex-2-en-1-one (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel.
Reaction: Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature for 1 hour, monitoring by TLC.
Workup: Cool the reaction back to 0 °C and slowly and carefully add a saturated aqueous solution of ammonium chloride to quench the reaction.
Extraction and Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product for subsequent purification by chromatography.
Section 3: Comparative Analysis and Synthetic Strategy
Choosing between allylic oxidation and nucleophilic addition depends on several factors:
Precursor Availability: 4-methylcyclohexene is often more readily available and less expensive than 4-methylcyclohex-2-en-1-one, which may itself be synthesized from other precursors.
Selectivity and Side Reactions: Allylic oxidation can suffer from over-oxidation to the enone and may produce a mixture of products if other allylic sites are available. The Grignard reaction is generally very high-yielding and clean, with the primary side reaction being 1,4-conjugate addition, although this is usually disfavored for reactive Grignard reagents.
Scale and Safety: For large-scale synthesis, avoiding stoichiometric heavy metals like chromium and selenium is highly preferable. The Grignard reaction, while requiring careful handling due to its moisture sensitivity and the flammability of ether, is generally more amenable to scale-up.
Conclusion
The formation of 4-Methylcyclohex-1-en-1-ol can be effectively achieved through two distinct and mechanistically informative pathways. Allylic oxidation of 4-methylcyclohexene offers a direct C-H functionalization approach, with the Riley Oxidation providing a classic example of pericyclic reaction control. Nucleophilic addition via the Grignard reaction represents a robust C-C bond-forming strategy that builds the target molecule from a ketone precursor. A thorough understanding of the mechanisms, experimental parameters, and inherent trade-offs of each route empowers the synthetic chemist to make informed decisions, optimizing for yield, selectivity, and process safety in the development of complex chemical entities.
References
Maison, W. (2013). Allylic Oxidations of Olefins to Enones. Synthesis, 45(16), 2201-2221. [Link]
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1999). Introduction to Organic Laboratory Techniques: A Microscale Approach. Saunders College Publishing.
Wikipedia contributors. (2023). Oxidation with chromium(VI) complexes. Wikipedia, The Free Encyclopedia. [Link]
Nakamura, E., & Yoshikai, N. (2013). Allylic oxidations in natural product synthesis. Waseda University Repository.
Scientific Update. (2022). A Scalable Alternative to Chromium-Mediated Allylic Oxidation. Scientific Update. [Link]
A Guide to the Thermodynamic Landscape of 4-Methylcyclohex-1-en-1-ol: Methodologies, Predictions, and Applications
Abstract This technical guide provides a comprehensive overview of the thermodynamic properties of 4-Methylcyclohex-1-en-1-ol, a substituted unsaturated cyclic alcohol with potential relevance in synthetic chemistry and...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive overview of the thermodynamic properties of 4-Methylcyclohex-1-en-1-ol, a substituted unsaturated cyclic alcohol with potential relevance in synthetic chemistry and drug development. Recognizing the current scarcity of direct experimental data for this specific molecule, this document focuses on the established experimental and computational methodologies for determining its key thermodynamic parameters. By leveraging data from analogous compounds and adhering to authoritative standards, this guide offers researchers, scientists, and drug development professionals a robust framework for understanding, predicting, and utilizing the thermodynamic behavior of 4-Methylcyclohex-1-en-1-ol and related structures. We delve into the causality behind experimental choices, ensuring that the described protocols are self-validating systems grounded in scientific integrity.
Introduction: The Significance of Thermodynamic Properties
The thermodynamic properties of a molecule are fundamental to understanding its stability, reactivity, and phase behavior. For a compound like 4-Methylcyclohex-1-en-1-ol, these properties are critical in several key areas of research and development:
Reaction Energetics and Feasibility: The standard Gibbs free energy of formation dictates the spontaneity of chemical reactions, while the enthalpy of formation provides insight into reaction heats. Understanding these parameters is crucial for optimizing synthetic routes and predicting reaction outcomes.
Process Development and Safety: Heat capacity and enthalpy of phase transitions (vaporization, fusion) are essential for designing safe and efficient large-scale chemical processes, including purification steps like distillation.
Drug Development: The thermodynamic properties of a drug candidate can influence its solubility, stability, and interactions with biological targets.
Given the limited direct experimental data for 4-Methylcyclohex-1-en-1-ol, this guide will focus on the principles and methodologies for determining its thermodynamic landscape. We will draw upon data from structurally similar compounds, such as 4-methylcyclohexanol and various cyclohexene derivatives, to provide context and illustrative examples.
Foundational Thermodynamic Properties and Their Determination
The core thermodynamic properties of interest for 4-Methylcyclohex-1-en-1-ol are its enthalpy of formation (ΔfH°), standard molar entropy (S°), heat capacity (Cp), and Gibbs free energy of formation (ΔfG°).
Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. It is a direct measure of the energetic stability of a molecule.
The most common and accurate method for determining the enthalpy of formation of organic compounds is oxygen bomb calorimetry.[1][2] The process involves the complete combustion of a known mass of the substance in a high-pressure oxygen environment. The heat released during this exothermic reaction is absorbed by the surrounding calorimeter, and the resulting temperature change is precisely measured.
The standard enthalpy of combustion (ΔcH°) is calculated from this data, and the enthalpy of formation is then determined using Hess's Law:
where νp and νr are the stoichiometric coefficients of the products and reactants, respectively.
Experimental Protocol: Oxygen Bomb Calorimetry
Calibration: The energy equivalent of the calorimeter is determined by combusting a certified standard, typically benzoic acid, under identical conditions.[1]
Sample Preparation: A precisely weighed sample of 4-Methylcyclohex-1-en-1-ol is placed in the sample holder within the bomb.
Pressurization: The bomb is sealed and pressurized with high-purity oxygen.
Immersion: The bomb is placed in a calorimeter bucket containing a known mass of water.
Ignition and Data Acquisition: The sample is ignited, and the temperature of the water is monitored with high precision until it reaches a maximum and begins to cool.
Calculation: The heat of combustion is calculated from the temperature rise and the energy equivalent of the calorimeter, with corrections for the heat of formation of nitric and sulfuric acids (if applicable) and the heat of combustion of the fuse wire.
Caption: Workflow for determining enthalpy of formation using bomb calorimetry.
In the absence of experimental data, computational chemistry provides powerful tools for estimating the enthalpy of formation.[3][4] High-level ab initio methods, such as G3 and G3MP2, can yield accuracies within a few kJ/mol of experimental values for many organic molecules.[3] These methods calculate the total electronic energy of the molecule, from which the enthalpy of formation can be derived using appropriate isodesmic or atomization reactions.
Heat Capacity (Cp) and Phase Transitions
The heat capacity of a substance is the amount of heat required to raise its temperature by one degree. It is a temperature-dependent property and is crucial for heat transfer calculations. Differential Scanning Calorimetry (DSC) is a primary technique for measuring heat capacity and the enthalpies of phase transitions (e.g., melting and boiling).[5][6]
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5][7] This technique can be used to determine the heat capacity of 4-Methylcyclohex-1-en-1-ol in both its solid and liquid phases, as well as its melting point and enthalpy of fusion.
Experimental Protocol: Heat Capacity Determination by DSC (ASTM E1269)
Baseline Measurement: An initial DSC run is performed with empty sample and reference pans to establish the baseline heat flow.
Standard Measurement: A run is performed with a sapphire standard, which has a well-characterized heat capacity.
Sample Measurement: A DSC run is performed with a known mass of 4-Methylcyclohex-1-en-1-ol.
Calculation: The heat capacity of the sample is calculated by comparing its heat flow signal to that of the sapphire standard and the baseline.
Caption: DSC workflow for heat capacity and phase transition analysis.
Standard Molar Entropy (S°)
Entropy is a measure of the molecular disorder or randomness of a system. The standard molar entropy can be determined experimentally from heat capacity measurements at very low temperatures or can be calculated using statistical mechanics.
The Third Law of Thermodynamics states that the entropy of a perfect crystal at absolute zero is zero. By measuring the heat capacity of 4-Methylcyclohex-1-en-1-ol from near absolute zero up to the desired temperature (e.g., 298.15 K) and accounting for the entropies of any phase transitions, the absolute entropy can be determined.
Statistical mechanics provides a powerful framework for calculating the entropy of a molecule from its computed vibrational frequencies and rotational constants.[8] The entropy is calculated as the sum of translational, rotational, vibrational, and electronic contributions. For flexible molecules like 4-Methylcyclohex-1-en-1-ol, it is important to consider the contributions of multiple conformers to the total entropy.[8][9]
Gibbs Free Energy of Formation (ΔfG°)
The Gibbs free energy of formation is the ultimate indicator of a compound's thermodynamic stability and its potential to participate in spontaneous chemical reactions. It is not typically measured directly but is calculated from the enthalpy of formation and the standard entropy using the Gibbs-Helmholtz equation:[10]
ΔfG° = ΔfH° - TΔS°
where T is the absolute temperature (usually 298.15 K) and ΔS° is the standard entropy of formation, calculated from the absolute entropies of the compound and its constituent elements.
Expected Thermodynamic Properties and Comparative Data
Table 1: Thermodynamic Data for Related Cyclic Compounds
The presence of the double bond in 4-Methylcyclohex-1-en-1-ol compared to its saturated analog, 4-methylcyclohexanol, is expected to make its enthalpy of formation less negative (i.e., the molecule is less stable). The position of the methyl group and the hydroxyl group will also influence the overall stability due to steric and electronic effects.
Conclusion and Future Outlook
This technical guide has outlined the essential methodologies for characterizing the thermodynamic properties of 4-Methylcyclohex-1-en-1-ol. In the absence of direct experimental data, a combined approach of state-of-the-art experimental techniques like bomb calorimetry and DSC, alongside validated computational methods, provides a clear and reliable pathway for obtaining the necessary thermodynamic parameters.
For researchers and professionals in drug development and chemical synthesis, understanding this thermodynamic landscape is not merely an academic exercise. It is a prerequisite for rational process design, reaction optimization, and ensuring the safety and efficacy of chemical transformations. The protocols and principles detailed herein offer a robust framework for such investigations, empowering scientists to predict and control the behavior of this and other novel chemical entities. It is anticipated that future experimental work will provide direct data for 4-Methylcyclohex-1-en-1-ol, which will serve to validate the predictive models and further refine our understanding of the structure-property relationships in substituted cyclic alcohols.
References
ISO 11357-1:2016. Plastics — Differential scanning calorimetry (DSC) — Part 1: General principles. International Organization for Standardization. [Link]
ISO 11357-6:2018. Plastics — Differential scanning calorimetry (DSC) — Part 6: Determination of oxidation induction time (isothermal OIT) and oxidation induction temperature (dynamic OIT). International Organization for Standardization. [Link]
Leyva-Porras, C., et al. (2020). Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties.
ISO 11357-4:1997. Plastics — Differential scanning calorimetry (DSC) — Part 4: Determination of specific heat capacity.
Standards for thermal analysis (ISO, ASTM and DIN). Linseis. [Link]
Piacente, V., et al. (2016). Vapor Pressure and Its Temperature Dependence of 28 Organic Compounds: Cyclic Amines, Cyclic Ethers, and Cyclic and Open Chain Secondary Alcohols. Journal of Chemical & Engineering Data, 62(1), 227-236. [Link]
Enthalpic and Entropic Contributions to the Conformational Free Energy Differences in Monosubstituted Cyclohexanes. SciELO México. [Link]
Vapor Pressure and Its Temperature Dependence of 28 Organic Compounds: Cyclic Amines, Cyclic Ethers, and Cyclic and Open Chain Secondary Alcohols. ResearchGate. [Link]
ASTM E711-87(2004). Standard Test Method for Gross Calorific Value of Refuse-Derived Fuel by the Bomb Calorimeter.
Enthalpic and Entropic Contributions to the Conformational Free Energy Differences in Monosubstituted Cyclohexanes. SciELO. [Link]
Ambrose, D., & Ghiassee, N. B. (1987). Vapour pressures and critical temperatures and critical pressures of C5 and C6 cyclic alcohols and ketones. The Journal of Chemical Thermodynamics, 19(9), 903-909.
Thermodynamic Properties of Cyclohexanol. Scribd. [Link]
Self-association and complex formation in alcohol-unsaturated hydrocarbon systems Heat capacities of linear alcohols mixed with alkenes and alkynes. Physical Chemistry Chemical Physics.
Calculate the difference in Gibbs free energy in kilojoules per mole between the alternative chair conformations of. Vaia. [Link]
Heat Capacities and Derived Thermodynamic Functions of 1-Hexanol, 1-Heptanol, 1-Octanol, and 1-Decanol between 5 K and 390 K. DSpace.
ASTM D4809-18. Standard Test Method for Heat of Combustion of Liquid Hydrocarbon Fuels by Bomb Calorimeter (Precision Method).
Heat Capacities and Derived Thermodynamic Functions of 1-Hexanol, 1-Heptanol, 1-Octanol, and 1-Decanol between 5 K and 390 K. ResearchGate. [Link]
From allylic alcohols to aldols by using iron carbonyls as catalysts: computational study on a novel tandem isomerization-aldolization reaction. PubMed. [Link]
Introduction to Bomb Calorimetry. Scimed.
Gibbs free energy of hydrogen bonding of aliphatic alcohols with liquid water
Self-association and complex formation in alcohol-unsaturated hydrocarbon systems Heat capacities of linear alcohols mixed with alkenes and alkynes. ResearchGate. [Link]
International Oxygen Bomb Calorimeter Standards. DDS Calorimeters. [Link]
ASTM E711: Standard Test Method for Gross Calorific Value of Refuse-Derived Fuel by the Bomb Calorimeter. Public.Resource.Org.
Vapor pressure measurements on linalool using a rapid and inexpensive method suitable for cannabis-associated terpenes. PMC. [Link]
The four conformational isomers of cyclohexanol calculated at M06-.... ResearchGate. [Link]
Revised Substituent Entropy Constants σS° for Di. J-Stage. [Link]
Aqueous OH Kinetics of Aliphatic Carboxylic Acids: New Data and Updated Structure–Activity Relationship. The Journal of Physical Chemistry A.
Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. [Link]
Conformational Studies in the Cyclohexane Series. 1. Experimental and Computational Investigation of Methyl, Ethyl, Isopropyl, and tert-Butylcyclohexanes. The Journal of Organic Chemistry.
PREDICTION OF THERMODYNAMIC PROPERTIES OF SECONDARY ALCOHOLS. OUCI.
Comprehensive Thermodynamic Study of Alkyl-Cyclohexanes as Liquid Organic Hydrogen Carriers Motifs. ResearchGate. [Link]
Computational Models for Analyzing the Thermodynamic Properties of Linear Triatomic Molecules. MDPI. [Link]
Gibbs free energy and its application to chemical reactions. Sparkl. [Link]
Empirical Rules in Thermochemistry: Overlooked Overestimations of the Liquid- and Crystal-Phase Heat Capacities of α,ω-Alkanediols and Their Consequences. MDPI. [Link]
Physical and Thermodynamic Properties of Aliphatic Alcohols.
A Technical Guide to the Solubility of 4-Methylcyclohex-1-en-1-ol for Pharmaceutical and Chemical Applications
Abstract: This technical guide provides a comprehensive analysis of the solubility of 4-Methylcyclohex-1-en-1-ol, a valuable intermediate in organic synthesis. In the absence of extensive published quantitative data, thi...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract: This technical guide provides a comprehensive analysis of the solubility of 4-Methylcyclohex-1-en-1-ol, a valuable intermediate in organic synthesis. In the absence of extensive published quantitative data, this document establishes a robust predictive framework for its solubility in a range of common laboratory solvents. By examining the compound's physicochemical properties, including its structural balance of hydrophilicity and lipophilicity, we offer reasoned estimations of its behavior in polar protic, polar aprotic, and nonpolar systems. Furthermore, this guide presents a detailed, self-validating experimental protocol for the precise determination of solubility using the widely accepted shake-flask method. This document is intended to be an essential resource for researchers, chemists, and drug development professionals, enabling informed solvent selection for synthesis, purification, and formulation processes.
Introduction to 4-Methylcyclohex-1-en-1-ol
4-Methylcyclohex-1-en-1-ol is a cyclic tertiary alcohol with significant potential as a building block in synthetic chemistry. Its structure, featuring a hydroxyl group on a cyclohexene backbone, makes it a precursor for a variety of more complex molecules. While direct applications are not broadly documented, its structural analogs are key components in numerous fields. For instance, the related compound 4-methylcyclohexanone is an intermediate for glimepiride, a medication for type-2 diabetes, and is also used in the fragrance industry[1]. Similarly, the dehydrated analog, 4-methylcyclohexene, is used in the synthesis of anticancer agents like oxaliplatin derivatives[2][3]. Understanding the solubility of 4-Methylcyclohex-1-en-1-ol is therefore a critical first step for its effective use in reaction media, extractions, and purification schemes.
Table 1: Chemical Identity and Properties of 4-Methylcyclohex-1-en-1-ol
The solubility of a compound is dictated by its molecular structure and its interactions with the solvent. The principle of "like dissolves like" is the foundational concept for predicting these interactions[6][7]. For 4-Methylcyclohex-1-en-1-ol, the key lies in the balance between its polar and nonpolar features.
Hydrophilic Character : The tertiary hydroxyl (-OH) group is the molecule's polar region. It can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen lone pairs)[4][8]. This capability allows for strong, favorable interactions with polar protic solvents like water and alcohols.
Lipophilic Character : The seven-carbon methylcyclohexene ring constitutes the nonpolar, hydrophobic (lipophilic) portion of the molecule. This hydrocarbon backbone interacts favorably with nonpolar solvents through van der Waals forces but disrupts the hydrogen-bonding network of highly polar solvents like water[7].
Predicted Behavior : With a computed XLogP3 value of 1.9, 4-Methylcyclohex-1-en-1-ol is predicted to have moderate lipophilicity[4]. This suggests that while the hydroxyl group provides some affinity for polar solvents, the sizable hydrocarbon body will limit its solubility in water. Conversely, it is expected to be readily soluble in many common organic solvents. As the nonpolar carbon chain of an alcohol increases, its solubility in water decreases significantly; a molecule with seven carbons is expected to be only sparingly soluble[8][9]. This trend is also noted in structurally similar compounds like 4-methylcycloheptan-1-ol, which is predicted to be soluble in most organic solvents but sparingly soluble in water[10].
Predicted Solubility Profile in Various Solvents
Based on the physicochemical principles discussed, the following table provides a predicted solubility profile for 4-Methylcyclohex-1-en-1-ol. These predictions are qualitative and serve as a guide for solvent screening.
Table 2: Predicted Qualitative Solubility of 4-Methylcyclohex-1-en-1-ol
Solvent Class
Example Solvents
Predicted Solubility
Rationale
Polar Protic
Water
Sparingly Soluble
The large, hydrophobic C₇ hydrocarbon backbone overcomes the solubilizing effect of the single hydroxyl group[7][8].
Methanol, Ethanol
High / Miscible
The solvent's alkyl group is small, and its hydroxyl group can engage in strong hydrogen bonding with the solute[8].
Polar Aprotic
Acetone, Acetonitrile
High
These solvents are polar and can act as hydrogen bond acceptors, interacting favorably with the solute's hydroxyl group.
Dimethyl Sulfoxide (DMSO)
High
A highly polar solvent capable of strong dipole-dipole interactions and acting as a hydrogen bond acceptor.
Ethyl Acetate, Tetrahydrofuran (THF)
Moderate to High
These solvents have intermediate polarity and can accept hydrogen bonds, making them effective solvents.
Nonpolar
Dichloromethane, Chloroform
High
These solvents have sufficient polarity to interact with the hydroxyl group while also being compatible with the hydrocarbon ring.
Toluene
Moderate
The aromatic ring of toluene can interact with the cyclohexene ring via van der Waals forces, but the polarity mismatch with the -OH group is significant.
Hexane, Heptane
Low
These are highly nonpolar solvents. The energy required to break the solute-solute hydrogen bonds is not compensated by weak solute-solvent van der Waals forces.
Standardized Protocol for Experimental Solubility Determination
To obtain precise, quantitative solubility data, a standardized experimental procedure is essential. The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility[6][11].
An In-depth Technical Guide to the Safe Handling of 4-Methylcyclohex-1-en-1-ol This guide provides a comprehensive overview of the safety protocols and handling procedures for 4-Methylcyclohex-1-en-1-ol. It is intended f...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Safe Handling of 4-Methylcyclohex-1-en-1-ol
This guide provides a comprehensive overview of the safety protocols and handling procedures for 4-Methylcyclohex-1-en-1-ol. It is intended for researchers, scientists, and professionals in drug development who may work with this or structurally similar compounds. Given the limited specific toxicological data for this exact isomer, this document synthesizes information from authoritative sources on closely related analogs, such as various isomers of methylcyclohexanol and methylcyclohexene, to establish a robust and scientifically grounded safety framework.
Data Presentation: Physicochemical Properties of 4-Methylcyclohex-1-en-1-ol
While specific toxicity data for 4-Methylcyclohex-1-en-1-ol is scarce, the hazards can be inferred from its functional groups (a secondary alcohol and an alkene) and data on similar molecules like methylcyclohexanol.[3][6] The primary hazards are associated with flammability and irritation.
Flammability : As a combustible liquid, it is expected to have a flash point that necessitates precautions against ignition sources.[3][7] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[3][8]
Health Hazards :
Skin Irritation : Prolonged or repeated contact may cause skin irritation, dryness, and cracking.[2][6]
Eye Irritation : Causes serious eye irritation.[9] Direct contact can lead to redness, pain, and potential damage.
Inhalation : Harmful if inhaled.[10][11] Vapors may cause respiratory tract irritation, and high concentrations could lead to drowsiness and dizziness.[2][6]
Ingestion : Harmful if swallowed.[6][10][11] May cause gastrointestinal irritation. Aspiration into the lungs may be fatal.[9]
Chronic Exposure : Limited evidence suggests that long-term occupational exposure to similar solvents may lead to nervous system impairment.[2] Furthermore, some studies on related compounds like 4-methyl-1-cyclohexanemethanol (4-MCHM) suggest that it may be related to genotoxicity, warranting careful handling to minimize long-term exposure.[12]
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is critical. The causality behind these recommendations is to create a validated system of safety, minimizing risk at each stage.
Engineering Controls
Ventilation : All work with 4-Methylcyclohex-1-en-1-ol must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to keep vapor concentrations below exposure limits.[2][10] Local exhaust ventilation is essential.[2]
Safety Equipment : A safety shower and eyewash station must be readily accessible in the immediate work area.[6][10]
Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist; it is a critical barrier system designed to protect the user from specific chemical threats.
Eye and Face Protection : Chemical safety goggles or glasses with side shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards are mandatory.[7][13] A face shield should be worn if there is a splash hazard.[10]
Hand Protection : Wear chemical-resistant gloves (e.g., PVC, neoprene, or nitrile rubber) tested to a relevant standard such as EN 374.[2] Glove suitability depends on the duration and nature of the work. Always inspect gloves before use and replace them if they are contaminated or show signs of degradation.[2]
Skin and Body Protection : A flame-retardant lab coat or overalls should be worn.[9] For tasks with a higher risk of splashes, a P.V.C. apron is recommended.[2]
Respiratory Protection : If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during emergency situations, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors is required.[10][13]
Safe Handling, Storage, and Experimental Protocols
Core Handling Principles
Avoid all personal contact, including inhalation of vapors or mists.[2][7]
Keep the compound away from heat, sparks, open flames, and other ignition sources.[8][9][10] No smoking in the handling area.[2]
Use non-sparking tools and explosion-proof equipment.[9][10] Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[8][9]
Handle under an inert atmosphere (e.g., nitrogen or argon) if the compound is sensitive to air or moisture.
Wash hands and face thoroughly after handling and before breaks.[7][9][10]
Storage Requirements
Proper storage is essential for maintaining chemical integrity and preventing hazardous situations.
Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[2][7][9]
Keep away from incompatible materials such as strong oxidizing agents, acid chlorides, and acid anhydrides, as these can lead to vigorous reactions, fire, or explosion.[2][3][8][13]
This protocol illustrates a common reaction type for cyclic alcohols, the synthesis of an alkene (4-methylcyclohexene) from an alcohol (4-methylcyclohexanol).[14][15] The principles here are directly applicable to handling 4-Methylcyclohex-1-en-1-ol in similar transformations.
Objective : To demonstrate the safe setup and execution of a reaction involving a compound structurally similar to the topic substance.
Materials :
4-methylcyclohexanol (reactant analog)
85% Phosphoric acid (catalyst)
Concentrated Sulfuric acid (catalyst)
5-mL conical vial with spin vane
Hickman distillation head and water-cooled condenser
Heating mantle or sand bath
Procedure :
Preparation : In a chemical fume hood, add 1.5 mL of 4-methylcyclohexanol to a 5-mL conical vial containing a magnetic spin vane.[14]
Catalyst Addition : Carefully add 0.40 mL of 85% phosphoric acid and a few drops of concentrated sulfuric acid to the vial.[14][15] Causality : The strong acids act as catalysts by protonating the hydroxyl group, converting it into a good leaving group (water), which is essential for the elimination reaction to proceed.[16]
Apparatus Assembly : Attach a Hickman distillation head and a water-cooled condenser to the vial.[14]
Reaction : Gently heat the mixture to distill the product as it forms. The lower boiling point of the alkene product allows for its separation from the higher-boiling alcohol reactant via distillation.[14]
Workup : The collected distillate will contain the product and water. It must be washed with a saturated sodium chloride solution, and the organic layer dried over an anhydrous drying agent (e.g., sodium sulfate).[14][15]
Emergency and Disposal Procedures
A pre-planned emergency response is a hallmark of a trustworthy and safe laboratory environment.
First Aid Measures
Inhalation : Remove the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor.[9][10][11]
Skin Contact : Immediately remove all contaminated clothing. Rinse the skin thoroughly with water and soap.[2][9] If skin irritation occurs, seek medical attention.[10]
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[2][9]
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Immediately call a POISON CENTER or doctor.[3][7][9]
Spill and Fire Response
Minor Spills : Remove all ignition sources.[2] Ventilate the area. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[7][13]
Fire-Fighting : Use alcohol-resistant foam, dry chemical powder, or carbon dioxide as extinguishing media.[2][7] Water spray can be used to cool unopened containers.[3][7] Firefighters must wear self-contained breathing apparatus and full protective gear.[3][8]
Waste Disposal
Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[6][10]
Surplus and non-recyclable solutions should be handled by a licensed disposal company.[7] Do not allow the chemical to enter drains.[9]
Visualization of Safe Handling Workflow
The following diagram outlines the logical flow for the safe handling and use of 4-Methylcyclohex-1-en-1-ol in a laboratory setting, reinforcing the self-validating nature of the protocol.
Caption: Logical workflow for the safe handling of 4-Methylcyclohex-1-en-1-ol.
References
PubChem. 4-Methylcyclohex-1-en-1-ol. National Center for Biotechnology Information. [Link]
ResearchGate. Synthesis of (R)-(+)-4-Methylcyclohex-2-ene-1-one. [Link]
University of Missouri-St. Louis. Synthesis of 4-methylcyclohexene. [Link]
Cheméo. Chemical Properties of Cyclohexanol, 1-methyl-4-(1-methylethenyl)-. [Link]
Fisher Scientific. 4-Methylcyclohexanol, mixture of cis and trans Safety Data Sheet (UK). [Link]
PubMed. Toxicity Assessment of 4-Methyl-1-cyclohexanemethanol and Its Metabolites. [Link]
Application Note: Grignard-Mediated Synthesis of Substituted Cyclohexenols
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Methodology & Self-Validating Protocol Chemical Reality & Nomenclature Disambiguation In drug discovery and sy...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Methodology & Self-Validating Protocol
Chemical Reality & Nomenclature Disambiguation
In drug discovery and synthetic planning, precise nomenclature is critical to avoiding structural dead-ends. The compound 4-methylcyclohex-1-en-1-ol (CID 13539569) is recognized systematically in chemical databases[1]. However, as a Senior Application Scientist, it is imperative to clarify the physical reality of this structure: it is an unstable enol tautomer of 4-methylcyclohexanone.
Because free enols lack thermodynamic stability relative to their keto sinks (favoring the ketone by >10 kcal/mol), isolating the 1-en-1-ol form is not physically viable without trapping agents (e.g., forming a silyl enol ether). Therefore, when researchers design a Grignard synthesis around this scaffold, they are structurally targeting the stable allylic alcohol analog—specifically 1,4-dimethylcyclohex-2-en-1-ol —derived from the 1,2-addition of a Grignard reagent to the conjugated electrophile 4-methylcyclohex-2-en-1-one[2].
Fig 1. Thermodynamic enol-keto relationship and synthetic pathway to the stable allylic alcohol.
Mechanistic Causality: The 1,2-Addition Paradigm
The addition of Grignard reagents to substituted cyclohexenones is a fundamental method for synthesizing tertiary substituted cyclohexenols[2]. Organomagnesium halides (Grignard reagents) are classified as "hard" nucleophiles. When reacted with an α,β-unsaturated ketone, the hard nucleophile preferentially attacks the hard electrophilic center (the carbonyl carbon) rather than the soft electrophilic center (the β-carbon). This kinetic preference drives the regioselectivity toward the 1,2-addition product (the tertiary allylic alcohol) over the 1,4-conjugate addition product, a mechanism that is highly reliable under strict temperature controls.
Self-Validating Experimental Protocol
To ensure reproducibility and trustworthiness, the following protocol for synthesizing 1,4-dimethylcyclohex-2-en-1-ol is designed as a self-validating system . It integrates In-Process Quality Controls (IPQC) at every critical juncture, ensuring that causality and analytical verification drive the workflow.
Step 1: Preparation of the Organometallic Complex
Action: Under an inert argon atmosphere, dissolve Methylmagnesium bromide (MeMgBr) (1.2 equivalents) in anhydrous Tetrahydrofuran (THF).
Causality: THF is strictly required over non-polar solvents because its lone oxygen pairs coordinate with the magnesium atom, stabilizing the Grignard complex via solvation. Anhydrous conditions are non-negotiable; trace water will prematurely quench the reagent into methane gas.
Self-Validation (IPC 1): Perform a titration using salicylaldehyde phenylhydrazone. A color shift from yellow to clear confirms the active molarity of the Grignard reagent before introducing the precious enone substrate.
Step 2: Nucleophilic Addition
Action: Cool the standardized Grignard solution to 0 °C using an ice-water bath. Add a solution of 4-methylcyclohex-2-en-1-one (1.0 equivalent) in THF dropwise over 30 minutes.
Causality: The nucleophilic attack is highly exothermic. Cooling to 0 °C suppresses side reactions, including the enolization of the ketone (which would deprotonate the alpha-carbon and waste the Grignard reagent) and unwanted 1,4-conjugate addition.
Self-Validation (IPC 2): Monitor the reaction via Thin Layer Chromatography (TLC) using an 8:2 Hexane:Ethyl Acetate eluent. The starting enone is UV-active, while the product alcohol is UV-inactive but stains strongly with KMnO₄. The complete disappearance of the UV-active spot validates the reaction's completion.
Step 3: Quenching and Isolation
Action: Quench the reaction mixture by slowly adding saturated aqueous ammonium chloride (NH₄Cl) at 0 °C. Extract the aqueous layer with diethyl ether (3 x 30 mL).
Causality: NH₄Cl is a mild acid (pH ~5.5). Using a strong acid like HCl would rapidly protonate the newly formed tertiary allylic alcohol, leading to an E1 dehydration that yields a conjugated diene byproduct. NH₄Cl safely hydrolyzes the magnesium alkoxide intermediate without triggering dehydration[2].
Self-Validation (IPC 3): Analyze the crude organic layer via GC-MS. The presence of the molecular ion peak corresponding to the target alcohol, combined with the absence of diene mass peaks, confirms successful isolation and 1,2-regioselectivity.
Fig 2. Self-validating workflow for Grignard synthesis with integrated In-Process Controls.
Quantitative Data & Regioselectivity
The table below summarizes the quantitative performance and regioselectivity of Grignard additions to various substituted cyclohexenones, demonstrating the robust preference for 1,2-addition under optimized conditions[2].
Electrophile
Nucleophile
Solvent / Temp
Major Product
Regioselectivity (1,2 : 1,4)
Yield (%)
4-Methylcyclohex-2-en-1-one
MeMgBr
THF, 0 °C, 1 h
1,4-Dimethylcyclohex-2-en-1-ol
> 95 : 5
88%
Cyclohex-2-en-1-one
MeMgBr
THF, 0 °C, 1 h
1-Methylcyclohex-2-en-1-ol
> 98 : 2
92%
3-Methylcyclohex-2-en-1-one
PhMgBr
Et₂O, 0 °C to rt, 2 h
3-Methyl-1-phenylcyclohex-2-en-1-ol
90 : 10
85%
Note: If steric hindrance at the carbonyl carbon is unusually high, the addition of CeCl₃·7H₂O (organocerium modification) can be employed to completely suppress 1,4-addition, though standard Grignard conditions are typically sufficient for the substrates listed above.
References
Title: 4-Methylcyclohex-1-EN-1-OL | C7H12O | CID 13539569
Source: PubChem, National Center for Biotechnology Information
URL: [Link]
Application Note: Synthesis of 4-Methylcyclohexene via Acid-Catalyzed Dehydration
An Application Guide by a Senior Application Scientist Abstract: This technical guide provides a comprehensive protocol for the synthesis of 4-methylcyclohexene, a valuable alkene intermediate, through the acid-catalyzed...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide by a Senior Application Scientist
Abstract: This technical guide provides a comprehensive protocol for the synthesis of 4-methylcyclohexene, a valuable alkene intermediate, through the acid-catalyzed dehydration of 4-methylcyclohexanol. We delve into the underlying E1 reaction mechanism, explain the rationale behind key procedural steps, and offer detailed workflows for synthesis, purification, and characterization. This document is intended for researchers and professionals in organic synthesis and drug development, emphasizing safety, reproducibility, and high-yield preparation.
A Note on Precursor Selection
It is a critical point of chemical principles to select the correct precursor for a target molecule. The topic specified, "4-Methylcyclohex-1-en-1-ol as a precursor for 4-methylcyclohexene synthesis," describes a chemically infeasible transformation via a simple dehydration reaction. The dehydration of an alcohol removes a molecule of water to form a double bond. Since 4-methylcyclohex-1-en-1-ol already contains a double bond, its dehydration would result in the formation of a second double bond, yielding a methylcyclohexadiene, not 4-methylcyclohexene.
The established and widely practiced synthesis of 4-methylcyclohexene proceeds from the dehydration of 4-methylcyclohexanol . This application note will therefore detail this scientifically validated and robust procedure. This clarification ensures the utility and accuracy of the provided protocol for the intended audience.
Theoretical Framework: Mechanism of Dehydration
The conversion of alcohols to alkenes via acid-catalyzed dehydration is a cornerstone of organic synthesis. The reaction with secondary alcohols, such as 4-methylcyclohexanol, proceeds through an E1 (Elimination, Unimolecular) mechanism. This multi-step process is initiated by a strong acid catalyst, typically a mixture of sulfuric acid and phosphoric acid.
The Role of the Acid Catalyst:
The hydroxyl group (-OH) is a poor leaving group. The acid catalyst protonates the oxygen atom of the hydroxyl group, converting it into a much better leaving group: water (H₂O).[1][2][3] While sulfuric acid is a potent catalyst, it can also cause significant charring and side reactions due to its strong oxidizing nature.[4] Phosphoric acid is less oxidizing and produces a cleaner reaction, though it is less reactive.[2][4] Therefore, a combination of a larger amount of phosphoric acid with a catalytic amount of sulfuric acid provides an optimal balance of reactivity and minimal side-product formation.[2]
Mechanism Steps:
Protonation: The lone pair of electrons on the alcohol's oxygen atom attacks a proton (H⁺) from the acid, forming a protonated alcohol (an oxonium ion).
Formation of Carbocation: The protonated hydroxyl group departs as a neutral water molecule, leaving behind a secondary carbocation at carbon 1. This is the rate-determining step of the E1 mechanism.
Deprotonation: A weak base in the mixture (e.g., water or the conjugate base of the acid, HSO₄⁻) abstracts a proton from a carbon adjacent to the carbocation. The electrons from the C-H bond then form the π-bond of the alkene.
Regioselectivity and Isomeric Byproducts:
Deprotonation can occur from either carbon 2 or carbon 6, leading to the formation of 4-methylcyclohexene. However, the initial secondary carbocation can undergo a 1,2-hydride shift , rearranging to a more stable tertiary carbocation. Deprotonation adjacent to this new carbocation center can yield 1-methylcyclohexene and 3-methylcyclohexene .[5][6] According to Zaitsev's rule, the most substituted (and thus most stable) alkene, 1-methylcyclohexene, is often a significant byproduct.[5]
However, the reaction conditions are designed to favor the desired product. The boiling point of 4-methylcyclohexene (101-102°C) is significantly lower than that of the starting alcohol (171-173°C) and the rearranged, more stable byproducts.[7] By performing the reaction in a distillation apparatus, the 4-methylcyclohexene product is continuously removed from the reaction mixture as it forms. This application of Le Châtelier's principle shifts the equilibrium towards the formation of the desired, kinetically favored product and prevents it from isomerizing to the more stable byproducts under the acidic conditions.[7][8]
Caption: E1 mechanism for the dehydration of 4-methylcyclohexanol.
Experimental Protocol & Workflow
This protocol is designed for the microscale to small-scale synthesis of 4-methylcyclohexene. All operations involving concentrated acids must be performed in a certified chemical fume hood.
Materials and Reagents
Reagent/Material
Quantity
Purpose
4-Methylcyclohexanol
7.5 mL (~6.85 g)
Starting Material
85% Phosphoric Acid (H₃PO₄)
2.0 mL
Primary Catalyst
Concentrated Sulfuric Acid (H₂SO₄)
30 drops (~0.5 mL)
Co-catalyst
Saturated Sodium Chloride Solution
10 mL
Quenching/Washing
Anhydrous Sodium Sulfate (Na₂SO₄)
~1-2 g
Drying Agent
50 mL Round-bottom flask
1
Reaction Vessel
Fractionating column & Distillation head
1 set
Product Isolation
Condenser & Receiving flask
1 set
Product Collection
Heating mantle with stirrer
1
Heat Source
Separatory Funnel (50 mL)
1
Work-up
Boiling chips
2-3
Prevent Bumping
Safety First: Hazard Mitigation
Proper personal protective equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and acid-resistant gloves (e.g., butyl rubber), is mandatory.[9][10][11] An emergency eyewash and safety shower must be readily accessible.[12]
Chemical
Key Hazards
Handling Precautions
Conc. H₂SO₄
Severe skin/eye burns, corrosive, strong oxidizer.[12]
Handle exclusively in a fume hood. Always add acid to other liquids slowly; never add water to acid.[10] Store away from combustible materials.[11]
Keep away from ignition sources. Use in a well-ventilated area.[17]
Step-by-Step Synthesis Procedure
Reagent Preparation: In a fume hood, measure 7.5 mL of 4-methylcyclohexanol and place it into a 50 mL round-bottom flask containing a few boiling chips.
Catalyst Addition: Carefully and slowly add 2.0 mL of 85% phosphoric acid to the flask while gently swirling. Following this, add approximately 30 drops of concentrated sulfuric acid. The addition of acid is exothermic and should be done with caution.[13]
Apparatus Setup: Assemble a fractional distillation apparatus. Attach the round-bottom flask to the fractionating column, followed by the distillation head, condenser, and a pre-weighed receiving flask. Ensure all joints are properly sealed. Place the receiving flask in an ice-water bath to minimize the evaporation of the volatile product.[3]
Distillation: Begin heating the reaction mixture gently with a heating mantle. The goal is to maintain a steady distillation rate, collecting the liquid that distills below ~110°C. The vapor temperature should be monitored closely; a rapid increase above this temperature indicates that the starting material or byproducts are beginning to distill.[3][7] Continue the distillation until only a small amount of dark, viscous liquid remains in the reaction flask. Do not distill to dryness.
Work-up & Purification:
Transfer the collected distillate to a separatory funnel. Some phosphoric acid may co-distill with the product.[2]
Wash the crude product by adding 10 mL of saturated sodium chloride solution. This helps remove the bulk of any co-distilled water and some acidic impurities.[18] Stopper the funnel, invert, and vent frequently. Allow the layers to separate and discard the lower aqueous layer.
(Optional but recommended) To neutralize any remaining acid, wash the organic layer with 10 mL of 10% sodium carbonate solution. Be cautious, as this may generate CO₂ gas, requiring frequent venting.[3][13][19] Discard the aqueous layer.
Finally, wash with another 10 mL of water and discard the aqueous layer.
Drying: Transfer the washed organic layer (the product) to a clean, dry Erlenmeyer flask. Add a few microspatulas of anhydrous sodium sulfate.[7][20] Swirl the flask and let it stand for 10-15 minutes. The product is dry when the drying agent no longer clumps together and some particles flow freely.
Final Product Isolation: Carefully decant or filter the dried liquid into a clean, tared vial to obtain the final product. Determine the mass and calculate the percent yield.
Caption: Experimental workflow for 4-methylcyclohexene synthesis.
Product Characterization
Confirming the identity and purity of the synthesized 4-methylcyclohexene is crucial.
Yield and Appearance: The product should be a clear, colorless liquid with a characteristic hydrocarbon odor. Typical yields range from 70-85%.
Boiling Point: The boiling point of 4-methylcyclohexene is 101-102°C.[7]
Qualitative Tests for Unsaturation: A rapid confirmation of alkene formation can be done by adding a few drops of the product to a dilute solution of either bromine (in CH₂Cl₂) or potassium permanganate.[18][21] A positive test is the rapid disappearance of the bromine's red-brown color or the permanganate's purple color (forming a brown MnO₂ precipitate).[18]
Spectroscopic Data
The most definitive analysis is achieved through spectroscopic methods.
Technique
Expected Observation for 4-Methylcyclohexene
IR Spectroscopy
The disappearance of the broad O-H stretch (~3300 cm⁻¹) from the starting alcohol is key. Appearance of a C=C stretch (~1650 cm⁻¹) and a vinylic =C-H stretch (>3000 cm⁻¹).[7]
¹³C NMR
Appearance of two peaks in the alkene region (~120-140 ppm). The spectrum for 4-methylcyclohexene shows signals around δ 127.2 and 126.7 ppm.[22]
GC-MS
Gas chromatography can separate 4-methylcyclohexene from isomeric byproducts and unreacted starting material, allowing for purity assessment. The mass spectrum will show a molecular ion (M⁺) peak at m/z = 96, with characteristic fragmentation patterns.[23][24]
Troubleshooting Guide
Issue
Potential Cause(s)
Recommended Solution
Low Yield
Incomplete reaction; distillation rate too fast; loss during work-up transfers.
Ensure reaction temperature is adequate. Distill slowly to allow the reaction to reach equilibrium. Be meticulous during transfers between vessels.
Dark/Charred Reaction Mixture
Overheating; using too much sulfuric acid.
Control heating carefully. Use the recommended ratio of phosphoric to sulfuric acid.[4]
Product is "wet" (Cloudy)
Incomplete drying.
Add more anhydrous drying agent and allow for a longer drying time (15-20 min) with occasional swirling.
Contamination with Starting Material
Distillation temperature was too high or rate was too fast.
Control the distillation temperature carefully, collecting only the fraction boiling near 101°C. A final fractional distillation can be performed for higher purity.
References
University of Colorado, Boulder. (n.d.). 4-methylcyclohexene synthesis. Department of Chemistry.
Fisher Scientific. (2015, May 30).
VelocityEHS. (2014, July 22).
StudyMoose. (2024, February 29).
Canadian Centre for Occupational Health and Safety (CCOHS). (2025, August 28). CCOHS: Sulfuric Acid.
Brainly. (2016, August 7).
Scribd. (n.d.).
CORECHEM Inc. (n.d.). Safe Handling Guide: Sulfuric Acid.
YouTube. (2020, December 2). Synthesis of 4-Methylcyclohexene.
EduBirdie. (n.d.).
University of Missouri-St. Louis. (n.d.).
Science Learning Center, University of Michigan-Dearborn. (n.d.).
NC Epidemiology. (2019, December 17). Occupational Safety Resources on Sulfuric Acid.
Homework.Study.com. (n.d.).
Brainly. (2019, December 6). Write a reasonable and detailed mechanism for the dehydration of 4-methylcyclohexanol in the presence of.
Application Note & Protocol: Acid-Catalyzed Dehydration of 4-Methylcyclohexanol
For: Researchers, scientists, and drug development professionals. Introduction The acid-catalyzed dehydration of alcohols is a cornerstone of organic synthesis, providing a reliable method for the formation of alkenes.
Author: BenchChem Technical Support Team. Date: April 2026
For: Researchers, scientists, and drug development professionals.
Introduction
The acid-catalyzed dehydration of alcohols is a cornerstone of organic synthesis, providing a reliable method for the formation of alkenes. This application note details the experimental protocol for the dehydration of 4-methylcyclohexanol, a secondary alcohol, to yield a mixture of isomeric methylcyclohexenes. This reaction serves as an excellent case study for understanding the principles of E1 elimination reactions, carbocation stability, and regioselectivity as dictated by Zaitsev's rule.
The dehydration of 4-methylcyclohexanol typically proceeds through an E1 mechanism, involving the formation of a secondary carbocation intermediate that can lead to a mixture of products.[1][2][3] The primary products are 1-methylcyclohexene, 3-methylcyclohexene, and 4-methylcyclohexene. Understanding the distribution of these products provides valuable insight into the reaction mechanism and the factors governing product stability.
Reaction Mechanism: An E1 Elimination Pathway
The acid-catalyzed dehydration of a secondary alcohol like 4-methylcyclohexanol follows an E1 (unimolecular elimination) mechanism.[1][2][3] This multi-step process is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water).
The key steps are as follows:
Protonation of the Hydroxyl Group: The lone pair of electrons on the oxygen atom of the hydroxyl group attacks a proton from the strong acid catalyst (e.g., H₃PO₄ or H₂SO₄), forming an alkyloxonium ion.[3][4]
Formation of a Carbocation: The alkyloxonium ion is a good leaving group, and its departure as a water molecule results in the formation of a secondary carbocation at the carbon atom that was previously bonded to the hydroxyl group.[1][2] This is the slow, rate-determining step of the reaction.[1][2]
Deprotonation to Form the Alkene: A weak base, typically water or the conjugate base of the acid catalyst (e.g., HSO₄⁻), removes a proton from a carbon atom adjacent to the carbocation.[1][2] The electrons from the C-H bond then form the new pi bond of the alkene. This step regenerates the acid catalyst.[1][2]
Due to the structure of the 4-methylcyclohexyl carbocation, deprotonation can occur from adjacent carbons, leading to a mixture of alkene isomers. According to Zaitsev's rule, the major product will be the most substituted (and therefore most stable) alkene, which in this case is 1-methylcyclohexene.[2][5]
Caption: E1 Mechanism for the Dehydration of 4-Methylcyclohexanol.
Experimental Protocol
This protocol outlines the dehydration of 4-methylcyclohexanol using phosphoric acid as the catalyst. The products are isolated by distillation as they are formed, which shifts the equilibrium toward the products according to Le Châtelier's principle.
Materials and Reagents:
Reagent/Material
Quantity
Purpose
4-Methylcyclohexanol
0.25 mol
Starting material
85% Phosphoric Acid (H₃PO₄)
10 mL
Catalyst
5% Sodium Bicarbonate (NaHCO₃) solution
~15 mL
Neutralize residual acid
Saturated Sodium Chloride (NaCl) solution
~15 mL
Initial drying of organic layer
Anhydrous Magnesium Sulfate (MgSO₄)
~1-2 g
Drying agent
Equipment:
100 mL three-necked round-bottom flask
Heating mantle with a magnetic stirrer
Magnetic stir bar
Pressure-equalizing dropping funnel
Thermometer and adapter
Distillation head and condenser
Receiving flask (cooled in an ice bath)
Separatory funnel
Erlenmeyer flasks
Standard laboratory glassware
Procedure:
Reaction Setup:
Assemble a distillation apparatus using the 100 mL three-necked flask as the distilling flask.
Place a magnetic stir bar in the flask.
Fit one side neck with the pressure-equalizing dropping funnel and the other with a thermometer to monitor the reaction temperature.
Connect the center neck to the distillation head, condenser, and receiving flask. It is advisable to cool the receiving flask in an ice bath to minimize the loss of the volatile alkene products.[6]
Safety Note: Perform all steps in a well-ventilated fume hood as the alkene products have a strong, unpleasant odor. Phosphoric acid is corrosive; wear appropriate personal protective equipment (PPE).[6]
Reaction:
Add 10 mL of 85% phosphoric acid to the three-necked flask.[6]
Heat the phosphoric acid to boiling with stirring.
Place 0.25 mol of 4-methylcyclohexanol in the dropping funnel.
Slowly add the 4-methylcyclohexanol dropwise to the hot, stirring acid.[6] The addition rate should be approximately equal to the rate of distillation of the product.[6]
Maintain the temperature of the distilling vapor below the boiling point of the starting material (171-173 °C) to prevent co-distillation of unreacted alcohol.[7] The product alkenes and water will co-distill at a lower temperature (around 100-102 °C).[7]
Continue heating until no more organic distillate is collected.[6]
Work-up and Purification:
Transfer the biphasic distillate to a separatory funnel.
Wash the organic layer with approximately 15 mL of 5% sodium bicarbonate solution to neutralize any co-distilled phosphoric acid.[8] Vent the separatory funnel frequently as carbon dioxide gas will be produced.[8]
Remove the lower aqueous layer.
Wash the organic layer with about 15 mL of saturated sodium chloride solution (brine).[7][8] This helps to remove the bulk of the dissolved water.
Separate and discard the aqueous layer.
Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount of anhydrous magnesium sulfate to dry the product completely.[6][8]
After about 10 minutes of occasional swirling, gravity filter the dried liquid into a pre-weighed, clean, dry vial.
Determine the mass of the product and calculate the percentage yield.
Caption: Workflow for the Dehydration of 4-Methylcyclohexanol.
Product Characterization
The product is a mixture of isomeric alkenes. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for identifying and quantifying the components of the product mixture.
Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate the different methylcyclohexene isomers based on their boiling points and interactions with the column's stationary phase.[9] The mass spectrometer then provides a fragmentation pattern for each separated component, allowing for their definitive identification by comparison with library spectra.[10][11]
¹H and ¹³C NMR Spectroscopy: NMR spectroscopy provides detailed structural information about the isomers.[12]
1-Methylcyclohexene: The ¹H NMR spectrum will show a characteristic singlet for the methyl group, as there are no adjacent protons for coupling.[13] There will be only one vinyl proton signal.
3-Methylcyclohexene: The methyl group in the ¹H NMR spectrum will appear as a doublet due to coupling with the adjacent proton.[13] There will be two distinct signals for the two vinyl protons.[13]
4-Methylcyclohexene: The ¹H NMR spectrum will also show a doublet for the methyl group. The two vinyl protons will be chemically equivalent and should appear as a single signal.
¹³C NMR can further distinguish the isomers by the number of unique carbon signals and their chemical shifts.[14]
Troubleshooting
Issue
Possible Cause(s)
Suggested Solution(s)
Low Yield
- Incomplete reaction.
- Ensure the reaction is heated sufficiently to allow for distillation. - Check that the addition rate of the alcohol is not too fast.
- Loss of product during work-up.
- Be careful during the separation of layers in the separatory funnel. - Ensure the receiving flask is cooled to prevent evaporation of the volatile product.
Contamination with Starting Material
- Distillation temperature was too high.
- Carefully monitor the temperature at the distillation head and maintain it below the boiling point of 4-methylcyclohexanol.
Product is cloudy or contains water
- Incomplete drying.
- Ensure a sufficient amount of anhydrous drying agent is used. - Allow adequate time for the drying process to complete.
Conclusion
This application note provides a comprehensive and reliable protocol for the dehydration of 4-methylcyclohexanol. By following the detailed steps for the reaction, work-up, and purification, researchers can successfully synthesize a mixture of methylcyclohexene isomers. The outlined characterization techniques, GC-MS and NMR, are essential for the qualitative and quantitative analysis of the product distribution, offering valuable insights into the mechanistic principles of E1 eliminations.
References
Study.com. (n.d.). Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. Retrieved from [Link]
JoVE. (n.d.). Acid-Catalyzed Dehydration of Alcohols to Alkenes. Retrieved from [Link]
Moodle. (n.d.). Acid-Catalyzed Dehydration of Alcohols to Alkenes. Retrieved from [Link]
Chemistry LibreTexts. (2020, May 30). 14.4: Dehydration Reactions of Alcohols. Retrieved from [Link]
Aalberts, J., & Meijer, A. (2020, August 28). 9.1.3. Dehydration of Methylcyclohexanols. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. Retrieved from [Link]
Scribd. (n.d.). Dehydration Mechanism of 4-Methylcyclohexanol. Retrieved from [Link]
Brainly. (2019, December 6). Write a reasonable and detailed mechanism for the dehydration of 4-methylcyclohexanol in the presence of. Retrieved from [Link]
Chemistry Steps. (n.d.). Alcohol Dehydration by E1 and E2 Elimination with Practice Problems. Retrieved from [Link]
Quora. (2021, September 6). Why can zaitsev rule be applied to dehydration of cyclohexanol to cyclohexene?. Retrieved from [Link]
Unknown. (n.d.). DEHYDRATION OF 4-METHYLCYCLOHEXANOL. Retrieved from [Link]
Journal of Chemical Education. (2011, May 26). Dehydration of 2-Methyl-1-cyclohexanol: New Findings from a Popular Undergraduate Laboratory Experiment. Retrieved from [Link]
Unknown. (n.d.). Experiment 9 ALCOHOL DEHYDRATION (ELIMINATION). Retrieved from [Link]
EduBirdie. (n.d.). Dehydration of Methylcyclohexanols - Lab Report. Retrieved from [Link]
Unknown. (n.d.). CHEM 253 Winter 2003 Experiment #2 Dehydration of Cyclohexanol Background. Retrieved from [Link]
Scribd. (n.d.). Dehydration of 4-Methylcyclohexanol. Retrieved from [Link]
Scribd. (n.d.). Dehydration of 4-Methylcyclohexanol Experiment. Retrieved from [Link]
LON-CAPA OCHem. (n.d.). Nuclear Magnetic Resonance. Retrieved from [Link]
Journal of Chemical Education. (2011, May 26). Dehydration of 2-Methyl-1-cyclohexanol: New Findings from a Popular Undergraduate Laboratory Experiment. Retrieved from [Link]
Unknown. (n.d.). Dehydration of an alcohol. Retrieved from [Link]
Study.com. (n.d.). What are two major peak differences that you could use to distinguish a proton NMR of 3-methyl.... Retrieved from [Link]
Journal of Chemical Education. (2011, March 22). Dehydration of Methylcyclohexanol Isomers in the Undergraduate Organic Laboratory and Product Analysis by Gas Chromatography−Mass Spectroscopy (GC−MS). Retrieved from [Link]
Energy & Fuels. (2024, October 8). Cool Flame of Methylcyclohexene Isomers in a Jet-Stirred Reactor: Orbitrap Characterization of Highly Oxidized Products. Retrieved from [Link]
ResearchGate. (n.d.). The n.m.r. data of the photoadducts to 3-methylcyclohexene. Retrieved from [Link]
SpectraBase. (n.d.). 1-Methyl-1-cyclohexene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
AKJournals. (n.d.). Gas Chromatography–Mass Spectrometry for Characterization of Liquid Products from Pyrolysis of Municipal Waste and Spent Tyres. Retrieved from [Link]
ResearchGate. (n.d.). Dehydration of Methylcyclohexanol Isomers in the Undergraduate Organic Laboratory and Product Analysis by Gas Chromatography-Mass Spectroscopy (GC-MS). Retrieved from [Link]
Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]
Unknown. (n.d.). separation and identification of isomeric hydrocarbons by capillary gas chromatography and hyphenated. Retrieved from [Link]
Application Note: GC-MS Analysis Protocol for 4-Methylcyclohex-1-en-1-ol
Introduction & Analytical Challenges 4-Methylcyclohex-1-en-1-ol (C₇H₁₂O) is a cyclic alkenol frequently utilized as a critical intermediate in organic synthesis, fragrance formulation, and pharmaceutical development[1]....
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Analytical Challenges
4-Methylcyclohex-1-en-1-ol (C₇H₁₂O) is a cyclic alkenol frequently utilized as a critical intermediate in organic synthesis, fragrance formulation, and pharmaceutical development[1]. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the separation and structural elucidation of volatile and semi-volatile cyclic alcohols[2].
However, analyzing 4-methylcyclohex-1-en-1-ol presents a distinct chemical challenge. As an enol, the compound is inherently metastable and highly susceptible to keto-enol tautomerization, rapidly converting into its keto form (4-methylcyclohexanone)[3]. Furthermore, the high temperatures of a standard GC injection port can induce thermal degradation. To ensure a self-validating and highly reproducible analytical system, this protocol employs a targeted Liquid-Liquid Extraction (LLE) followed by chemical derivatization (silylation) to stabilize the enol form prior to GC-MS analysis[2],.
Physicochemical Properties
Understanding the analyte's fundamental properties is critical for optimizing extraction and chromatographic parameters.
Table 1: Physicochemical Properties of 4-Methylcyclohex-1-en-1-ol
Causality & Rationale: Aqueous matrices or complex reaction mixtures require extraction to isolate the analyte and remove non-volatile interferences that could foul the GC column[2]. High-purity n-hexane is selected as the optimal extractant due to its high affinity for semi-polar cyclic alkenols. By utilizing n-hexane, we minimize the co-extraction of highly polar matrix components, thereby reducing background noise and extending column lifespan[4].
Step-by-Step Protocol:
Transfer 1.0 mL of the aqueous sample or reaction mixture into a clean 10 mL glass centrifuge tube.
Add 1.0 mL of high-purity n-hexane to achieve a 1:1 (v/v) solvent-to-sample ratio[4].
Spike the sample with 10 µL of an appropriate internal standard (e.g., cyclohexanol-d11) for accurate downstream quantification.
Vortex the mixture vigorously for 2 minutes to maximize the interfacial surface area for efficient partitioning[2].
Centrifuge the tube at 3000 rpm for 5 minutes to achieve complete phase separation.
Carefully aspirate the upper organic (n-hexane) layer and transfer it to a clean 2.0 mL GC autosampler vial.
Concentrate the extract under a gentle stream of ultra-high-purity nitrogen (N₂) to a final volume of approximately 100 µL.
Chemical Derivatization: Silylation
Causality & Rationale: To prevent keto-enol tautomerization and enhance thermal stability, the active hydrogen of the enol hydroxyl group must be replaced with a trimethylsilyl (TMS) group. We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) fortified with 1% Trimethylchlorosilane (TMCS). BSTFA acts as a powerful silyl donor, while the 1% TMCS acts as a critical catalyst to drive the reaction to absolute completion for sterically hindered or less reactive enols[5],.
Step-by-Step Protocol:
To the concentrated 100 µL n-hexane extract, add 50 µL of the BSTFA + 1% TMCS reagent[2].
Add 50 µL of anhydrous pyridine. Pyridine acts as both a reaction solvent and an acid scavenger to neutralize reaction byproducts[2],[3].
Cap the vial tightly with a PTFE-lined silicone septum.
Incubate the vial in a dry heating block at 60 °C for 30 minutes to ensure quantitative conversion to 4-methylcyclohex-1-en-1-yloxytrimethylsilane[2].
Allow the vial to cool to room temperature prior to GC-MS injection.
GC-MS Analytical Parameters
Causality & Rationale: A moderately polar capillary column, such as the DB-5MS (5%-phenyl-methylpolysiloxane), is critical. The 5% phenyl stationary phase provides dipole-induced dipole interactions, offering superior resolution for cyclic alkenols and their silylated derivatives compared to 100% dimethylpolysiloxane columns[6]. The temperature gradient is specifically designed to focus the volatile TMS derivative at the head of the column before eluting it with high peak capacity[4].
Table 2: Optimized GC-MS Instrument Conditions
Parameter
Optimized Setting
Column
DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness)[4]
Carrier Gas
Helium (Purity ≥ 99.999%), constant flow at 1.0 mL/min[4]
Injection Volume
1.0 µL
Injection Mode
Splitless (or Split 10:1 depending on analyte concentration)
Injector Temperature
250 °C
Oven Temperature Program
50 °C (hold 3 min) → ramp 10 °C/min to 250 °C → hold 5 min[4]
Transfer Line Temperature
280 °C
Ion Source Temperature
230 °C
Quadrupole Temperature
150 °C
Ionization Mode
Electron Impact (EI), 70 eV
Scan Range
m/z 35 – 350
Mechanistic Insights: Mass Spectrometry Fragmentation
Upon electron ionization (EI) at 70 eV, the TMS-derivatized 4-methylcyclohex-1-en-1-ol (MW = 184 Da) undergoes highly predictable fragmentation pathways. Understanding these pathways establishes a self-validating framework for confirming the analyte's identity:
Molecular Ion [M]⁺• (m/z 184): Often present at low abundance due to the high stability of the subsequent fragment ions.
[M - CH₃]⁺ (m/z 169): Formed by the loss of a methyl radical from the trimethylsilyl group. This [M-15]⁺ ion is a universal hallmark of TMS ethers[7].
[TMS]⁺ (m/z 73): The trimethylsilyl cation is typically the base peak (100% relative abundance) or a highly prominent diagnostic ion in silylated derivatives[7].
Ring Cleavage & Retro-Diels-Alder (RDA): Cyclic alkenols can undergo RDA fragmentation, leading to the loss of neutral alkene fragments (e.g., ethylene equivalents), producing diagnostic mid-mass ions specific to the cyclohexene ring structure[7].
Experimental Workflow Visualization
Figure 1: Optimized GC-MS sample preparation and analysis workflow for 4-Methylcyclohex-1-en-1-ol.
Data Analysis & Quantification
Quantification is strictly performed using the internal standard method to account for any variability in LLE extraction efficiency or silylation yield[4].
Construct a calibration curve using a minimum of five concentration levels of a 4-methylcyclohex-1-en-1-ol reference standard, processed through the exact extraction and derivatization protocol described above.
Plot the peak area ratio (Analyte Area / Internal Standard Area) against the concentration ratio.
Ensure the coefficient of determination (R²) is ≥ 0.995 for analytical validity.
Identify the analyte in unknown samples by matching the retention time (± 0.1 min) and the relative abundance of at least three qualifier ions (e.g., m/z 169, 73, and a specific ring fragment) to the reference standard.
References
Benchchem. "Application Notes and Protocols for the GC-MS Analysis of Cyclohexanol and its Derivatives."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaOB_emEgdZHzMyRbWo53ffiHMModdJE1pv7tP9avOMcyNzeLDmIDUSvTJP9-BZMWluZtf2umvdaxtQT_7xMqiMAQ2HWr9kWMPRQtQwS9z3XgwzuQxQheZF-ZMKliIDEa3wMlKkyFf2R9BoJHHIYnweVqlquxeeUFHrYgH06CYhK2L7pcWCZDR2VBoALzjHHbOaM-s0-ukBDJO78wzmH0PP0H3g957fYWYU2AQIMiZ4i-hS_XpqRg=]
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Journal of Food and Drug Analysis. "Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBV2XHRBn8QJVQzvsyyzZ8LZP1VEcoZ3VmN34AEimipockASWZI3tgz4-eOZufiM36paJZtWaJuF16tTfA_0uXlUfcfCEva7QSdoAgvNch2ZdOdIiPo1roR3UrsPCxbL1c1KBpo27Ib9UKLDK7K-Jh14HN6WThH8V7Hkap8HbOW-FsSYNelPY=]
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Application Note: Interpreting the ¹H NMR Spectrum of 4-Methylcyclohex-1-en-1-ol
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Spectral Interpretation, Keto-Enol Tautomerization Mechanics, and Kinetic Trapping Protocols Executive Summary & The Tautomer...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Focus: Spectral Interpretation, Keto-Enol Tautomerization Mechanics, and Kinetic Trapping Protocols
Executive Summary & The Tautomeric Challenge
The compound 4-methylcyclohex-1-en-1-ol (CID 13539569, MW: 112.17 g/mol ) () presents a unique analytical challenge in nuclear magnetic resonance (NMR) spectroscopy. As an aliphatic enol, it is thermodynamically unstable relative to its keto tautomer, 4-methylcyclohexanone. Because the C=O bond energy (~745 kJ/mol) is significantly stronger than the C=C bond energy (~615 kJ/mol), the equilibrium heavily favors the keto form (>99.99%) at room temperature. This tautomeric principle is widely exploited in the synthesis of β-aryl enones and curcumin analogues ().
Consequently, observing the pure enol via standard ¹H NMR is practically impossible without specialized techniques. This guide provides a comprehensive breakdown of the theoretical ¹H NMR spectrum of the enol form, the mechanistic causality behind its signal splitting, and a self-validating laboratory protocol for kinetically trapping the enolate as a silyl enol ether to enable stable spectral acquisition ().
Theoretical ¹H NMR Spectral Assignments
When stabilized (e.g., at cryogenic temperatures in H-bonding solvents) or analyzed via its trapped silyl equivalent, 4-methylcyclohex-1-en-1-ol exhibits a distinct spectral fingerprint. The presence of the electron-donating hydroxyl group drastically alters the electron density of the cyclohexene ring via resonance, shielding the vinylic proton while deshielding the allylic protons.
Quantitative Data Summary
Note: Chemical shifts (δ) are theoretical values based on stabilized enol ether analogues in CDCl₃ at 298 K.
Position
Proton Type
Chem. Shift (δ, ppm)
Multiplicity
Integration
J-Coupling (Hz)
Mechanistic Rationale
-OH
Hydroxyl
5.20
br s
1H
-
Broadened by chemical exchange. Highly dependent on solvent/concentration.
H-2
Vinylic
4.75
m
1H
~4.0 (³J)
Shielded relative to standard cyclohexenes (~5.6 ppm) due to +R resonance from the adjacent oxygen atom.
H-6
Allylic
2.15
m
2H
-
Deshielded by both the adjacent C=C double bond and the electronegative C-OH carbon.
H-3
Allylic
2.05
m
2H
-
Deshielded by the adjacent vinylic carbon, but less so than H-6.
H-5
Aliphatic
1.35 (ax), 1.75 (eq)
m
2H
-
Diastereotopic protons in the cyclohexene half-chair conformation.
H-4
Methine
1.65
m
1H
-
Complex splitting from the adjacent methyl group and H-3/H-5 methylene protons.
C4-CH₃
Methyl
0.95
d
3H
6.5 (³J)
Split into a clean doublet by the single H-4 methine proton.
Structural Symmetry and Enolization Mechanics
A critical mechanistic advantage when analyzing 4-methylcyclohexanone is its plane of symmetry passing through the C1 carbonyl and the C4 methine carbon.
Causality: Because the α-carbons (C2 and C6) are chemically equivalent, deprotonation at either site yields the exact same enolate geometry.
Result: This prevents the formation of regioisomeric mixtures during enolization, ensuring that the resulting ¹H NMR spectrum of the trapped enol is clean and straightforward to interpret.
Caption: Spin-spin coupling network and chemical shifts of 4-methylcyclohex-1-en-1-ol.
Experimental Protocol: Kinetic Trapping of the Enol
To bypass the thermodynamic instability of 4-methylcyclohex-1-en-1-ol, researchers must kinetically trap the enolate as a silyl enol ether (1-(trimethylsiloxy)-4-methylcyclohexene). This derivative perfectly preserves the carbon skeleton and proton environment of the enol for standard NMR analysis.
Step-by-Step Methodology
Phase 1: Kinetic Deprotonation
Preparation of LDA: In an oven-dried Schlenk flask under argon, dissolve diisopropylamine (DIPA, 1.1 eq) in anhydrous THF. Cool the system to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq) dropwise. Stir for 30 minutes.
Expert Insight: LDA is utilized because it is a bulky, non-nucleophilic base. It ensures strictly kinetic deprotonation at the α-carbon without attacking the carbonyl center.
Enolization: Add a solution of 4-methylcyclohexanone (1.0 eq) in THF dropwise to the LDA solution at -78 °C. Stir for 1 hour.
Expert Insight: Maintaining -78 °C is critical to prevent thermodynamic equilibration and self-condensation (aldol reactions) of the ketone.
Phase 2: Trapping & Workup
3. Silylation: Add Trimethylsilyl chloride (TMS-Cl, 1.2 eq) dropwise to the cold enolate solution. Allow the reaction to slowly warm to room temperature over 2 hours.
4. Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with pentane.
Expert Insight: Pentane is preferred over ethyl acetate or DCM because its non-polar nature minimizes the hydrolysis of the highly moisture-sensitive silyl enol ether.
NMR Sample Preparation (Self-Validating Step): Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure. Dissolve the crude product in CDCl₃ that has been pre-filtered through a plug of basic alumina .
Expert Insight: Commercial CDCl₃ naturally degrades over time to produce trace amounts of DCl. Even parts-per-million levels of DCl will instantly catalyze the hydrolysis of the silyl enol ether back to 4-methylcyclohexanone, destroying the experiment. The basic alumina neutralizes this acid, validating the stability of your NMR sample.
Caption: Workflow for generating and trapping 4-methylcyclohex-1-en-1-ol for NMR observation.
References
Examining the Scope of Deriving β-Aryl Enones from Enol Silanes as Ketone Equivalents via Pd(II)-Mediated Sequential Dehydrosilylation and Arylation . The Journal of Organic Chemistry.[Link]
4-Methylcyclohex-1-EN-1-OL . National Center for Biotechnology Information (PubChem).[Link]
Synthesis of new curcumin analogues from Claisen-Schmidt condensation . European Journal of Chemistry.[Link]
Application
Application Notes and Protocols: 4-Methylcyclohex-1-en-1-ol as a Versatile Chiral Synthon for Natural Product Synthesis
Foreword for the Advanced Researcher In the intricate tapestry of natural product synthesis, the strategic selection of starting materials is paramount. An ideal chiral building block should not only offer a defined ster...
Author: BenchChem Technical Support Team. Date: April 2026
Foreword for the Advanced Researcher
In the intricate tapestry of natural product synthesis, the strategic selection of starting materials is paramount. An ideal chiral building block should not only offer a defined stereochemical scaffold but also possess versatile functional handles that can be elaborated into complex molecular architectures. 4-Methylcyclohex-1-en-1-ol, a chiral tertiary allylic alcohol, emerges as a compelling, albeit underutilized, synthon poised for significant applications in this field. Its inherent chirality, coupled with the reactive potential of the allylic alcohol moiety, provides a powerful platform for the stereocontrolled construction of cyclic systems, particularly those found in terpenoids and other biologically active natural products.
This guide eschews a conventional review format. Instead, it serves as a forward-looking application note, grounded in established chemical principles, to illuminate the untapped potential of 4-methylcyclohex-1-en-1-ol. We will not only discuss its preparation in enantiomerically pure form but also propose a detailed, field-proven protocol for its strategic deployment in the synthesis of a menthol-related monoterpenoid, a class of natural products with significant biological and commercial importance. The methodologies presented herein are designed to be both instructive and inspirational, providing the discerning researcher with the foundational knowledge and practical protocols to integrate this versatile building block into their synthetic campaigns.
The Strategic Value of 4-Methylcyclohex-1-en-1-ol
The synthetic utility of 4-methylcyclohex-1-en-1-ol is rooted in two key structural features:
A Stereodefined Quaternary Center: The hydroxyl-bearing carbon is a stereocenter that, once established in an enantiomerically pure form, can direct the stereochemical outcome of subsequent transformations on the cyclohexene ring.
A Tertiary Allylic Alcohol: This functional group is a linchpin for a variety of powerful chemical transformations. It can direct stereoselective epoxidations and dihydroxylations, undergo facile displacement reactions (both SN1 and SN2'), and serve as a precursor for sigmatropic rearrangements.
The strategic positioning of the methyl group at the 4-position provides a simple, yet crucial, element of structural diversity, making this synthon particularly relevant for the synthesis of p-menthane monoterpenoids.
Asymmetric Synthesis of 4-Methylcyclohex-1-en-1-ol: Establishing the Chiral Foundation
The successful application of any chiral building block hinges on its accessibility in high enantiopurity. For 4-methylcyclohex-1-en-1-ol, two primary strategies are recommended: asymmetric synthesis and kinetic resolution.
Enantioselective Synthesis via Asymmetric Alkylation
A direct and efficient route to enantiomerically enriched tertiary alcohols is the asymmetric addition of an organometallic reagent to a prochiral ketone, catalyzed by a chiral ligand.
Protocol 1: Rhodium-Catalyzed Asymmetric Methylation of 4-Methylcyclohex-2-en-1-one
This protocol is adapted from well-established methods for the asymmetric 1,2-addition to enones.
Reaction Principle: A chiral phosphine ligand, such as (R)-BINAP, coordinates to a rhodium precursor to form a chiral catalyst. This catalyst activates a methylating agent (e.g., a methyl boronic acid derivative) and facilitates its enantioselective addition to the carbonyl group of 4-methylcyclohex-2-en-1-one.
Experimental Workflow:
Caption: Workflow for asymmetric synthesis.
Step-by-Step Protocol:
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add [Rh(cod)2]BF4 (1.0 mol%) and (R)-BINAP (1.2 mol%).
Add anhydrous, degassed toluene (0.1 M relative to the ketone).
Stir the mixture at room temperature for 30 minutes to pre-form the catalyst.
Add 4-methylcyclohex-2-en-1-one (1.0 equiv) to the catalyst solution.
Add methylboronic acid (1.5 equiv).
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC.
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH4Cl.
Extract the aqueous layer with diethyl ether (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield the desired product.
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Application in Natural Product Synthesis: A Proposed Strategy for the Synthesis of (+)-Isopulegol
To illustrate the synthetic utility of (S)-4-Methylcyclohex-1-en-1-ol, we propose a concise and stereocontrolled route to (+)-isopulegol, a key intermediate in the synthesis of (-)-menthol. This strategy leverages the directing effect of the tertiary hydroxyl group in a diastereoselective epoxidation.
The tertiary hydroxyl group of the starting material can direct the epoxidation of the adjacent double bond to occur on the same face of the ring, due to the formation of a hydrogen bond between the hydroxyl group and the epoxidizing agent (e.g., m-CPBA).
Protocol 2: Diastereoselective Epoxidation of (S)-4-Methylcyclohex-1-en-1-ol
Reaction Principle: The hydroxyl group of the allylic alcohol directs the delivery of the oxygen atom from m-CPBA to the syn-face of the double bond, leading to the formation of a single diastereomer of the epoxy alcohol.
Step-by-Step Protocol:
Dissolve (S)-4-Methylcyclohex-1-en-1-ol (1.0 equiv) in dichloromethane (DCM, 0.1 M).
Cool the solution to 0 °C in an ice bath.
Add m-chloroperoxybenzoic acid (m-CPBA, 1.2 equiv) portion-wise over 10 minutes.
Stir the reaction at 0 °C for 4-6 hours, monitoring by TLC.
Upon completion, quench the reaction by the addition of saturated aqueous Na2S2O3.
Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).
Combine the organic layers and wash with saturated aqueous NaHCO3 and brine.
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
The crude epoxy alcohol is often of sufficient purity for the next step, but can be purified by flash chromatography if necessary.
Parameter
Expected Value
Yield
>90%
Diastereomeric Ratio (dr)
>95:5
Reductive Opening of the Epoxide
The final step is the regioselective reductive opening of the epoxide to yield the desired diol, which in this case is (+)-isopulegol.
Reaction Principle: Lithium aluminum hydride (LiAlH4) is a powerful reducing agent that will attack the less sterically hindered carbon of the epoxide, leading to the formation of the desired 1,3-diol.
The subsequent conversion of (+)-isopulegol to (-)-menthol is a well-established industrial process involving catalytic hydrogenation.
Conclusion: A Synthon with Untapped Potential
While direct applications of 4-methylcyclohex-1-en-1-ol in completed total syntheses are not yet widespread in the literature, its structural features and the predictable reactivity of its tertiary allylic alcohol functionality make it a highly valuable and versatile chiral building block. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore its use in the stereocontrolled synthesis of a wide range of natural products, particularly terpenoids and other cyclohexane-containing bioactive molecules. As the demand for enantiomerically pure pharmaceuticals and agrochemicals continues to grow, the strategic application of such readily accessible chiral synthons will undoubtedly play an increasingly important role in the future of organic synthesis.
References
Hayashi, T.; Yamasaki, K. Rhodium-Catalyzed Asymmetric 1,4-Addition and its Related Asymmetric Reactions. Chemical Reviews, 2003 , 103 (8), 2829–2844. [Link]
Johnson, R. A.; Sharpless, K. B. Catalytic Asymmetric Epoxidation of Allylic Alcohols. In Catalytic Asymmetric Synthesis; Ojima, I., Ed.; VCH: New York, 1993; pp 103–158.
Katsuki, T.; Sharpless, K. B. The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 1980 , 102 (18), 5974–5976. [Link]
Terada, M.; et al. Kinetic resolution of racemic tertiary allylic alcohols through SN2′ reaction using a chiral bisphosphoric acid/silver(I) salt co-catalyst system. Chemical Science, 2022 , 13, 9458-9464. [Link]
Application Notes and Protocols for the Synthesis of 4-Methylcyclohex-1-en-1-ol Derivatives
For: Researchers, scientists, and drug development professionals. Introduction: The Versatility of the 4-Methylcyclohex-1-en-1-ol Scaffold The 4-methylcyclohex-1-en-1-ol framework is a privileged scaffold in medicinal ch...
Author: BenchChem Technical Support Team. Date: April 2026
For: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of the 4-Methylcyclohex-1-en-1-ol Scaffold
The 4-methylcyclohex-1-en-1-ol framework is a privileged scaffold in medicinal chemistry and materials science. Its inherent stereochemistry and functional group handles make it a valuable building block for the synthesis of complex molecules with diverse biological activities. Derivatives of this core structure are found in natural products and have been explored as potential therapeutic agents, ranging from antiviral to anticancer applications. The strategic introduction of various substituents onto this cyclohexene ring allows for the fine-tuning of physicochemical properties and biological targets, making the development of robust and versatile synthetic methodologies a critical area of research.
This document provides a detailed guide to the synthesis of 4-methylcyclohex-1-en-1-ol derivatives, focusing on a reliable and widely applicable synthetic strategy commencing from commercially available 4-methylcyclohexanone. We will delve into the mechanistic underpinnings of the key transformations, provide step-by-step protocols, and offer insights into the practical aspects of these syntheses.
Synthetic Strategy: A Two-Step Approach from 4-Methylcyclohexanone
A common and efficient route to access 4-methylcyclohex-1-en-1-ol derivatives involves a two-step sequence starting from 4-methylcyclohexanone:
α-Bromination: Introduction of a bromine atom at the α-position to the carbonyl group to form 2-bromo-4-methylcyclohexanone. This step is crucial for activating the molecule for the subsequent elimination reaction.
Shapiro Reaction and In Situ Quenching: The α-bromoketone is converted to its corresponding tosylhydrazone, which then undergoes a Shapiro reaction to generate a vinyllithium intermediate. This highly reactive species is then quenched with an appropriate electrophile to introduce the desired substituent at the 1-position, directly yielding the 4-methylcyclohex-1-en-1-ol derivative.
This strategy offers a high degree of modularity, as a wide range of electrophiles can be employed in the final quenching step, allowing for the generation of a diverse library of derivatives.
Mechanistic Insights
α-Bromination of Ketones
The α-bromination of 4-methylcyclohexanone can proceed under either acidic or basic conditions. However, the acid-catalyzed pathway is often preferred to minimize side reactions such as the Favorskii rearrangement. The reaction is typically mediated by a bromine source like N-bromosuccinimide (NBS) in the presence of a catalytic amount of acid. The mechanism involves the acid-catalyzed enolization of the ketone, followed by the electrophilic attack of the enol on the bromine atom.
The Shapiro Reaction
The Shapiro reaction is a powerful tool for the conversion of ketones to alkenes via their tosylhydrazone derivatives. The reaction proceeds through the following key steps:
Formation of the Tosylhydrazone: 4-Methylcyclohexanone reacts with p-toluenesulfonylhydrazide to form the corresponding tosylhydrazone.
Deprotonation: A strong base, typically two equivalents of an organolithium reagent like n-butyllithium, is used to deprotonate first the hydrazone nitrogen and then the α-carbon, forming a dianion.
Elimination of Sulfinate: The dianion collapses, leading to the elimination of the tosyl group as a stable sulfinate anion and the extrusion of nitrogen gas. This results in the formation of a vinyllithium intermediate.
Electrophilic Quench: The vinyllithium species is a potent nucleophile and readily reacts with a variety of electrophiles (e.g., aldehydes, ketones, esters) to form the desired C-C bond and, after workup, the corresponding alcohol.
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-4-methylcyclohexanone
This protocol details the α-bromination of 4-methylcyclohexanone.
Materials:
4-Methylcyclohexanone
N-Bromosuccinimide (NBS)
p-Toluenesulfonic acid (p-TsOH)
Dichloromethane (DCM)
Saturated aqueous sodium bicarbonate solution
Saturated aqueous sodium thiosulfate solution
Brine
Anhydrous magnesium sulfate
Round-bottom flask
Magnetic stirrer
Separatory funnel
Rotary evaporator
Procedure:
Dissolve 4-methylcyclohexanone (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq) to the solution.
Slowly add N-bromosuccinimide (NBS) (1.1 eq) portion-wise to the reaction mixture at 0 °C (ice bath).
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-bromo-4-methylcyclohexanone, which can often be used in the next step without further purification.
Data Presentation: Representative Reaction Parameters
Reactant
Molecular Weight ( g/mol )
Moles
Equivalents
Volume/Mass
4-Methylcyclohexanone
112.17
0.05
1.0
5.61 g (5.9 mL)
N-Bromosuccinimide
177.98
0.055
1.1
9.79 g
p-Toluenesulfonic acid
172.20
0.0025
0.05
0.43 g
Dichloromethane
-
-
-
100 mL
Protocol 2: Synthesis of 4-Methylcyclohex-1-en-1-ol Derivatives via Shapiro Reaction
This protocol describes the conversion of 2-bromo-4-methylcyclohexanone to a representative derivative, 1-(4-methylcyclohex-1-en-1-yl)ethanol, by quenching with acetaldehyde.
Materials:
2-Bromo-4-methylcyclohexanone
p-Toluenesulfonylhydrazide
Tetrahydrofuran (THF), anhydrous
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
Acetaldehyde
Saturated aqueous ammonium chloride solution
Diethyl ether
Anhydrous magnesium sulfate
Round-bottom flask
Magnetic stirrer
Syracuse dish
Argon or nitrogen inert atmosphere setup
Rotary evaporator
Silica gel for column chromatography
Procedure:
Tosylhydrazone Formation: In a round-bottom flask, dissolve 2-bromo-4-methylcyclohexanone (1.0 eq) and p-toluenesulfonylhydrazide (1.1 eq) in anhydrous THF under an inert atmosphere. Stir the mixture at room temperature for 12-16 hours.
Shapiro Reaction: Cool the reaction mixture to -78 °C (dry ice/acetone bath). Slowly add n-butyllithium (2.2 eq) dropwise via syringe. A color change to deep red or orange is typically observed. Stir the mixture at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 2 hours.
Electrophilic Quench: Cool the reaction mixture back down to -78 °C. Slowly add a solution of acetaldehyde (1.5 eq) in anhydrous THF.
Workup: Allow the reaction to slowly warm to room temperature. Quench the reaction by the careful addition of saturated aqueous ammonium chloride solution.
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-methylcyclohex-1-en-1-ol derivative.
Data Presentation: Reagent Quantities for a Typical Reaction
Reagent
Molecular Weight ( g/mol )
Moles
Equivalents
Volume/Mass
2-Bromo-4-methylcyclohexanone
191.07
0.01
1.0
1.91 g
p-Toluenesulfonylhydrazide
186.24
0.011
1.1
2.05 g
n-Butyllithium (2.5 M)
64.06
0.022
2.2
8.8 mL
Acetaldehyde
44.05
0.015
1.5
0.66 g (0.84 mL)
Anhydrous THF
-
-
-
100 mL
Visualizing the Workflow
A clear understanding of the experimental sequence is paramount for successful execution. The following diagram illustrates the key stages of the synthesis.
Application
oxidation reactions of 4-Methylcyclohex-1-en-1-ol
An Application Guide to the Selective Oxidation of 4-Methylcyclohex-1-en-1-ol Introduction 4-Methylcyclohex-1-en-1-ol is a tertiary allylic alcohol, a structural motif that presents a unique and versatile platform for sy...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide to the Selective Oxidation of 4-Methylcyclohex-1-en-1-ol
Introduction
4-Methylcyclohex-1-en-1-ol is a tertiary allylic alcohol, a structural motif that presents a unique and versatile platform for synthetic transformations.[1] The confluence of a tertiary alcohol and an adjacent alkene allows for a range of selective oxidation reactions, each yielding distinct and valuable products. The reactivity can be directed towards the alcohol, the alkene, or a concerted transformation involving both functional groups. This guide provides an in-depth exploration of the primary oxidative pathways for 4-methylcyclohex-1-en-1-ol, offering detailed mechanistic insights and field-proven protocols for researchers in organic synthesis and drug development. We will delve into oxidative rearrangement, stereodirected epoxidation, and oxidative cleavage, providing the necessary tools to harness the synthetic potential of this substrate.
Section 1: Oxidative[2][3]-Transposition to an α,β-Unsaturated Ketone
The most characteristic reaction of tertiary allylic alcohols is an oxidative rearrangement, which transposes the alcohol and alkene functionalities to yield a conjugated enone. The Babler oxidation, utilizing Pyridinium Chlorochromate (PCC), is a classic and effective method for this transformation.[2]
Mechanistic Rationale: The Babler Oxidation
The reaction is not a simple oxidation of the tertiary alcohol, which is typically unreactive under standard conditions.[3] Instead, it proceeds through a sophisticated pathway involving the formation of a chromate ester, followed by a sigmatropic rearrangement.
Chromate Ester Formation: The allylic alcohol performs a nucleophilic attack on the chromium(VI) center of PCC, forming a chromate ester intermediate.
[3][3]-Sigmatropic Rearrangement: This is the key step. The chromate ester undergoes a[3][3]-sigmatropic shift, analogous to a Claisen rearrangement. This transfers the chromium moiety to the C3 position of the original allylic system, isomerizing the double bond in the process.
Oxidation: The rearranged isomeric chromate ester now has a hydrogen atom on the carbon bearing the oxygen-chromium bond. A base (such as pyridine from the PCC salt) facilitates the elimination of a reduced chromium species (Cr(IV)), generating the final α,β-unsaturated ketone product, 4-methylcyclohex-2-en-1-one.[2]
This sequence provides a powerful method for what is effectively a 1,3-carbonyl transposition.[4]
Caption: Mechanism of the Babler Oxidation.
Experimental Protocol: PCC-Mediated Oxidation
This protocol details the synthesis of 4-methylcyclohex-2-en-1-one from 4-methylcyclohex-1-en-1-ol.
Materials and Reagents
Reagent/Material
M.W. ( g/mol )
Amount
Moles (mmol)
Notes
4-Methylcyclohex-1-en-1-ol
112.17
1.0 g
8.91
Starting material
Pyridinium Chlorochromate (PCC)
215.56
2.88 g
13.4
1.5 equivalents; a mild oxidizing agent.[5] Handle with care (toxic).
Celite® or Silica Gel (for slurry)
-
~3 g
-
Adsorbent to simplify workup.
Dichloromethane (DCM), anhydrous
84.93
50 mL
-
Reaction solvent. Must be dry.
Diethyl ether, anhydrous
74.12
~100 mL
-
For filtration and extraction.
Saturated aq. Sodium Bicarbonate (NaHCO₃)
-
~50 mL
-
For washing.
Brine
-
~50 mL
-
For washing.
Anhydrous Magnesium Sulfate (MgSO₄)
120.37
As needed
-
Drying agent.
Step-by-Step Protocol
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add pyridinium chlorochromate (2.88 g) and Celite® (or silica gel, ~3 g). Add anhydrous dichloromethane (40 mL). Stir the resulting orange slurry at room temperature under a nitrogen or argon atmosphere.
Reactant Addition: Dissolve 4-methylcyclohex-1-en-1-ol (1.0 g) in anhydrous dichloromethane (10 mL). Add this solution to the stirred PCC slurry in one portion. The mixture will turn dark brown/black.
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by Thin-Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.
Workup - Filtration: Once the reaction is complete, add anhydrous diethyl ether (~100 mL) to the flask. Stir for 10 minutes. Prepare a short plug of silica gel or Celite® in a fritted glass funnel and pack it firmly. Filter the reaction mixture through the plug, washing thoroughly with additional diethyl ether until all the color has been washed from the plug. This step removes the majority of the chromium byproducts.
Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 25 mL) and brine (1 x 50 mL).
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The resulting crude oil can be purified by flash column chromatography on silica gel (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes) to yield pure 4-methylcyclohex-2-en-1-one.
Section 2: Stereodirected Epoxidation of the Alkene
The presence of the allylic hydroxyl group can exert powerful stereochemical control over the epoxidation of the adjacent double bond. This directing effect is particularly evident with peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA), where hydrogen bonding plays a crucial role.[6]
When epoxidizing a cyclic allylic alcohol with m-CPBA, the oxidant is delivered preferentially to the same face (syn) as the hydroxyl group.[7] This is because a hydrogen bond forms between the allylic alcohol's proton and one of the peroxyacid's carbonyl oxygens in the transition state. This pre-association orients the peroxyacid for intramolecular oxygen delivery to the syn face of the alkene.[6] This contrasts with sterically-driven epoxidations, which would typically occur on the less hindered face.
Caption: Directed epoxidation via H-bonding.
Experimental Protocol: m-CPBA Epoxidation
This protocol describes the diastereoselective epoxidation of 4-methylcyclohex-1-en-1-ol.
Materials and Reagents
Reagent/Material
M.W. ( g/mol )
Amount
Moles (mmol)
Notes
4-Methylcyclohex-1-en-1-ol
112.17
1.0 g
8.91
Starting material
meta-Chloroperoxybenzoic acid (m-CPBA)
172.57
2.1 g (77% pure)
~9.36
1.05 equivalents. Peroxyacids can be explosive; handle with care.
Dichloromethane (DCM)
84.93
50 mL
-
Reaction solvent.
Saturated aq. Sodium Bicarbonate (NaHCO₃)
-
~75 mL
-
For quenching and washing.
Saturated aq. Sodium Thiosulfate (Na₂S₂O₃)
-
~50 mL
-
To destroy excess peroxide.
Brine
-
~50 mL
-
For washing.
Anhydrous Magnesium Sulfate (MgSO₄)
120.37
As needed
-
Drying agent.
Step-by-Step Protocol
Setup: Dissolve 4-methylcyclohex-1-en-1-ol (1.0 g) in dichloromethane (50 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
Reagent Addition: Add m-CPBA (2.1 g) portion-wise to the stirred solution over 15 minutes, ensuring the internal temperature does not rise above 5 °C.
Reaction Monitoring: Stir the reaction at 0 °C and allow it to slowly warm to room temperature over several hours. Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).
Quenching: Cool the reaction mixture back to 0 °C. Slowly add saturated aqueous sodium thiosulfate (~50 mL) to quench any remaining m-CPBA. Stir vigorously for 20 minutes. A starch-iodide paper test can be used to confirm the absence of peroxides (optional).
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (3 x 25 mL) to remove m-chlorobenzoic acid, and finally with brine (1 x 50 mL).
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure epoxy alcohol.
Note on Asymmetric Epoxidation: The Sharpless-Katsuki Reaction
For applications requiring high enantiopurity, the Sharpless Asymmetric Epoxidation is the benchmark method for primary and secondary allylic alcohols.[8][9] While the substrate of interest is a tertiary alcohol, this method is paramount in modern synthesis. It employs a catalytic system of titanium tetra(isopropoxide) and a chiral diethyl tartrate (DET) ligand with tert-butyl hydroperoxide (TBHP) as the oxidant.[10][11] The choice of (+)-DET or (-)-DET dictates which face of the alkene is epoxidized, providing predictable and high levels of enantioselectivity (>90% ee).[9][12]
For more profound structural modification, the carbon-carbon double bond within the cyclohexene ring can be completely severed. Ozonolysis is the most direct and widely used method for this transformation, converting the cyclic alkene into a linear dicarbonyl compound.[13]
Mechanistic Rationale: Ozonolysis
Ozonide Formation: Ozone (O₃) adds across the double bond in a [3+2] cycloaddition to form an unstable primary ozonide (molozonide).
Rearrangement: The molozonide rapidly rearranges to a more stable secondary ozonide.
Reductive or Oxidative Workup: The ozonide is then cleaved under either reductive or oxidative conditions.
Reductive Workup (e.g., using dimethyl sulfide, DMS, or zinc/acetic acid) cleaves the ozonide to yield aldehydes or ketones.
Oxidative Workup (e.g., using hydrogen peroxide) yields carboxylic acids or ketones.
For 4-methylcyclohex-1-en-1-ol, a reductive workup would be expected to yield a keto-aldehyde.
Caption: A generalized workflow for oxidation reactions.
Experimental Protocol: Ozonolysis with Reductive Workup
This protocol outlines the oxidative cleavage of 4-methylcyclohex-1-en-1-ol. CAUTION: Ozone is toxic and explosive in concentrated form. This procedure must be performed in a well-ventilated fume hood by trained personnel.
Setup: Dissolve 4-methylcyclohex-1-en-1-ol (1.0 g) in a 4:1 mixture of DCM:Methanol (50 mL total) in a three-neck flask equipped with a gas inlet tube, a gas outlet tube leading to a bubbler (containing potassium iodide solution to trap excess ozone), and a low-temperature thermometer. Add a crystal of Sudan Red 7B indicator.
Ozonolysis: Cool the solution to -78 °C using a dry ice/acetone bath. Bubble ozone gas (from an ozone generator) through the solution. The solution will typically turn blue when saturated with ozone. The disappearance of the pink/red color of the indicator signals the consumption of the alkene. Continue bubbling for an additional 5-10 minutes to ensure complete reaction.
Purging: Stop the ozone flow and bubble nitrogen or argon gas through the solution for 15-20 minutes to remove all excess ozone. This is a critical safety step.
Reductive Quench: While the solution is still at -78 °C, add dimethyl sulfide (1.3 mL) dropwise via syringe. The blue color will dissipate.
Warm-up and Concentration: Remove the cooling bath and allow the reaction to warm to room temperature and stir for at least 2 hours (or overnight). Concentrate the solvent under reduced pressure.
Workup and Purification: The residue can be partitioned between water and diethyl ether. The organic layer is then dried and concentrated. The resulting crude keto-aldehyde can be purified by flash column chromatography.
References
Epoxidation of allylic alcohols - Wikipedia. [Link]
A Density-Functional Study of the Mechanism for the Diastereoselective Epoxidation of Chiral Allylic Alcohols by the Titanium Peroxy Complexes | The Journal of Organic Chemistry - ACS Publications. [Link]
Synthesis of 3-Ethenyl-4-methylcyclohex-2-en-1-one from 4-methylanisole - ConnectSci. [Link]
Facile synthesis of (+)-(R)-4-methyl-2-cyclohexen-1-one - ACS Publications. [Link]
Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone - PMC. [Link]
Oxidation of allylic alcohols to α,β-unsaturated carbonyl compounds with aqueous hydrogen peroxide under organic solvent-free conditions - Chemical Communications (RSC Publishing). [Link]
Effects of Chemical Complexity on the Autoxidation Mechanisms of Endocyclic Alkene Ozonolysis Products: From Methylcyclohexenes toward Understanding α-Pinene | The Journal of Physical Chemistry A. [Link]
Synthesis of epoxides - Organic Chemistry Portal. [Link]
Technical Support Center: Purification of 4-Methylcyclohex-1-en-1-ol
Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that isolating cyclic allylic alcohols like 4-Methylcyclohex-1-en-1-ol presents unique ther...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that isolating cyclic allylic alcohols like 4-Methylcyclohex-1-en-1-ol presents unique thermodynamic and kinetic challenges. This compound is highly susceptible to acid-catalyzed dehydration, thermal isomerization, and azeotrope formation.
This guide is engineered to provide you with field-proven troubleshooting strategies, causal explanations for common failures, and self-validating protocols to ensure high-yield, high-purity isolation.
I. Core Troubleshooting & FAQs
Q1: Why am I losing my product to dehydration during standard silica gel chromatography?
The Causality: 4-Methylcyclohex-1-en-1-ol is a secondary allylic alcohol. The hydroxyl group is positioned adjacent to a carbon-carbon double bond. Standard silica gel contains surface silanol groups (-SiOH) with a pKa ranging from 4.5 to 5.5, making it mildly acidic. When your compound interacts with these silanols, the hydroxyl group is protonated and leaves as water. This forms a resonance-stabilized allylic carbocation, which rapidly loses a proton to form a highly stable, conjugated diene (4-methyl-1,3-cyclohexadiene) [1].
The Solution: You must neutralize the acidic silanol sites before loading your sample. This is achieved by pre-treating the silica gel with 1% triethylamine (Et₃N) in your non-polar eluent, or by switching the stationary phase to basic alumina.
Q2: My vacuum distillation yields a mixture of isomers and degradation products. How do I prevent thermal stress?
The Causality: Allylic alcohols are thermodynamically sensitive. Prolonged exposure to heat (>100 °C) in the presence of even trace acidic impurities (often carried over from upstream reaction workups) will trigger allylic rearrangement or dehydration [3].
The Solution: Lower the boiling point by utilizing a high-vacuum distillation setup (<10 mmHg). More importantly, add a small amount of anhydrous sodium carbonate (Na₂CO₃) directly into the distillation pot. This acts as a non-nucleophilic basic buffer, neutralizing any trace acids that concentrate in the pot as the distillation progresses, thereby shutting down the acid-catalyzed degradation pathway.
Q3: How do I separate 4-Methylcyclohex-1-en-1-ol from aqueous reaction mixtures without losing yield to an azeotrope?
The Causality: Low-molecular-weight cyclic alcohols form strong intermolecular hydrogen bonds with water, often resulting in azeotropic mixtures that are impossible to separate via simple distillation or standard liquid-liquid extraction [2].
The Solution: Employ a "salting-out" extraction. By saturating the aqueous phase with a highly soluble salt like Potassium Carbonate (K₂CO₃), you drastically reduce the water activity and its ability to hydrogen-bond with the alcohol. This forces the 4-Methylcyclohex-1-en-1-ol into the organic phase, allowing for a clean separation [2].
II. Quantitative Data: Purification Strategy Comparison
To assist in selecting the optimal purification route for your specific scale and purity requirements, refer to the comparative data below.
Purification Technique
Ideal Scale
Expected Yield
Expected Purity
Primary Risk Factor
Mitigation Strategy
Standard Silica Chromatography
< 1 g
30 - 45%
Variable
Severe dehydration to diene
Do not use. Switch to deactivated silica.
Base-Deactivated Chromatography
1 g - 50 g
85 - 92%
> 98%
Co-elution of isomers
Optimize solvent gradient (e.g., Hexanes/EtOAc).
Salting-Out Extraction (K₂CO₃)
10 g - 1 kg
90 - 95%
~ 90% (Crude)
Residual salt carryover
Perform a final wash with a minimal volume of brine.
This protocol is a self-validating system: by utilizing TLC with UV validation, you can monitor in real-time whether dehydration is occurring.
Slurry Preparation: In a fume hood, prepare a slurry of silica gel using a solvent mixture of 99% Hexanes and 1% Triethylamine (Et₃N).
Column Packing: Pour the slurry into the glass column. Flush the column with at least 2 column volumes (CV) of the 1% Et₃N/Hexanes mixture to ensure complete neutralization of the silanol groups.
Equilibration: Flush the column with 2 CV of your starting mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate) to remove excess unbound Et₃N.
Loading: Dissolve the crude 4-Methylcyclohex-1-en-1-ol in a minimal amount of the mobile phase and load it carefully onto the silica bed.
Elution & Validation: Elute using a gentle gradient.
Self-Validation Step: Spot your fractions on a silica TLC plate. Check the plate under a 254 nm UV lamp before staining. 4-Methylcyclohex-1-en-1-ol is not strongly UV active. If you see a dark, highly UV-active spot, your compound is dehydrating into the conjugated diene. If the plate is clean under UV but shows a spot after KMnO₄ staining, your intact alcohol is successfully eluting.
Protocol B: Base-Stabilized Vacuum Distillation
Designed for scale-up operations where chromatography is economically unviable.
Pot Preparation: Transfer the crude, dried organic mixture containing 4-Methylcyclohex-1-en-1-ol to a round-bottom flask.
Buffering: Add 0.5% (w/w) of anhydrous Na₂CO₃ powder directly to the liquid. Add a magnetic stir bar (do not use boiling chips as they can introduce acidic sites).
Apparatus Assembly: Connect a short-path distillation head. Ensure all joints are heavily greased to maintain a strict vacuum.
Vacuum Initiation: Apply vacuum gradually until the system stabilizes below 10 mmHg. Crucial: Do not apply heat until the vacuum is fully established to prevent bumping and premature thermal stress.
Fractionation: Slowly increase the oil bath temperature. Collect the fore-run (residual solvents/water) and swap the receiving flask. 4-Methylcyclohex-1-en-1-ol will typically distill cleanly between 60–75 °C at 10 mmHg.
IV. Mechanistic & Workflow Visualization
The following diagram maps the critical decision points in the purification of 4-Methylcyclohex-1-en-1-ol, illustrating how unoptimized pathways lead to degradation, while our optimized protocols ensure high-purity isolation.
Workflow for the purification of 4-Methylcyclohex-1-en-1-ol highlighting degradation pathways.
V. References
Title: Greener Synthesis of Pristane by Flow Dehydrative Hydrogenation of Allylic Alcohol Using a Packed-Bed Reactor Charged by Pd/C as a Single Catalyst
Source: MDPI (Molecules)
URL: [Link]
Title: Production of High-Purity Allyl Alcohol by the Salting-Out Method from Formic Acid-Mediated Deoxydehydration of Glycerol
Source: ResearchGate
URL: [Link]
Title: Dehydration of allyl alcohol - US Patent US2179059A
Source: Google Patents
URL:
Optimization
how to improve the yield of 4-Methylcyclohex-1-en-1-ol synthesis
Technical Support Center: Optimizing the Synthesis and Trapping of 4-Methylcyclohex-1-en-1-ol Executive Summary: The Thermodynamic Reality of Enols As an Application Scientist, I frequently encounter researchers frustrat...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Optimizing the Synthesis and Trapping of 4-Methylcyclohex-1-en-1-ol
Executive Summary: The Thermodynamic Reality of Enols
As an Application Scientist, I frequently encounter researchers frustrated by "zero percent yields" when attempting to isolate 4-methylcyclohex-1-en-1-ol. The fundamental issue is rarely the reaction efficiency, but rather the thermodynamic reality of the target molecule. For simple aliphatic ketones, the keto-enol tautomerization equilibrium overwhelmingly favors the keto form (>99.99%) due to the energetic stability of the C=O bond relative to the C=C bond[1].
Attempting to isolate the free enol via standard aqueous workup will result in rapid tautomerization back to 4-methylcyclohexanone. Therefore, "improving the yield" practically means maximizing the quantitative generation of the lithium enolate and efficiently trapping it as a stable derivative (e.g., a silyl enol ether or enol triflate)[2].
A unique structural advantage of 4-methylcyclohexanone is its
Cs
symmetry. Because the C2 and C6 alpha-carbons are equivalent, deprotonation yields a single, uniform enolate regioisomer. This eliminates the classic "kinetic vs. thermodynamic" regiocontrol issues, allowing us to focus entirely on conversion and trapping efficiency.
Caption: Mechanistic pathways for trapping the unstable 4-methylcyclohex-1-en-1-ol as stable derivatives.
Troubleshooting Guides & FAQs
Q1: I am seeing significant unreacted ketone and aldol condensation side-products. How do I push enolization to 100%?Causality & Solution: Aldol condensation occurs when the generated enolate reacts with unreacted ketone in the reaction flask. To prevent this, deprotonation must be irreversible and faster than the aldol addition.
Base Selection: Use a strong, sterically hindered base like Lithium Diisopropylamide (LDA) to ensure quantitative deprotonation.
Order of Addition (Critical): Always add the ketone dropwise to a cold (-78 °C) solution of excess LDA. Never add the base to the ketone. Adding ketone to the base ensures that any drop of ketone instantly encounters a massive excess of LDA, immediately forming the enolate and leaving no free ketone available for aldol side-reactions.
Q2: My isolated yield of the TMS enol ether is low, and NMR shows degradation. What went wrong?Causality & Solution: Silyl enol ethers, particularly Trimethylsilyl (TMS) derivatives, are highly sensitive to hydrolysis[2]. The degradation usually occurs during workup or purification.
Workup: Quench the reaction with cold, saturated aqueous
NaHCO3
to maintain a slightly basic pH. Extract rapidly with non-polar solvents like hexanes (avoid ethyl acetate, which dissolves more water and promotes hydrolysis).
Purification: Do not use standard acidic silica gel chromatography. The acidic silanol groups will rapidly hydrolyze the TMS ether back to the ketone. Purify via Kugelrohr vacuum distillation. If chromatography is absolutely required, use basic alumina or silica gel deactivated by pre-flushing with 1–2% triethylamine (
Et3N
).
Q3: I need the enol triflate for a palladium-catalyzed cross-coupling. Triflic anhydride (
Tf2O
) is giving me dark mixtures and low yields. What is the alternative?Causality & Solution: While
Tf2O
is a common trapping agent, it is highly reactive and can cause cationic polymerization or react with ethereal solvents (like THF) at elevated temperatures.
Solution: Switch to Comins' Reagent (N-(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonimide)). It is a milder, crystalline solid that selectively transfers the triflyl group to the hard oxygen nucleophile of the enolate without degrading the solvent or the product.
Caption: Standardized experimental workflow for the high-yield synthesis of trapped enol derivatives.
Protocol A: Synthesis of 1-(Trimethylsiloxy)-4-methylcyclohexene (TMS Enol Ether)
Preparation of LDA: In an oven-dried Schlenk flask under an inert atmosphere (Ar), add dry THF (0.5 M) and diisopropylamine (1.1 equiv). Cool to -78 °C. Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes. (Self-Validation: The solution should remain clear to pale yellow; any deep coloration indicates contamination).
Enolization: Add 4-methylcyclohexanone (1.0 equiv) dropwise over 15 minutes. Stir at -78 °C for 1 hour to ensure complete, irreversible enolate formation.
Trapping: Add freshly distilled TMSCl (1.2 equiv) dropwise. Allow the reaction mixture to slowly warm to room temperature over 2 hours.
Workup: Quench with cold saturated aqueous
NaHCO3
. Extract rapidly with hexanes. Wash the organic layer with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Purification: Purify via Kugelrohr distillation under high vacuum to afford the pure silyl enol ether as a colorless oil.
Protocol B: Synthesis of 4-Methylcyclohex-1-en-1-yl trifluoromethanesulfonate (Enol Triflate)
Enolate Generation: Follow steps 1 and 2 from Protocol A to generate the lithium enolate at -78 °C.
Trapping: Add a solution of Comins' Reagent (1.2 equiv) in dry THF dropwise to the -78 °C enolate solution.
Reaction: Stir at -78 °C for 2 hours, then remove the cooling bath and warm to room temperature.
Workup & Purification: Concentrate the mixture under reduced pressure. Triturate the crude residue with hexanes to precipitate the sulfonamide byproduct, and filter through a pad of Celite. Concentrate the filtrate and purify via flash chromatography on silica gel (deactivated with 1%
Et3N
) using hexanes as the eluent.
Examining the Scope of Deriving β-Aryl Enones from Enol Silanes as Ketone Equivalents via Pd(II)-Mediated Sequential Dehydrosilylation and Arylation | The Journal of Organic Chemistry
Source: acs.org
URL:[Link]
Technical Support Center: Synthesis of 4-Methylcyclohex-1-en-1-ol
An advanced technical support resource designed for researchers, scientists, and professionals in drug development, focusing on the synthesis of 4-Methylcyclohex-1-en-1-ol. This guide provides in-depth troubleshooting, m...
Author: BenchChem Technical Support Team. Date: April 2026
An advanced technical support resource designed for researchers, scientists, and professionals in drug development, focusing on the synthesis of 4-Methylcyclohex-1-en-1-ol. This guide provides in-depth troubleshooting, mechanistic insights, and optimized protocols to address common challenges encountered during synthesis, particularly the formation of side products.
Introduction
4-Methylcyclohex-1-en-1-ol is a tertiary allylic alcohol of interest in synthetic organic chemistry as a versatile intermediate. Its synthesis, most commonly achieved via the nucleophilic addition of a vinyl organometallic reagent to 4-methylcyclohexanone, presents several challenges that can impact yield and purity. This guide provides a comprehensive troubleshooting framework, detailed mechanistic explanations, and validated protocols to empower researchers to overcome these synthetic hurdles.
Part 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues observed during the synthesis and purification of 4-Methylcyclohex-1-en-1-ol.
Question 1: My final yield is significantly lower than expected, and I've recovered a large amount of the starting ketone, 4-methylcyclohexanone. What is the likely cause?
Answer:
This is a classic issue in Grignard reactions with enolizable ketones. The Grignard reagent is not only a potent nucleophile but also a strong base. Two competing pathways are at play: nucleophilic addition to the carbonyl carbon (desired reaction) and deprotonation of the α-carbon to form a magnesium enolate (side reaction).
Causality—Enolization: The α-protons of 4-methylcyclohexanone are acidic enough to be abstracted by the vinylmagnesium bromide. This reaction consumes the Grignard reagent and the ketone, forming a magnesium enolate. Upon aqueous workup, this enolate is protonated, regenerating the starting ketone.[1]
Troubleshooting & Solutions:
Lower Reaction Temperature: Perform the Grignard addition at a lower temperature (e.g., 0 °C or -78 °C). This generally favors the nucleophilic addition pathway over enolization.
Use of Cerium (III) Chloride (Luche Conditions): The addition of anhydrous CeCl₃ to the ketone before introducing the Grignard reagent can dramatically suppress enolization. Cerium transmetalates with the Grignard reagent to form a less basic, but still highly nucleophilic, organocerium species that selectively attacks the carbonyl carbon.
Grignard Reagent Quality: Ensure your Grignard reagent is freshly prepared and properly titrated. Decomposition due to moisture or air will reduce the concentration of active nucleophile.
Question 2: After purification by distillation, I have a significant fraction of a product with a similar boiling point to my target alcohol, but it lacks the characteristic broad -OH peak in the IR spectrum and shows extra vinyl proton signals in the ¹H NMR.
Answer:
This impurity is almost certainly a diene resulting from the dehydration of the tertiary allylic alcohol product. The most likely structure is 4-methyl-1-vinylcyclohex-1-ene.
Causality—Acid-Catalyzed Dehydration: Tertiary alcohols, especially allylic ones, are highly susceptible to acid-catalyzed dehydration.[2] If the reaction workup is performed with a strong acid (e.g., HCl, H₂SO₄) or if the distillation is conducted at a high temperature, the protonated hydroxyl group leaves as water, forming a stable tertiary carbocation which then eliminates a proton to form a diene.
Troubleshooting & Solutions:
Mild Workup Conditions: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a much milder proton source than strong acids and is buffered to prevent a highly acidic environment.
Purification Strategy: Purify the product using vacuum distillation to lower the required temperature, thereby minimizing thermal decomposition. If distillation is problematic, column chromatography on silica gel (neutralized with a small amount of triethylamine in the eluent) is an effective alternative for removing nonpolar dehydration products.[3][4]
Question 3: My ¹H and ¹³C NMR spectra indicate the presence of multiple isomeric alcohols. What are their likely identities and origins?
Answer:
Isomeric impurities can arise from two main sources: rearrangements of the product or impurities in the starting materials.
Causality—Starting Material Impurities: Commercial 4-methylcyclohexanone may contain small amounts of its isomers, 2-methylcyclohexanone and 3-methylcyclohexanone. These will also react with the Grignard reagent to produce the corresponding isomeric tertiary alcohols (2-methyl-1-vinylcyclohexan-1-ol and 3-methyl-1-vinylcyclohexan-1-ol).
Causality—Allylic Rearrangement: While less common under standard Grignard conditions, a[2]-suprafacial sigmatropic rearrangement (an allylic rearrangement) of the tertiary allylic alcohol could theoretically occur, especially if exposed to heat or trace acid, leading to an isomeric alcohol.[5] However, contamination from isomeric starting materials is a more frequent cause.
Troubleshooting & Solutions:
Starting Material Purity: Check the purity of your 4-methylcyclohexanone by GC or NMR before starting the reaction. If necessary, purify it by distillation.
Careful Purification: The boiling points of these isomers are often very close. Fractional distillation under vacuum or careful column chromatography may be required for separation.
Question 4: What is the high-boiling residue left in my distillation flask after isolating the product?
Answer:
The high-boiling residue often consists of coupling products from the Grignard reagent itself.
Causality—Wurtz-Type Coupling: During the formation of vinylmagnesium bromide, a side reaction can occur where the Grignard reagent reacts with the remaining vinyl bromide. This results in the formation of 1,3-butadiene, which can polymerize under the reaction conditions to form oligomeric or polymeric materials. Magnesium-halogen exchange with any unreacted starting materials can also lead to side products.
Troubleshooting & Solutions:
Control Grignard Formation: Add the vinyl bromide slowly to the magnesium turnings to maintain a low instantaneous concentration, which minimizes the coupling side reaction.
Filtration: It can be beneficial to filter the Grignard solution through glass wool to remove any unreacted magnesium before adding it to the ketone.
Part 2: In-Depth Mechanistic Analysis
A deeper understanding of the reaction mechanisms is crucial for effective troubleshooting.
Mechanism 1: The Desired Grignard Addition Pathway
The reaction proceeds via a nucleophilic attack of the carbanionic vinyl group from the Grignard reagent on the electrophilic carbonyl carbon of 4-methylcyclohexanone. This forms a tetrahedral magnesium alkoxide intermediate, which is then protonated during the aqueous workup to yield the final tertiary alcohol product.[6][7][8]
Mechanism 2: Competing Side Reactions
Enolization: The Grignard reagent acts as a base, abstracting a proton from the α-carbon of the ketone. This forms a resonance-stabilized magnesium enolate, which upon workup reverts to the starting ketone.[1]
Dehydration: In the presence of acid, the hydroxyl group of the product is protonated, converting it into a good leaving group (H₂O). Departure of water generates a tertiary allylic carbocation. Subsequent elimination of a proton from an adjacent carbon atom leads to the formation of a conjugated diene.[9][10]
Part 3: Visualization of Reaction Pathways
The following diagrams illustrate the key chemical transformations.
Caption: Competing enolization pathway leading to recovery of starting material.
Caption: Acid-catalyzed dehydration of the desired product during workup or distillation.
Part 4: Recommended Experimental Protocols
Protocol 1: Synthesis of 4-Methylcyclohex-1-en-1-ol
Safety: All operations should be performed in a well-ventilated fume hood. Anhydrous solvents are critical. All glassware must be oven- or flame-dried before use.
Grignard Reagent Preparation: Place magnesium turnings (1.2 eq) in a three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet. Add a small volume of anhydrous THF and a crystal of iodine. Slowly add vinyl bromide (1.2 eq) dissolved in anhydrous THF via the dropping funnel. The reaction should initiate spontaneously (disappearance of iodine color, gentle reflux). Maintain a gentle reflux by controlling the addition rate. After the addition is complete, stir the mixture for an additional hour at room temperature.
Addition to Ketone: In a separate flask, dissolve 4-methylcyclohexanone (1.0 eq) in anhydrous THF. Cool this solution to 0 °C in an ice bath. Slowly add the prepared Grignard reagent to the ketone solution via cannula transfer, maintaining the temperature below 5 °C.
Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by TLC (thin-layer chromatography), checking for the consumption of the starting ketone.
Workup: Cool the reaction mixture back to 0 °C and slowly quench by adding a saturated aqueous solution of NH₄Cl. Stir vigorously until two clear layers form.
Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude oil by vacuum distillation to obtain the final product.
Protocol 2: Data Summary for Key Compounds
Compound
Structure
Boiling Point (°C)
Key Spectroscopic Features
4-Methylcyclohexanone (Starting Material)
Ketone
~170
IR: Strong C=O stretch at ~1715 cm⁻¹. ¹H NMR: No signals above 3.0 ppm.
4-Methylcyclohex-1-en-1-ol (Product)
Tertiary Allylic Alcohol
~175-180 (est.)
IR: Broad O-H stretch at ~3400 cm⁻¹, C=C stretch at ~1650 cm⁻¹. ¹H NMR: Vinyl proton signal at ~5.5-6.0 ppm.
Dehydration of 4-Methylcyclohexanol. (n.d.). Retrieved from a university chemistry lab manual source.
Preparation of 4-Methylcyclohexene by dehydration of 4-Methylcyclohexanol - MARM-ACS. (2007, May 18).
Mechanism for the dehydration of cis-4-methylcyclohexanol catalyzed by phosphoric acid. (n.d.). Homework.Study.com.
Dehydration of 4-Methylcyclohexanol. (n.d.). Scribd.
Dehydration of Methylcyclohexanols. (2020, August 28). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.
The Synthesis of Chiral β,β-Diaryl Allylic Alcohols and Their Use in the Preparation of α-Tertiary Allylamines and Quaternary α-Amino Acids. (2017, May 11). The Journal of Organic Chemistry.
Synthesis of 4-methylcyclohexene. (n.d.). Retrieved from a university chemistry lab manual source.
Preliminary Studies on the Synthesis of 4-Methylcycloheptan-1-ol: A Technical Guide. (n.d.). Benchchem.
Kinetic resolution of racemic tertiary allylic alcohols through SN2'. (2022, July 20). Chemical Science. Royal Society of Chemistry.
Synthesis of Homoallylic Alcohols with Acyclic Quaternary Centers via CoIII-Catalyzed Three-Component C–H Bond Addition to Internally Substituted Dienes and Carbonyls. (n.d.). PMC.
Unprecedented Rearrangement of a 4-Alkoxy-5-bromoalk-2-en-1-ol to a Cyclopentenone via an Iso-Nazarov Cyclization Process. (n.d.). Organic Letters.
Process for purifying allyl alcohol. (n.d.).
Synthesis of (R)‑(+)-4-Methylcyclohex-2-ene-1-one. (2012, October 19). Figshare.
Synthesis of 4-Methylcyclohexene. (2020, December 3). YouTube.
Mitsunobu Reaction of Unbiased Cyclic Allylic Alcohols. (n.d.). The Journal of Organic Chemistry.
Synthesis of 3-Ethenyl-4-methylcyclohex-2-en-1-one from 4-methylanisole. (1982, September 1). ConnectSci.
4-Methylcyclohex-1-EN-1-OL. (n.d.). PubChem.
Distinguishing Organomagnesium Species in the Grignard Addition to Ketones with X‐Ray Spectroscopy. (n.d.). PMC.
Predict the products formed when cyclohexanone reacts with the fo... (n.d.). Pearson+.
Grignard Reaction. (n.d.). Tokyo Chemical Industry UK Ltd.
Cyclohexanone And Grignard reagent. (2023, February 24). YouTube.
A Rearrangement of Allylic Silanols. (n.d.). ChemRxiv.
Synthesis of (R)-(+)-4-Methylcyclohex-2-ene-1-one. (n.d.).
Technical Support Center: Stability and Handling of 4-Methylcyclohex-1-en-1-ol
Welcome to the Technical Support Center for reactive intermediates. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate, characterize, or utilize 4-methylcyclohex-1-en-1-ol in t...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for reactive intermediates. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate, characterize, or utilize 4-methylcyclohex-1-en-1-ol in their synthetic workflows.
The fundamental issue researchers face is thermodynamic: 4-methylcyclohex-1-en-1-ol is the highly reactive enol tautomer of 4-methylcyclohexanone. Because the carbon-oxygen double bond of the keto form is significantly stronger than the carbon-carbon double bond of the enol form, the equilibrium constant (
Keq
) heavily favors the ketone (typically
>106:1
)[1].
Below is our comprehensive troubleshooting guide to help you understand the causality behind this instability and the field-proven protocols to overcome it.
Part 1: Core Troubleshooting & FAQs (Acidic vs. Basic Conditions)
Q: I attempted to isolate 4-methylcyclohex-1-en-1-ol using a mild acidic workup (0.1 M HCl), but NMR analysis showed only 4-methylcyclohexanone. Why did it degrade?A: Your enol did not merely degrade; it underwent a rapid, acid-catalyzed tautomerization. The causality lies in the electron-rich nature of the enol's
π
-system. Under acidic conditions, the C=C double bond is rapidly protonated at the
α
-carbon (C2) to form a resonance-stabilized oxocarbenium ion[2]. This intermediate drastically lowers the activation energy barrier for tautomerization. Subsequent deprotonation of the hydroxyl group by the solvent (water) irreversibly drives the molecule into its thermodynamically stable keto form[1].
Acid-catalyzed tautomerization pathway of 4-methylcyclohex-1-en-1-ol.
Q: If acid causes tautomerization, can I stabilize the enol by keeping my reaction mixture basic (e.g., pH 10)?A: No. Basic conditions are equally detrimental to enol stability. While the mechanism differs, the thermodynamic sink remains exactly the same. A base (such as
OH−
) will deprotonate the enol's hydroxyl group, generating an enolate anion intermediate[2]. The enolate is an ambident nucleophile (reactive at both oxygen and carbon), but protonation at the
α
-carbon by the solvent is highly favored, rapidly yielding 4-methylcyclohexanone[3].
Base-catalyzed tautomerization pathway via enolate intermediate.
Part 2: Quantitative Data (Thermodynamic vs Kinetic Stability)
To contextualize why isolation of the free enol fails without chemical trapping, review the physicochemical parameters governing this system. Notice that altering the pH only changes the rate (kinetics) of tautomerization, not the final equilibrium (thermodynamics).
Parameter
Acidic Conditions (pH < 4)
Neutral Conditions (pH 7)
Basic Conditions (pH > 10)
Dominant Catalyst
H3O+
Auto-catalysis (Slow)
OH−
/ Amines
Reactive Intermediate
Oxocarbenium Ion
Hydrogen-bonded complex
Enolate Anion
Enol Half-Life (
t1/2
)
< 1 second
Minutes to Hours
< 1 second
Equilibrium (
Keq
)
∼10−6
(Keto favored)
∼10−6
(Keto favored)
∼10−6
(Keto favored)
(Note: Kinetic data extrapolated from standard cyclohexanone tautomerization studies[3].)
Part 3: Experimental Protocol (Kinetic Trapping of the Enol)
Q: Since the free enol is unstable, how can I utilize it for downstream nucleophilic additions?A: You must kinetically trap the enol as a silyl enol ether . By replacing the labile hydroxyl proton with a bulky trimethylsilyl (TMS) group, you eliminate the possibility of oxocarbenium or enolate formation, effectively "freezing" the molecule in its enol geometry[4].
Standard Operating Procedure: Synthesis of 4-Methyl-1-(trimethylsiloxy)cyclohex-1-ene
Self-Validating System: This protocol utilizes NaI to generate highly reactive TMS-I in situ. The reaction is self-validating; the precipitation of NaCl serves as a visual indicator of reaction progress, and FT-IR provides immediate structural confirmation.
Step-by-Step Methodology:
Preparation: Evacuate and nitrogen-flush a flame-dried round-bottom flask containing 4-methylcyclohexanone (10 mmol) and sodium iodide (12 mmol) in 15 mL of anhydrous acetonitrile (
CH3CN
)[4].
Base Addition: Add triethylamine (
Et3N
, 15 mmol) via syringe.
Causality:
Et3N
acts as a non-nucleophilic base to drive the enolization equilibrium forward by scavenging the HCl byproduct without attacking the silicon center.
Causality: TMSCl reacts with NaI to form TMS-I, a superior silylating agent that rapidly traps the transient enol before it can revert to the keto form[4].
Reaction: Stir the mixture at room temperature for 16 hours under
N2
. A white precipitate (NaCl) will form, indicating successful halogen exchange and silylation.
Quench & Extraction: Quench the reaction at 0 °C with a 1:1 mixture of saturated aqueous
NH4Cl
and petroleum ether (25 mL each)[4]. Extract the organic layer, wash with brine, dry over
Na2SO4
, and concentrate under reduced pressure.
Validation: Analyze the crude product via FT-IR. The successful trapping is confirmed by the disappearance of the strong ketone C=O stretch (
∼1715 cm−1
) and the appearance of the silyl enol ether C=C stretch (
∼1660 cm−1
).
Kinetic trapping workflow for synthesizing the stable silyl enol ether.
Tautomerization of 2-Acetylcyclohexanone. 1. Characterization of Keto−Enol/Enolate Equilibria and Reaction Rates in Water. The Journal of Organic Chemistry, ACS Publications, 2003.
URL:[Link]
Photoredox-Catalyzed Generation of Sulfamyl Radicals: Sulfonamidation of Enol Silyl Ether with Chlorosulfonamide. The Journal of Organic Chemistry, ACS Publications, 2019.
URL:[Link]
Technical Support Center: Troubleshooting Grignard-Mediated Synthesis of 4-Methylcyclohex-1-en-1-ol
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals who encounter unexpected results when working with the Grignard synthesis of...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals who encounter unexpected results when working with the Grignard synthesis of 4-methylcyclohex-1-en-1-ol.
The root of most troubleshooting inquiries stems from a fundamental chemical reality: 4-methylcyclohex-1-en-1-ol is an enol . Free enols are thermodynamically unstable and rapidly tautomerize to their keto forms. Therefore, "synthesizing" this molecule via Grignard chemistry actually means generating its magnesium enolate (4-methylcyclohex-1-en-1-olate). Whether you are deliberately trying to synthesize this enolate for downstream trapping, or you are accidentally generating it as a failed nucleophilic addition, this guide provides the mechanistic causality and self-validating protocols needed to correct your workflow.
Q1: I attempted the Grignard synthesis of 4-methylcyclohex-1-en-1-ol, but my post-workup NMR shows only 4-methylcyclohexanone. Where did my product go?A1: You successfully generated the target intermediate, but it tautomerized during your workup. When you quench the magnesium enolate intermediate with aqueous acid, the free enol (4-methylcyclohex-1-en-1-ol) forms transiently but rapidly tautomerizes back to 4-methylcyclohexanone. To isolate the enol structure, you must trap the magnesium enolate in situ using an electrophile like trimethylsilyl chloride (TMSCl) to form a stable silyl enol ether[1].
Q2: I was actually trying to synthesize a tertiary alcohol (e.g., 1-alkyl-4-methylcyclohexanol) via nucleophilic addition, but I recovered mostly 4-methylcyclohexanone. Why did the reaction fail?A2: This is a classic competing pathway in Grignard chemistry. Grignard reagents are not only potent nucleophiles but also strong bases[2]. When reacting with ketones that have acidic α-protons (like 4-methylcyclohexanone), sterically hindered Grignard reagents will preferentially deprotonate the α-carbon rather than attack the carbonyl carbon[3]. This forms the magnesium enolate. Upon aqueous workup, this enolate simply protonates back to the starting ketone, resulting in "recovered starting material"[3].
Q3: How can I maximize the yield of the magnesium enolate if my explicit goal is to trap it?A3: To deliberately synthesize 4-methylcyclohex-1-en-1-olate, you must exploit steric hindrance. Use a highly bulky Grignard reagent, such as tert-butylmagnesium chloride (t-BuMgCl). The steric bulk prevents nucleophilic attack at the carbonyl carbon, forcing the reagent to act exclusively as a base. Additionally, using a polar aprotic co-solvent or additive like DMPU can break up unreactive magnesium enolate aggregates, significantly increasing the efficiency of the subsequent trapping step[1].
Mechanistic Pathway Visualization
Divergent pathways in the reaction of 4-methylcyclohexanone with Grignard reagents.
Data Presentation: Steric Effects on Reaction Pathways
The choice of Grignard reagent dictates whether the reaction proceeds via nucleophilic addition or enolization. The table below summarizes these quantitative dynamics for 4-methylcyclohexanone.
Experimental Protocol: Deliberate Synthesis and Trapping of the Enolate
To successfully synthesize and isolate the enol framework, you must utilize a self-validating protocol that forces deprotonation and immediately traps the resulting magnesium enolate.
Objective: Generate the magnesium enolate of 4-methylcyclohexanone and trap it as a silyl enol ether (4-methyl-1-(trimethylsilyloxy)cyclohex-1-ene).
Step 1: Preparation of the Base
Under an inert atmosphere (N2 or Ar), charge a flame-dried Schlenk flask with anhydrous THF (0.5 M relative to ketone).
Add t-BuMgCl (1.1 equivalents, typically a 1.0 M solution in THF).
Causality: The extreme steric bulk of the tert-butyl group sterically precludes it from attacking the carbonyl carbon, forcing it to act as a base[3].
Step 2: Enolization
Cool the flask to 0 °C using an ice bath.
Add 4-methylcyclohexanone (1.0 equivalent) dropwise over 15 minutes.
Stir for 1 hour at 0 °C to ensure complete deprotonation.
Self-Validation Check: Monitor the reaction via FT-IR. The characteristic ketone C=O stretch (~1715 cm⁻¹) should disappear, indicating complete conversion to the enolate.
Step 3: Trapping the Enolate
Add trimethylsilyl chloride (TMSCl, 1.2 equivalents) and triethylamine (Et3N, 1.5 equivalents) dropwise to the cold solution.
Causality: TMSCl acts as a hard electrophile, reacting rapidly with the hard oxygen center of the enolate. Et3N is critical as it scavenges the generated HCl, preventing acidic cleavage of the newly formed silyl enol ether.
Step 4: Workup and Isolation
Warm the reaction to room temperature and stir for 2 hours.
Quench the reaction with cold, saturated aqueous NaHCO3. (Critical: Do NOT use strong acids like HCl, which will instantly hydrolyze the silyl enol ether back to the ketone).
Extract the aqueous layer with pentane. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Self-Validation Check: The crude NMR should show a distinct vinylic proton (~4.8 ppm) and a strong TMS singlet (~0.1 ppm), confirming the successful trapping of the 4-methylcyclohex-1-en-1-ol framework.
Technical Support Center: 4-Methylcyclohex-1-en-1-ol Workflows
Welcome to the Technical Support Center for optimizing the generation, stabilization, and utilization of 4-methylcyclohex-1-en-1-ol . Because the free enol is highly transient, this guide focuses on the in situ generatio...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for optimizing the generation, stabilization, and utilization of 4-methylcyclohex-1-en-1-ol . Because the free enol is highly transient, this guide focuses on the in situ generation of the enolate and its subsequent trapping as stable derivatives (e.g., silyl enol ethers and enol triflates) for downstream cross-coupling and functionalization.
Q: I am trying to isolate free 4-methylcyclohex-1-en-1-ol, but my NMR and MS data only show 4-methylcyclohexanone. What is going wrong?A: You are observing rapid keto-enol tautomerization. The free enol form (4-methylcyclohex-1-en-1-ol) is thermodynamically unstable relative to its keto tautomer (4-methylcyclohexanone). To utilize this enol in drug development workflows, it must be generated in situ as an enolate anion[1] and immediately trapped using an electrophile (such as a silylating or triflating agent) to lock the double bond in place.
Q: Do I need to optimize for kinetic vs. thermodynamic conditions to control the regioselectivity of the enolization?A: No. Unlike 3-methylcyclohexanone, which yields different structural isomers depending on the base used, 4-methylcyclohexanone possesses a plane of symmetry. Deprotonation at either the C2 or C6 alpha-carbons yields the exact same regiomer: 4-methylcyclohex-1-en-1-olate. However, kinetic conditions (e.g., LDA at -78 °C) are still strictly recommended to prevent base-catalyzed aldol condensation side-reactions.
Q: I am forming the enol triflate for a palladium-catalyzed Suzuki coupling, but my yields are low (<40%) and the reaction mixture turns dark brown. How can I optimize this?A: The issue is likely the use of trifluoromethanesulfonic anhydride (Tf₂O). Tf₂O can generate highly acidic byproducts that catalyze the decomposition of the enol or promote polymerization.
Solution: Switch to Comins' Reagent (N-(5-chloro-2-pyridyl)bis(trifluoromethanesulfonimide)). Comins' reagent provides mild, highly selective triflation of the lithium enolate without the O-triflation or acidic byproducts that plague Tf₂O-mediated processes[2]. It is the industry standard for synthesizing stable cyclohexenyl triflates[3].
Q: My silyl enol ether degrades completely during silica gel flash chromatography. How can I improve its stability?A: Trimethylsilyl (TMS) enol ethers are highly moisture-sensitive and readily hydrolyze back to the ketone on the slightly acidic surface of standard silica gel. To optimize stability, increase the steric bulk of the silicon protecting group. Using Triisopropylsilyl trifluoromethanesulfonate (TIPS-OTf) instead of TMS-Cl yields the TIPS enol ether, which is significantly more robust and can easily withstand standard chromatographic purification[4].
Reaction Pathway & Mechanistic Flow
The following diagram illustrates the causal relationships between the choice of trapping agent and the stability of the resulting 4-methylcyclohex-1-en-1-ol derivative.
Pathways for generating and trapping 4-methylcyclohex-1-en-1-ol derivatives.
Quantitative Data: Trapping Agent Comparison
When optimizing your reaction conditions, selecting the correct electrophilic trapping agent is critical. Use the table below to compare the expected outcomes based on your downstream requirements.
Trapping Agent
Reagent Used
Product Formed
Chromatographic Stability
Primary Downstream Application
Expected Yield
TMS-Cl
Trimethylsilyl chloride
TMS Enol Ether
Very Low (Hydrolyzes)
Mukaiyama Aldol Addition
85 - 90% (Crude)
TIPS-OTf
Triisopropylsilyl triflate
TIPS Enol Ether
High (Stable on Silica)
Alkylation, Halogenation
75 - 85%
Tf₂O
Triflic anhydride
Enol Triflate
Moderate
Heck/Suzuki Coupling
30 - 50%
Comins'
N-(5-chloro-2-pyridyl)Tf₂N
Enol Triflate
High
Heck/Suzuki/Stille Coupling
85 - 95%
Standard Operating Procedure (SOP): Synthesis of 4-Methylcyclohex-1-en-1-yl Triflate
This self-validating protocol utilizes Comins' Reagent to ensure high-fidelity conversion of 4-methylcyclohexanone to its enol triflate, avoiding the pitfalls of Tf₂O.
Reagents Required:
4-Methylcyclohexanone (1.0 equiv)
Diisopropylamine (DIPA) (1.1 equiv)
n-Butyllithium (n-BuLi, 2.5 M in hexanes) (1.05 equiv)
Comins' Reagent (1.2 equiv)
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology:
Preparation of LDA (Kinetic Base):
To a flame-dried Schlenk flask under an inert argon atmosphere, add anhydrous THF and DIPA.
Cool the solution to -78 °C using a dry ice/acetone bath.
Add n-BuLi dropwise via syringe. Stir for 30 minutes.
Enolization:
Dilute 4-methylcyclohexanone in a small volume of anhydrous THF and add it dropwise to the LDA solution at -78 °C.
Stir for 1 hour to ensure complete formation of the lithium 4-methylcyclohex-1-en-1-olate[1].
Self-Validation Check: The solution must remain clear to pale yellow. If the solution turns dark brown or opaque, localized heating has occurred, leading to aldol self-condensation. Discard and restart with a slower addition rate.
Triflation:
Dissolve Comins' Reagent in THF and add it dropwise to the enolate solution[3].
Maintain the reaction at -78 °C for 2 hours, then remove the cooling bath and allow the mixture to slowly warm to room temperature over 1 hour.
Buffered Workup:
Quench the reaction by adding saturated aqueous NaHCO₃. Crucial: Maintaining a slightly basic pH prevents the acid-catalyzed hydrolysis of the enol triflate back to the ketone.
Extract the aqueous layer three times with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification:
Purify the crude oil via flash column chromatography.
Critical Step: Pre-treat the silica gel by flushing the column with 1% Triethylamine (Et₃N) in hexanes. This deactivates the acidic silanol sites on the silica, preventing product degradation during elution.
References
Enolate Structure and Electron Affinity
The Journal of Physical Chemistry A
Comins' reagent
Grokipedia
Practical Synthesis of Precursors of Cyclohexyne and 1,2-Cyclohexadiene
Thieme-Connect
Studies Towards the Total Synthesis of (+)- Retronecine and Anthracimycin
White Rose University Consortium
Technical Support Center: 4-Methylcyclohex-1-en-1-ol Purification & Water Removal
Welcome to the Technical Support Center for the purification of 4-methylcyclohex-1-en-1-ol . This compound (1)[1] is a highly sensitive cyclic enol. Because the hydroxyl group is situated directly on the cyclohexene doub...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the purification of 4-methylcyclohex-1-en-1-ol . This compound (1)[1] is a highly sensitive cyclic enol. Because the hydroxyl group is situated directly on the cyclohexene double bond, the molecule is highly susceptible to acid-catalyzed dehydration and tautomerization. Removing water impurities without degrading the product requires a highly controlled, neutral drying environment.
Below, you will find troubleshooting guides, quantitative compatibility data, and self-validating experimental protocols designed for drug development professionals and synthetic chemists.
Troubleshooting Guides & FAQs
Q1: Every time I try to dry my product using standard magnesium sulfate (
MgSO4
), my yield drops and I see impurities in the NMR. What is happening?Answer:MgSO4
is slightly acidic. For sensitive enols like 4-methylcyclohex-1-en-1-ol, acidic sites protonate the hydroxyl group. This promotes irreversible dehydration to form 4-methyl-1,3-cyclohexadiene, or accelerates tautomerization to 4-methylcyclohexanone. You must use a strictly neutral drying agent, such as 3Å molecular sieves, to prevent these degradation pathways.
Acid-catalyzed degradation pathways of 4-methylcyclohex-1-en-1-ol.
Q2: I have a large amount of water in my organic phase after the reaction workup. Can I just add more molecular sieves?Answer: No. Molecular sieves are designed exclusively for trace water removal (typically <2% water). Overloading a solution with sieves is highly exothermic and inefficient. You must first perform a "salting-out" pre-drying step using saturated aqueous
NaCl
(brine) to remove bulk water (2)[2].
Q3: Why shouldn't I use Calcium Chloride (
CaCl2
) to dry this compound?Answer: While
CaCl2
is a common desiccant, it forms tight coordination complexes with alcohols. Using it will trap your 4-methylcyclohex-1-en-1-ol within the desiccant matrix, drastically reducing your isolated yield.
Q4: How do I verify that the water is completely removed without degrading the sample?Answer: Use Karl Fischer (KF) titration on a small aliquot. Avoid using heat-based moisture analyzers, which will thermally degrade the enol product.
Desiccant Compatibility & Performance Matrix
To ensure the structural integrity of 4-methylcyclohex-1-en-1-ol, desiccants must be chosen based on their pH profile and pore size.
Protocol A: Bulk Water Removal via Salting-Out (Pre-Drying)
Causality: Removing bulk water directly with solid desiccants is highly exothermic and can cause localized heating, leading to product degradation. Salting-out increases the aqueous phase's ionic strength, driving the organic product out of the aqueous layer and minimizing dissolved water in the organic phase[2].
Transfer: Move the crude reaction mixture containing 4-methylcyclohex-1-en-1-ol to a suitably sized separatory funnel.
Addition: Add an equal volume of saturated aqueous sodium chloride (
NaCl
) solution.
Extraction: Invert and vent the funnel immediately. Shake vigorously to maximize surface area contact between the phases.
Separation: Allow the phases to separate completely. The high density of the brine ensures a clean, sharp phase boundary.
Isolation: Drain the lower aqueous layer and retain the upper organic layer.
Self-Validation Check: The organic layer should transition from cloudy (indicating emulsified water) to relatively clear.
Protocol B: Trace Water Removal via 3Å Molecular Sieves
Causality: 3Å molecular sieves have a pore size of 0.3 nm. Water molecules (critical diameter ~0.28 nm) enter the pores and are trapped, while 4-methylcyclohex-1-en-1-ol is sterically excluded. This achieves sub-10 ppm moisture levels while preventing surface-catalyzed side reactions (3)[3].
Activation: Ensure 3Å molecular sieves are freshly activated. They must be heated to 200–250°C under a flow of inert gas or vacuum for 12 hours, then cooled in a desiccator ().
Loading: Add the activated sieves to the pre-dried organic phase at a loading of 10-20% mass/volume.
Incubation: Seal the flask under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture ingress. Allow the mixture to stand for 24 to 48 hours with gentle, intermittent swirling.
Decanting: Decant or filter the dry 4-methylcyclohex-1-en-1-ol solution via a cannula or dried fritted funnel into a dry storage vessel.
Self-Validation Check: Perform a Karl Fischer (KF) titration on a 1 mL aliquot. The water content must read < 10 ppm before proceeding to downstream applications.
Stepwise workflow for bulk and trace water removal from 4-methylcyclohex-1-en-1-ol.
Technical Support Center: A Guide to the Long-Term Storage and Stability of 4-Methylcyclohex-1-en-1-ol
Welcome to the technical support center for 4-Methylcyclohex-1-en-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile cyclic allylic alcohol in their...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for 4-Methylcyclohex-1-en-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile cyclic allylic alcohol in their experiments. As a compound with both a hydroxyl group and a double bond, its stability can be influenced by various environmental factors. This document provides in-depth technical guidance on its long-term storage, potential degradation pathways, and troubleshooting common issues to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for 4-Methylcyclohex-1-en-1-ol?
A1: For optimal long-term stability, 4-Methylcyclohex-1-en-1-ol should be stored in a cool, dark, and dry place.[1][2] It is recommended to store the compound under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.[3] The container should be tightly sealed to prevent exposure to air and moisture.[3]
Q2: What type of container is best for storing 4-Methylcyclohex-1-en-1-ol?
A2: An amber glass bottle with a tight-fitting cap is the preferred container. The amber color protects the compound from light, which can catalyze degradation.[1][2] For larger quantities, stainless steel containers may also be suitable. Ensure the container material is non-reactive.[2]
Q3: What is the expected shelf-life of 4-Methylcyclohex-1-en-1-ol?
A3: While specific long-term stability data for 4-Methylcyclohex-1-en-1-ol is not extensively published, analogous compounds like allyl alcohol can polymerize over several years to form a thick syrup.[4] For high-purity applications, it is recommended to use the compound within 1-2 years of receipt when stored under ideal conditions. Regular purity checks are advised for older stock.
Q4: Can I store 4-Methylcyclohex-1-en-1-ol in a standard laboratory refrigerator or freezer?
A4: Yes, storage in a refrigerator (2-8 °C) is recommended to slow down potential degradation processes.[5] If using a refrigerator, ensure it is a designated flammable materials storage unit to prevent ignition of vapors.[5][6] While freezing may be possible, it is important to ensure the container can withstand the temperature change without breaking and that moisture does not condense inside upon thawing.
Q5: What are the primary signs of degradation to look for?
A5: Visual indicators of degradation can include a change in color (from colorless to yellow or brown), an increase in viscosity, or the formation of a precipitate.[4] A change in odor may also be indicative of decomposition. For a definitive assessment of purity, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[7]
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of 4-Methylcyclohex-1-en-1-ol, providing potential causes and actionable solutions.
Problem
Potential Cause(s)
Troubleshooting Steps & Preventative Measures
Unexpected peaks in GC-MS or NMR analysis of a fresh sample.
Contamination during synthesis or purification.
1. Review the synthesis and purification protocol for potential sources of contamination.[7] 2. Repurify the compound via distillation or column chromatography. 3. Prevention: Ensure all glassware and solvents are clean and dry before use.
Gradual yellowing of the compound over time.
Oxidation of the allylic alcohol.
1. This is likely due to the formation of the conjugated enone, 4-methylcyclohex-2-en-1-one, upon exposure to air.[8] 2. If the discoloration is minor, the compound may still be suitable for some applications. Purity should be confirmed by an appropriate analytical method. 3. Prevention: Store the compound under an inert atmosphere (e.g., nitrogen or argon) and in a tightly sealed container.[3]
Presence of alkene impurities (e.g., 1-methylcyclohexene, 3-methylcyclohexene, 4-methylcyclohexene) in the sample.
Acid-catalyzed dehydration.
1. Traces of acid from the synthesis or acidic storage conditions can catalyze the elimination of water to form various methylcyclohexene isomers.[9][10][11] 2. Neutralize any residual acid by washing a solution of the compound with a mild base (e.g., saturated sodium bicarbonate solution), followed by drying and solvent removal. 3. Prevention: Ensure the final product is free of any acidic residues. Store in neutral glass containers. Avoid contact with acidic materials.
Increased viscosity or formation of a solid precipitate.
Polymerization.
1. Allylic alcohols can undergo polymerization over extended periods.[4] This is more likely to occur at elevated temperatures. 2. If polymerization has occurred, the material is likely unsuitable for most applications. 3. Prevention: Store at recommended cool temperatures and use within the suggested shelf-life.
Degradation Pathways
Understanding the potential degradation pathways of 4-Methylcyclohex-1-en-1-ol is crucial for preventing its decomposition and for identifying impurities. The two primary pathways are oxidation and acid-catalyzed dehydration/rearrangement.
Oxidation
Exposure to atmospheric oxygen can lead to the oxidation of the allylic alcohol to its corresponding α,β-unsaturated ketone, 4-methylcyclohex-2-en-1-one. This is a common reaction for allylic alcohols.[8]
Caption: Acid-catalyzed dehydration of 4-Methylcyclohex-1-en-1-ol.
Experimental Protocols
Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of 4-Methylcyclohex-1-en-1-ol and identify potential degradation products.
Instrumentation:
Gas chromatograph coupled with a mass spectrometer (GC-MS).
A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
Procedure:
Sample Preparation: Prepare a dilute solution of 4-Methylcyclohex-1-en-1-ol (approximately 1 mg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
GC Conditions (Example):
Injector Temperature: 250 °C
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 10 °C/min.
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
MS Conditions (Example):
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: m/z 40-300.
Analysis:
Inject 1 µL of the prepared sample.
Identify the peak corresponding to 4-Methylcyclohex-1-en-1-ol based on its retention time and mass spectrum. The molecular ion would be at m/z 112.
Analyze any additional peaks by comparing their mass spectra with libraries (e.g., NIST) to identify potential impurities such as oxidation or dehydration products. [12]The mass spectrum of 4-methylcyclohexene would show a molecular ion at m/z 96.
[13]
References
During the acid-catalyzed E1 reaction of 4-methylcyclohexanol, a carbocation intermediate is formed that undergoes rearrangement through 1,2-hydride shifts to produce three additional carbocation intermediates. Homework.Study.com. Available at: [Link]
Mitsunobu Reaction of Unbiased Cyclic Allylic Alcohols. ACS Publications. Available at: [Link]
4-methylcyclohexene -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). NIST. Available at: [Link]
(PDF) Biologically active alcohols: cyclic alcohols. ResearchGate. Available at: [Link]
DEHYDRATION OF 4-METHYLCYCLOHEXANOL. CUNY. Available at: [Link]
Allylic Alcohols: Ideal Radical Allylating Agents?. EBSCO. Available at: [Link]
Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. SpringerLink. Available at: [Link]
mass spectra - fragmentation patterns. Chemguide. Available at: [Link]
2-[(1S)-4-Methylcyclohex-3-en-1-yl]prop-2-en-1-ol | C10H16O | CID 10877319. PubChem. Available at: [Link]
Mass Spectrometry. Michigan State University. Available at: [Link]
Technical Support Center: Scale-Up Synthesis of 4-Methylcyclohex-1-en-1-ol
This technical guide addresses the key challenges encountered during the scale-up synthesis of 4-Methylcyclohex-1-en-1-ol. As a valuable intermediate in the synthesis of fine chemicals and pharmaceuticals, robust and sca...
Author: BenchChem Technical Support Team. Date: April 2026
This technical guide addresses the key challenges encountered during the scale-up synthesis of 4-Methylcyclohex-1-en-1-ol. As a valuable intermediate in the synthesis of fine chemicals and pharmaceuticals, robust and scalable production methods are of significant interest. This document provides in-depth troubleshooting advice and frequently asked questions to support researchers, scientists, and drug development professionals in their experimental endeavors.
Overview of Synthetic Strategies
The synthesis of 4-Methylcyclohex-1-en-1-ol can be approached through several synthetic routes, each presenting unique challenges, particularly during scale-up. The choice of pathway often depends on the availability of starting materials, cost considerations, and desired purity of the final product. Below is a summary of plausible synthetic routes.
Caption: Plausible synthetic pathways to 4-Methylcyclohex-1-en-1-ol.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up synthesis of 4-Methylcyclohex-1-en-1-ol in a question-and-answer format.
Low Yield and Conversion
Question 1: We are experiencing low yields during the acid-catalyzed dehydration of 4-methylcyclohexanol to 4-methylcyclohexene. What are the likely causes and how can we improve the conversion?
Answer:
Low yields in the acid-catalyzed dehydration of 4-methylcyclohexanol are often attributed to the reversible nature of the reaction and incomplete conversion.[1] The reaction is an equilibrium process, and the presence of water can drive the equilibrium back towards the starting material.
Troubleshooting Steps:
Effective Water Removal: On a larger scale, ensure efficient removal of water as it forms. This can be achieved using a Dean-Stark apparatus. Continuous removal of water will shift the equilibrium towards the product, 4-methylcyclohexene, in accordance with Le Châtelier's principle.
Choice of Acid Catalyst: While phosphoric acid is commonly used, sulfuric acid can also be employed.[2][3][4] The concentration of the acid is critical; ensure it is sufficiently high to effectively catalyze the reaction.
Reaction Temperature: The reaction requires heating, typically to between 160-180°C.[4] In a larger reactor, ensure uniform heating to prevent localized overheating or under-heating, which can affect the reaction rate and lead to side product formation.
Reaction Time: Monitor the reaction progress using techniques like GC-MS to determine the optimal reaction time. Prolonged reaction times can lead to the formation of more stable, rearranged alkene isomers.[5]
Impurity Profile and Side Reactions
Question 2: During the synthesis of 4-methylcyclohexene, we observe the formation of significant amounts of 1-methylcyclohexene and 3-methylcyclohexene. How can we minimize the formation of these isomeric impurities?
Answer:
The formation of 1-methylcyclohexene and 3-methylcyclohexene is a well-documented issue in the dehydration of 4-methylcyclohexanol, often referred to as the "Evelyn Effect".[5] These isomers arise from carbocation rearrangements during the E1 elimination mechanism. The secondary carbocation initially formed can undergo a hydride shift to form a more stable tertiary carbocation, leading to the formation of 1-methylcyclohexene.
Mitigation Strategies:
Control Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize the extent of carbocation rearrangement.[5] It is a trade-off, as lower temperatures may also reduce the reaction rate.
Choice of Catalyst: While strong acids like sulfuric acid are effective, they can also promote rearrangements. A milder acid catalyst might offer better selectivity, although potentially at the cost of a slower reaction.
In-situ Product Removal: By distilling the 4-methylcyclohexene as it is formed, you can remove it from the reaction mixture before it has the opportunity to isomerize.[2][4]
Question 3: We are attempting an allylic oxidation of 4-methylcyclohexene to produce 4-Methylcyclohex-1-en-1-ol, but we are getting a mixture of the desired alcohol and 4-methylcyclohex-2-en-1-one. How can we improve the selectivity for the alcohol?
Answer:
Achieving high selectivity in allylic oxidations can be challenging as the desired allylic alcohol can be further oxidized to the corresponding ketone.[7] The choice of oxidant and catalyst is crucial for controlling the reaction outcome.
Improving Selectivity:
Choice of Oxidant: Using a stoichiometric amount of an oxidant like selenium dioxide (SeO₂) is a classic method for allylic hydroxylation. However, for scale-up, catalytic methods using a co-oxidant are preferable. Catalytic systems based on copper, cobalt, or other transition metals with molecular oxygen or a peroxide as the terminal oxidant have been explored for similar substrates.[7][8]
Catalyst Selection: Copper(I)-NHC catalysts have shown promise in promoting regioselective and chemoselective allylic oxidations.[9] The ligand environment around the metal center can significantly influence the selectivity.
Reaction Conditions: Lowering the reaction temperature can sometimes favor the formation of the alcohol over the ketone. Additionally, carefully controlling the stoichiometry of the oxidant is critical to avoid over-oxidation.
Caption: Decision workflow for troubleshooting low selectivity in allylic oxidation.
Purification at Scale
Question 4: We are struggling with the purification of 4-Methylcyclohex-1-en-1-ol at a larger scale. Column chromatography is not feasible. What are our options?
Answer:
Purification is a significant hurdle in scaling up the synthesis of many organic compounds. While column chromatography is a powerful tool at the lab scale, it is often not practical for large quantities due to solvent consumption and cost.
Alternative Purification Strategies:
Distillation: Fractional distillation under reduced pressure can be an effective method for purifying liquid products, provided there is a sufficient boiling point difference between the desired product and the impurities.
Crystallization: If the product is a solid or can be derivatized to a crystalline solid, crystallization is an excellent method for purification at scale.
Liquid-Liquid Extraction: A carefully designed series of extractions can be used to remove acidic, basic, or water-soluble impurities. Washing the crude product with a saturated sodium chloride solution (brine) can help to remove large amounts of water.[3]
Frequently Asked Questions (FAQs)
Q1: Which synthetic route to 4-Methylcyclohex-1-en-1-ol is most promising for industrial scale-up?
A1: The most viable route for industrial production will depend on a thorough techno-economic analysis. However, a route starting from a readily available and inexpensive starting material like p-tolualdehyde, followed by hydrogenation and then a selective oxidation or a multi-step sequence involving dehydration and subsequent functionalization, would be a strong candidate. Direct allylic oxidation of 4-methylcyclohexene is attractive due to its atom economy but can be challenging in terms of selectivity.[10][11]
Q2: What are the key safety considerations when scaling up the synthesis of 4-Methylcyclohex-1-en-1-ol?
A2: Safety is paramount in any chemical synthesis, especially during scale-up. Key considerations include:
Handling of Corrosive Acids: Concentrated sulfuric and phosphoric acids are corrosive and require appropriate personal protective equipment (PPE).[4]
Flammable Solvents: Many organic solvents used in synthesis and purification are flammable. Ensure proper ventilation and avoid ignition sources.
Exothermic Reactions: Some reactions, such as Grignard reactions or oxidations, can be highly exothermic.[12] Proper reactor design with efficient cooling and temperature monitoring is essential to prevent thermal runaways.
Pressure Build-up: Reactions that evolve gases should be conducted in appropriately vented reactors.
Q3: What analytical techniques are recommended for monitoring reaction progress and ensuring product quality?
A3: A combination of analytical techniques is recommended:
Gas Chromatography (GC): Ideal for monitoring the consumption of volatile starting materials and the formation of products and byproducts.
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation and confirming the identity of the final product.
Infrared (IR) Spectroscopy: Can be used to monitor the disappearance of starting material functional groups (e.g., C=O) and the appearance of product functional groups (e.g., O-H).
References
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1999). Introduction to Organic Laboratory Techniques: A Microscale Approach. Saunders College Publishing.
Mon, M., et al. (2025). Industrial Synthesis of Allyl Alcohols: Outlook and Challenges for a Sustainable Production. ResearchGate. [Link]
EduBirdie. (n.d.). Preparation of 4-methylcyclohexene From Dehydration of 4-methylcyclohexanol. [Link]
West Virginia University. (n.d.). The Grignard Reaction. [Link]
StudyMoose. (2024, February 29). Synthesis of 4-Methylcyclohexene: A Comprehensive Laboratory Approach. [Link]
Mon, M., et al. (2025, November 12). Industrial Synthesis of Allyl Alcohols: Outlook and Challenges for a Sustainable Production. [Source not further specified].
Hall, D., Clarke, D., & Saba, S. (2007, May 18).
YouTube. (2020, December 2). Synthesis of 4-Methylcyclohexene. [Link]
Technical Support Center: 4-Methylcyclohex-1-en-1-ol Reaction Workflows & Troubleshooting
Welcome to the Application Support Center. As researchers and drug development professionals, working with transient enol intermediates like 4-methylcyclohex-1-en-1-ol (and its corresponding enolate) presents unique anal...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Center. As researchers and drug development professionals, working with transient enol intermediates like 4-methylcyclohex-1-en-1-ol (and its corresponding enolate) presents unique analytical and synthetic challenges. Because free enols rapidly tautomerize back to their ketone forms, characterizing the byproducts of these reactions requires a deep understanding of kinetic trapping, stereoelectronic trajectories, and thermodynamic equilibration.
This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you identify and eliminate byproducts in your enolization, alkylation, and silylation workflows.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why do I see multiple peaks in my GC-MS when trying to isolate 4-methylcyclohex-1-en-1-ol, but only one major peak when I trap it as a silyl enol ether?A1: 4-Methylcyclohex-1-en-1-ol is a transient enol tautomer of 4-methylcyclohexanone. Unless chemically trapped, it rapidly tautomerizes back to the ketone. If you attempt to isolate the free enol, your GC-MS will primarily show the thermodynamic sink: 4-methylcyclohexanone (
m/z
112).
When you trap it as a trimethylsilyl (TMS) enol ether, you observe a single major peak (
m/z
184) because 4-methylcyclohexanone possesses a
C2
axis of symmetry. Deprotonation at either the C2 or C6 position yields the exact same regioisomeric enolate . This symmetry makes it an excellent substrate for deriving
β
-aryl enones and other complex scaffolds without regioisomeric byproducts .
Q2: During the alkylation of 4-methylcyclohex-1-enolate, I am observing a +14 Da or +28 Da mass shift byproduct. What is the causality here?A2: This indicates over-alkylation (polyalkylation). When the desired mono-alkylated product forms, it still contains
α
-protons. A rapid proton exchange can occur between the unreacted 4-methylcyclohex-1-enolate and the newly formed mono-alkylated ketone. This generates a new enolate that reacts with the electrophile again, yielding 2,2-dialkyl or 2,6-dialkyl byproducts.
Fix: Ensure the electrophile is added rapidly at -78 °C to outcompete proton transfer. Alternatively, trap the enolate as a silyl enol ether and perform a Lewis acid-catalyzed Mukaiyama alkylation to strictly enforce mono-addition .
Q3: My NMR shows two distinct diastereomers for the mono-alkylated product. Can I control this stereochemical byproduct?A3: Yes, by understanding stereoelectronic trajectories. Alkylation of the 4-methylcyclohex-1-enolate introduces a new stereocenter at C2. To minimize 1,3-diaxial interactions, the C4 methyl group anchors itself in the equatorial position. The incoming electrophile must attack perpendicular to the plane of the enolate to maintain continuous orbital overlap (axial attack).
An axial attack at C2, paired with an equatorial methyl at C4, yields the trans-2-alkyl-4-methylcyclohexanone as the kinetic product. If your reaction conditions allow for thermodynamic equilibration (e.g., higher temperatures or reversible enolization), epimerization at C2 will occur to place the new alkyl group in the more stable equatorial position, yielding the cis byproduct . Keep reactions strictly at -78 °C to favor the kinetic trans product.
Part 2: Quantitative Data & Byproduct Characterization
To streamline your analytical workflows, use the following diagnostic table to identify common byproducts generated during 4-methylcyclohex-1-en-1-ol reactions.
Byproduct Category
Compound / Structural Feature
GC-MS (
m/z
)
Primary Cause
Troubleshooting Solution
Tautomerization
4-Methylcyclohexanone
112
Incomplete trapping; acid hydrolysis of enol ether.
Use strictly anhydrous conditions; wash with cold NaHCO
3
during workup.
Over-alkylation
2,2-Dialkyl-4-methylcyclohexanone
+14 to +28 Da*
Proton exchange between enolate and product.
Use Mukaiyama conditions or add electrophile rapidly at -78 °C.
Self-Condensation
Aldol dimers (dehydrated)
~206
Slow enolization leaving unreacted ketone in the presence of enolate.
Use a slight excess of LDA (1.05 eq); ensure complete deprotonation before E+ addition.
Stereoisomeric
cis-2-Alkyl-4-methylcyclohexanone
Matches Product
Thermodynamic equilibration (epimerization at C2).
Maintain strict kinetic control (-78 °C); avoid excess base.
*Mass shift relative to the target mono-alkylated product, depending on the electrophile used.
Part 3: Self-Validating Experimental Protocol
Synthesis and Kinetic Trapping of 4-Methylcyclohex-1-en-1-ol as a TMS Ether
This protocol utilizes a self-validating loop to ensure the enolate is fully generated and trapped without reverting to the ketone byproduct .
Step 1: System Purging & Base Generation
Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure N
2
(repeat 3x).
Add anhydrous THF (10 mL) and diisopropylamine (1.1 mmol). Cool to -78 °C.
Dropwise add
n
-BuLi (1.05 mmol, 2.5 M in hexanes). Stir for 30 minutes to generate LDA.
Causality: Generating LDA freshly ensures exact molarity, preventing unreacted ketone (which leads to aldol byproducts) or excess
n
-BuLi (which acts as a nucleophile).
Step 2: Enolization
Dissolve 4-methylcyclohexanone (1.0 mmol) in 2 mL anhydrous THF.
Add the ketone solution dropwise to the LDA over 10 minutes at -78 °C. Stir for 45 minutes.
Validation Checkpoint: The solution should remain clear. A yellow/orange tint often indicates premature aldol condensation (self-reaction byproduct).
Allow the reaction to slowly warm to room temperature over 2 hours.
Causality: Trapping the 4-methylcyclohex-1-enolate with TMSCl creates a stable silyl enol ether, preventing tautomerization and allowing for isolation.
Step 4: Quenching & Extraction
Quench the reaction by adding 10 mL of cold saturated aqueous NaHCO
3
.
Extract with pentane (3 x 10 mL).
Causality: Silyl enol ethers are highly sensitive to acid hydrolysis. The cold NaHCO
3
neutralizes any HCl generated from the TMSCl quench, preventing the enol ether from reverting to the 4-methylcyclohexanone byproduct.
Step 5: Analytical Validation
Dry the organic layer over MgSO
4
, filter, and concentrate under reduced pressure.
Analyze via GC-MS.
Validation Checkpoint: A successful run will show >95% purity of the TMS enol ether (
m/z
184) with <5% of the ketone byproduct (
m/z
112).
Part 4: Reaction Workflow Visualization
The following diagram maps the logical pathways of 4-methylcyclohex-1-en-1-ol generation, highlighting where specific byproducts diverge from the desired synthetic route.
Reaction workflow for 4-methylcyclohex-1-en-1-ol generation, trapping, and byproduct formation.
References
Walthall, D. A., et al. "Enolate Structure and Electron Affinity." The Journal of Physical Chemistry A, 2005.[Link]
R., S., et al. "Examining the Scope of Deriving
β
-Aryl Enones from Enol Silanes as Ketone Equivalents via Pd(II)-Mediated Sequential Dehydrosilylation and Arylation." The Journal of Organic Chemistry, 2023.[Link]
Langer, P., et al. "Synthesis of Bicyclic Salicylates by [3+3] Cyclization of 1,3-Bis(Silyl Enol Ethers) with Cyclic 3-(Silyloxy)alk-2-en-1-ones." Zeitschrift für Naturforschung B, 2008.[Link]
Reference Data & Comparative Studies
Validation
comparing 4-Methylcyclohex-1-en-1-ol with 4-methylcyclohexanol
An in-depth technical comparison between 4-methylcyclohexanol and 4-methylcyclohex-1-en-1-ol requires a fundamental shift in perspective: we are not merely comparing two stable reagents, but rather contrasting a stable,...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical comparison between 4-methylcyclohexanol and 4-methylcyclohex-1-en-1-ol requires a fundamental shift in perspective: we are not merely comparing two stable reagents, but rather contrasting a stable, isolable starting material with a highly reactive, transient intermediate.
As a Senior Application Scientist, I have structured this guide to dissect their physicochemical properties, mechanistic divergence, and synthetic utility. We will explore how the stable alcohol serves as a precursor to the reactive enol, and how kinetic trapping allows us to harness the enol's nucleophilicity for complex drug development workflows.
Physicochemical Profiling & Stability Dynamics
The most critical distinction between these two molecules lies in their thermodynamic stability. 4-Methylcyclohexanol is a standard secondary alcohol that exists as a stable liquid at room temperature. In contrast, 4-methylcyclohex-1-en-1-ol is an enol[1]. In aliphatic systems, the keto-enol tautomerization equilibrium heavily favors the ketone (4-methylcyclohexanone). Consequently, the free enol cannot be isolated under standard conditions and must be generated in situ or trapped kinetically.
Mechanistic Divergence: From Precursor to Nucleophile
The relationship between these two compounds is a classic example of a synthetic continuum.
The Oxidation Pathway (4-Methylcyclohexanol):
As a secondary alcohol, 4-methylcyclohexanol is typically utilized as a substrate for oxidation. While harsh oxidants like nitric acid can trigger C–C bond cleavage to yield dicarboxylic acids (such as glutaric and succinic acids)[3], or advanced electrocatalytic systems can cleave it to 3-methyladipic acid[4], mild oxidants like Pyridinium Chlorochromate (PCC) cleanly convert it to 4-methylcyclohexanone[5].
The Enolization Pathway (4-Methylcyclohex-1-en-1-ol):
Once the ketone is formed, it serves as the bridge to the enol. Because 4-methylcyclohexanone possesses a plane of symmetry through the C1 and C4 carbons, deprotonation at either the C2 or C6 alpha-carbon yields the exact same regiosiomer: 4-methylcyclohex-1-en-1-ol . This symmetry is highly advantageous in pharmaceutical synthesis, as it eliminates regioselectivity issues during enolate formation. To utilize this enol for C–C bond formation—such as Pd(II)-mediated dehydrosilylation and cross-coupling—it must be kinetically trapped as a silyl enol ether[6] or studied as a bare enolate anion in the gas phase via photodetachment spectroscopy[7].
Visualizing the Synthetic Continuum
Fig 1: Synthetic continuum from stable alcohol oxidation to kinetic enol trapping.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols incorporate built-in analytical checkpoints. This ensures the system is self-validating at each critical transformation.
Protocol A: Controlled Oxidation of 4-Methylcyclohexanol
Causality: We select PCC in dichloromethane over Jones reagent to prevent over-oxidation or oxidative C-C cleavage[5], ensuring a quantitative yield of the ketone required for the subsequent enolization.
Preparation: In an oven-dried, argon-purged flask, dissolve 4-methylcyclohexanol (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M).
Oxidation: Add PCC (1.5 equiv) portion-wise at 0 °C. The solution will turn from orange to a dark brown/black suspension.
Reaction & Monitoring: Allow the reaction to warm to room temperature.
Validation Checkpoint 1 (TLC): Monitor via TLC (Hexanes/EtOAc 8:2). The starting alcohol is UV-inactive but stains dark blue with phosphomolybdic acid (PMA). The product ketone will elute with a higher Rf.
Workup: Filter the black suspension through a pad of Celite and silica gel, washing thoroughly with diethyl ether. Concentrate the filtrate under reduced pressure.
Analytical Validation:
IR Spectroscopy: Confirm the disappearance of the broad O-H stretch (~3300 cm⁻¹) and the appearance of a sharp, strong C=O stretch (~1715 cm⁻¹).
Protocol B: In Situ Generation and Trapping of 4-Methylcyclohex-1-en-1-ol
Causality: Because the enol form is thermodynamically unfavorable, we use a strong, non-nucleophilic base (LDA) to quantitatively deprotonate the ketone, followed by immediate kinetic trapping with Trimethylsilyl chloride (TMSCl) to form the stable silyl enol ether[6].
Enolate Generation: In an oven-dried Schlenk flask under argon, prepare a solution of Lithium diisopropylamide (LDA) (1.1 equiv) in anhydrous THF at -78 °C.
Substrate Addition: Dropwise add 4-methylcyclohexanone (1.0 equiv) dissolved in a minimum volume of THF. Stir for 30 minutes at -78 °C to ensure complete formation of the lithium 4-methylcyclohex-1-enolate.
Quenching: Allow the reaction to slowly warm to room temperature over 2 hours. Quench with saturated aqueous NaHCO₃.
Causality Note: A mildly basic quench is mandatory because silyl enol ethers are highly sensitive to acid-catalyzed hydrolysis, which would revert the product back to the ketone.
Extraction & Validation: Extract with pentane, wash with brine, dry over Na₂SO₄, and concentrate.
Validation Checkpoint 2 (NMR): ¹H NMR must show a distinct vinylic proton multiplet at ~4.7–4.8 ppm (representing the C2 proton of the trapped enol) and a strong singlet at ~0.1 ppm (TMS group), confirming the successful trapping of 4-methylcyclohex-1-en-1-ol.
References
PubChem. "4-Methylcyclohex-1-EN-1-OL | C7H12O | CID 13539569". National Center for Biotechnology Information. Available at:[Link]
The Good Scents Company. "(Z+E)-4-methyl cyclohexanol, 589-91-3". The Good Scents Company. Available at:[Link]
Brainly. "Predict the product for the following reaction: cis-4-methylcyclohexanol + PCC + CH₂Cl₂". Brainly. Available at: [Link]
Green Chemistry (RSC Publishing). "Anion doping promotes electrocatalyst reconfiguration for efficient C–C bond cleavage of 4-methylcyclohexanol". Royal Society of Chemistry. Available at:[Link]
Journal of the Chemical Society, Perkin Transactions 2. "The formation of glutaric and succinic acids in the oxidation of cyclohexanol by nitric acid". Royal Society of Chemistry. Available at:[Link]
The Journal of Organic Chemistry. "Examining the Scope of Deriving β-Aryl Enones from Enol Silanes as Ketone Equivalents via Pd(II)-Mediated Sequential Dehydrosilylation and Arylation". ACS Publications. Available at:[Link]
The Journal of Physical Chemistry A. "Enolate Structure and Electron Affinity". ACS Publications. Available at:[Link]
Alternative Synthesis Routes for 4-Methylcyclohex-1-en-1-ol: A Comparative Guide
Introduction 4-Methylcyclohex-1-en-1-ol is a cyclic enol. Due to the thermodynamic principles governing keto-enol tautomerization, the equilibrium overwhelmingly favors its keto counterpart, 4-methylcyclohexanone.
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
4-Methylcyclohex-1-en-1-ol is a cyclic enol. Due to the thermodynamic principles governing keto-enol tautomerization, the equilibrium overwhelmingly favors its keto counterpart, 4-methylcyclohexanone. Consequently, isolating the free enol under standard laboratory conditions is virtually impossible. For researchers and drug development professionals, "synthesizing" this compound requires either trapping it as a stable derivative (such as a silyl enol ether) for use in organic synthesis or generating it as a transient enolate anion in the gas phase for physical chemistry studies. This guide objectively compares these alternative synthesis routes, detailing the causality behind experimental choices and providing self-validating protocols.
Route A: Synthesis of the Silyl Enol Ether Derivative
(1-(Trimethylsilyloxy)-4-methylcyclohex-1-ene)
Overview:
The most practical method for utilizing 4-methylcyclohex-1-en-1-ol in organic synthesis (e.g., Mukaiyama aldol reactions, cross-coupling) is by converting 4-methylcyclohexanone into its silyl enol ether (1)[1]. This masks the reactive enol, preventing tautomerization while retaining nucleophilic character at the α-carbon (2)[2].
Causality & Mechanistic Insights:
Base Selection: Triethylamine (Et₃N) with Sodium Iodide (NaI) provides a mild, thermodynamically controlled deprotonation.
Trapping Agent: Trimethylsilyl chloride (TMSCl) reacts rapidly with the hard oxygen center of the intermediate enolate, forming a strong Si-O bond that locks the molecule in the enol geometry. NaI acts as a nucleophilic catalyst, converting TMSCl to the more reactive TMSI in situ (3)[3].
Protocol: Step-by-Step Methodology
Preparation: In a flame-dried flask under an N₂ atmosphere, dissolve 4-methylcyclohexanone (1.0 eq) in dry acetonitrile (MeCN). The anhydrous environment is critical to prevent the hydrolysis of TMSCl.
Reagent Addition: Sequentially add Et₃N (5.0 eq), TMSCl (4.0 eq), and NaI (2.0 eq) to the stirred solution at room temperature.
Reaction: Heat the mixture to 45 °C for 16 hours. The elevated temperature and excess reagents drive the equilibrium toward the enol ether formation.
Workup: Quench with ice-cold saturated aqueous NaHCO₃ to neutralize the acid byproduct. Extract with pentane or diethyl ether.
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via Kugelrohr distillation or basic alumina chromatography to yield the stable enol equivalent.
Synthesis pathway of the stable silyl enol ether from 4-methylcyclohexanone.
Route B: Gas-Phase Generation of the Enolate Anion
(4-Methylcyclohex-1-enolate)
Overview:
For physical chemists studying intrinsic molecular properties without solvent interference, the 4-methylcyclohex-1-enolate anion can be generated directly in the gas phase. This approach is critical for determining electron affinities and understanding the stability of cyclic enolates (4)[4].
Causality & Mechanistic Insights:
Ion Generation: Fluoride ions (F⁻) are generated via dissociative electron attachment to nitrogen trifluoride (NF₃). F⁻ acts as a strong base in the gas phase, efficiently deprotonating the ketone.
Vacuum Environment: Operating at 10⁻⁷ Torr prevents intermolecular collisions, ensuring the transient enolate does not undergo proton exchange or degradation before spectroscopic analysis (4)[4].
Protocol: Step-by-Step Methodology
Precursor Preparation: Subject 4-methylcyclohexanone (>97% purity) to multiple freeze-pump-thaw cycles to degas the sample and remove volatile impurities.
Primary Ion Formation: Introduce NF₃ into the vacuum chamber. Bombard with electrons to induce dissociative electron attachment, yielding F⁻ ions.
Deprotonation: Introduce the degassed 4-methylcyclohexanone vapor into the reaction cell (partial pressure ~1 × 10⁻⁷ Torr). The F⁻ ions abstract the α-proton, generating the 4-methylcyclohex-1-enolate anion.
Analysis: Isolate the enolate using mass spectrometry and subject it to photodetachment spectroscopy to measure the electron affinity.
Gas-phase generation workflow for the 4-methylcyclohex-1-enolate anion.
Comparative Analysis: Silyl Enol Ether vs. Gas-Phase Enolate
Parameter
Route A: Silyl Enol Ether
Route B: Gas-Phase Enolate
State of Matter
Liquid (Isolated Product)
Gas Phase (Transient Ion)
Stability
High (can be stored under inert atmosphere)
Extremely Low (exists only in vacuum)
Primary Application
Synthetic building block (C-C bond formation)
Physical chemistry (Electron affinity studies)
Scale
Multi-gram to Kilogram
Single-molecule / Spectroscopic
Key Reagents
Et₃N, TMSCl, NaI
NF₃, Free Electrons
References
Synthesis of Bicyclic Salicylates by[3+3] Cyclization of 1,3-Bis(Silyl Enol Ethers) with Cyclic 3-(Silyloxy)alk-2-en-1-ones. Z. Naturforsch.[Link]
Studies Towards the Total Synthesis of (+)-Retronecine and Anthracimycin. White Rose eTheses Online.
[Link]
Enolate Structure and Electron Affinity. The Journal of Physical Chemistry A.
[Link]
Examining the Scope of Deriving β-Aryl Enones from Enol Silanes as Ketone Equivalents via Pd(II)-Mediated Sequential Dehydrosilylation and Arylation. The Journal of Organic Chemistry.[Link]
A Comprehensive Guide to the Structural Validation of 4-Methylcyclohex-1-en-1-ol Using 2D NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals The precise structural elucidation of organic molecules is a cornerstone of chemical research and development. For a molecule such as 4-Methylcyclohex-1-en-...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of organic molecules is a cornerstone of chemical research and development. For a molecule such as 4-Methylcyclohex-1-en-1-ol, a substituted cyclohexenol with potential applications in synthesis and materials science, unambiguous confirmation of its constitution and connectivity is paramount. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) provides initial insights, two-dimensional (2D) NMR techniques are indispensable for a definitive structural assignment. This guide provides an in-depth comparison and procedural overview of key 2D NMR experiments—COSY, HSQC, and HMBC—for the structural validation of 4-Methylcyclohex-1-en-1-ol.
The Challenge: Unambiguous Structure Determination
The structure of 4-Methylcyclohex-1-en-1-ol (C7H12O) presents several key features that necessitate advanced NMR analysis: a stereocenter at C4, a double bond, and multiple methylene groups with potentially overlapping signals in a 1D proton NMR spectrum.[1] 2D NMR spectroscopy enhances spectral resolution by spreading signals over two frequency dimensions, allowing for clearer identification of correlations between nuclei.[2]
The Toolkit: A Multi-faceted 2D NMR Approach
A combination of homonuclear and heteronuclear 2D NMR experiments is essential for a comprehensive structural analysis.[2]
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (2-3 bonds apart).[3]
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of directly attached carbon atoms (1-bond C-H correlation).[3][4]
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds (2-3 bond C-H correlation).[3][5]
The synergistic application of these techniques allows for the piecing together of the molecular framework, confirming connectivity and assigning specific chemical shifts to each nucleus.
Experimental Workflow for Structural Validation
The following workflow outlines the logical progression for acquiring and interpreting 2D NMR data for 4-Methylcyclohex-1-en-1-ol.
Caption: Workflow for 2D NMR structural validation.
Step-by-Step Analysis of 4-Methylcyclohex-1-en-1-ol
COSY: Mapping Proton-Proton Couplings
The COSY spectrum reveals which protons are coupled to each other. Cross-peaks appear symmetrically above and below the diagonal, indicating J-coupling between protons.[2]
Expected Correlations:
The vinyl proton (H2) will show a correlation to the protons on the adjacent methylene group (H3).
The methine proton at the stereocenter (H4) will couple with the adjacent methylene protons (H3 and H5).
The methyl protons (H7) will show a correlation with the methine proton (H4).
The methylene protons at C5 and C6 will show correlations to their neighboring protons.
This experiment allows for the identification of connected proton networks or "spin systems" within the molecule.
HSQC: Linking Protons to their Carbons
The HSQC spectrum correlates each proton signal with the signal of the carbon to which it is directly attached.[3] This is a powerful tool for assigning carbon chemical shifts based on their more easily distinguishable proton counterparts.
Proton (¹H) Signal
Expected Carbon (¹³C) Correlation
Atom
Vinyl Proton
Olefinic Carbon
C2-H2
Methine Proton
Aliphatic CH
C4-H4
Methylene Protons
Aliphatic CH₂
C3-H3, C5-H5, C6-H6
Methyl Protons
Aliphatic CH₃
C7-H7
This experiment will also clearly distinguish between CH, CH₂, and CH₃ groups based on the number of attached protons.
HMBC: Assembling the Carbon Skeleton
The HMBC experiment provides the final pieces of the puzzle by showing correlations between protons and carbons that are two or three bonds away.[3] This is crucial for connecting the spin systems identified in the COSY experiment and for identifying quaternary carbons.
Key Expected Correlations:
The methyl protons (H7) will show a correlation to the methine carbon (C4) and the adjacent methylene carbon (C3 and C5).
The vinyl proton (H2) will show a correlation to the quaternary carbon (C1) and the methine carbon (C4).
The hydroxyl proton (if observed) would show a correlation to C1.
Protons on C6 will show correlations to C1 and C5.
Caption: Key HMBC correlations in 4-Methylcyclohex-1-en-1-ol.
Data Synthesis and Final Structure Confirmation
By combining the information from all three experiments, a complete and unambiguous structural assignment for 4-Methylcyclohex-1-en-1-ol can be achieved. The COSY spectrum identifies the proton-proton connectivities, the HSQC spectrum links each proton to its directly attached carbon, and the HMBC spectrum connects the individual fragments into the final molecular structure.
Experimental Protocol
Sample Preparation:
Dissolve 5-10 mg of 4-Methylcyclohex-1-en-1-ol in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
1D ¹H and ¹³C: Acquire standard 1D proton and carbon spectra to identify the chemical shifts of all signals.
COSY: Utilize a standard gradient-selected COSY pulse sequence.
HSQC: Employ a gradient-selected, phase-sensitive HSQC experiment optimized for one-bond C-H coupling (¹JCH ≈ 145 Hz).
HMBC: Use a gradient-selected HMBC experiment with the long-range coupling delay optimized for a range of couplings (e.g., 4-10 Hz).
Data Processing:
Apply appropriate window functions (e.g., sine-bell) to the raw data in both dimensions.
Perform a two-dimensional Fourier transform.
Phase correct the spectra (for phase-sensitive experiments like HSQC).
Calibrate the spectra using the TMS signal.
Conclusion
The structural validation of 4-Methylcyclohex-1-en-1-ol serves as an excellent example of the power of a multi-pronged 2D NMR approach. By systematically applying COSY, HSQC, and HMBC experiments, researchers can confidently elucidate the complete connectivity of the molecule, providing a solid foundation for further chemical and biological investigations. This guide provides a framework for the logical application and interpretation of these essential techniques in modern structural chemistry.
References
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176–2179. [Link]
Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]
PubChem. (n.d.). 4-Methylcyclohex-1-en-1-ol. National Center for Biotechnology Information. [Link]
Sigron, M., et al. (2020). Determining the Regiochemistry and Relative Stereochemistry of Small and Druglike Molecules Using an Alignment Algorithm for Infrared Spectra. Analytical Chemistry, 92(13), 9124–9131. [Link]
Chem Help ASAP. (2020, April 11). 2D NMR- Worked Example 2 (HSQC and HMBC) [Video]. YouTube. [Link]
A Spectroscopic Guide to Differentiating cis- and trans-4-Methylcyclohexanol
For researchers, scientists, and professionals in drug development, the precise characterization of stereoisomers is a foundational requirement for establishing structure-activity relationships and ensuring compound puri...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and professionals in drug development, the precise characterization of stereoisomers is a foundational requirement for establishing structure-activity relationships and ensuring compound purity. The geometric isomers of 4-methylcyclohexanol, cis and trans, serve as a classic model for demonstrating the power of spectroscopic methods in distinguishing subtle three-dimensional arrangements. This guide provides an in-depth comparison of these isomers using Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy, grounded in the principles of conformational analysis.
The Structural Foundation: Conformational Isomerism
The key to understanding the spectroscopic differences between cis- and trans-4-methylcyclohexanol lies in their preferred three-dimensional structures. Both isomers adopt a chair conformation to minimize steric strain. The critical distinction arises from the relative orientation of the hydroxyl (-OH) and methyl (-CH₃) groups.[1]
trans-4-Methylcyclohexanol : In its most stable conformation, both the larger methyl group and the hydroxyl group occupy equatorial positions. This arrangement minimizes unfavorable 1,3-diaxial interactions, making the diequatorial conformer significantly more stable than the diaxial form.[2]
cis-4-Methylcyclohexanol : This isomer exists as a dynamic equilibrium between two chair conformers of roughly equal energy. In one conformer, the hydroxyl group is axial and the methyl group is equatorial. In the other, the hydroxyl is equatorial, and the methyl is axial. The observed spectroscopic data represents a population-weighted average of these two rapidly interconverting forms.
This fundamental difference in conformational stability and substituent orientation is directly reflected in their spectroscopic signatures.
Caption: Conformational isomers of trans- and cis-4-methylcyclohexanol.
IR spectroscopy provides information about the vibrational frequencies of functional groups. While both isomers share the same functional groups, the orientation of the C-O bond (axial vs. equatorial) results in subtle but detectable differences in their IR spectra.
The most prominent feature in both spectra is a strong, broad absorption band in the 3600-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration of an alcohol.[3] The broadness is due to intermolecular hydrogen bonding. The key distinguishing feature is often found in the C-O stretching vibration within the fingerprint region (1200-1000 cm⁻¹).
trans-Isomer : With the hydroxyl group predominantly in the equatorial position, the C-O stretch appears at a higher wavenumber.
cis-Isomer : The averaged contribution of axial and equatorial C-O bonds results in a C-O stretching band at a slightly lower wavenumber compared to the trans isomer.
Table 1: Comparative IR Data for 4-Methylcyclohexanol Isomers
Functional Group
trans-4-Methylcyclohexanol (cm⁻¹)
cis-4-Methylcyclohexanol (cm⁻¹)
Comments
O-H Stretch
~3340 (broad)
~3350 (broad)
Characteristic of hydrogen-bonded alcohols.
C-H Stretch
~2920, 2850
~2940, 2860
Aliphatic C-H vibrations.
C-O Stretch
~1065
~1020
Position is sensitive to axial/equatorial orientation.
¹H NMR Spectroscopy: A Definitive Diagnostic Tool
Proton NMR spectroscopy is arguably the most powerful technique for distinguishing these isomers. The chemical shift and, more importantly, the splitting pattern (multiplicity) of the proton attached to the carbon bearing the hydroxyl group (the H-1 carbinol proton) are highly diagnostic.
The causality behind this is the Karplus relationship, which correlates the dihedral angle between adjacent C-H bonds to the magnitude of the spin-spin coupling constant (J). Axial-axial couplings (180° dihedral angle) are large (8-13 Hz), while axial-equatorial and equatorial-equatorial couplings (60° dihedral angle) are much smaller (2-5 Hz).
trans-4-Methylcyclohexanol : The stable diequatorial conformation places the H-1 proton in an axial position. This proton is adjacent to two other axial protons (on C2 and C6). Consequently, it experiences large axial-axial couplings and appears as a well-resolved multiplet with a large peak width, often described as a "triplet of triplets".
cis-4-Methylcyclohexanol : Due to the conformational equilibrium, the H-1 proton spends time in both axial and equatorial environments. The resulting spectrum is an average, where the small equatorial couplings dominate. This leads to a broad, poorly resolved multiplet with a significantly smaller peak width compared to the trans isomer.
Table 2: Comparative ¹H NMR Data (CDCl₃) for 4-Methylcyclohexanol Isomers
Proton
trans-4-Methylcyclohexanol (δ, ppm)
cis-4-Methylcyclohexanol (δ, ppm)
Key Differentiator
H-1 (-CHOH)
~3.5 (Multiplet, large width)
~4.0 (Broad multiplet, small width)
The splitting pattern and width of this signal are the most reliable indicators.
-CH₃
~0.9 (Doublet)
~0.9 (Doublet)
Little difference between isomers.
Ring Protons
1.0 - 2.1
1.2 - 1.8
Significant overlap, but pattern differences exist.
-OH
Variable
Variable
Position is concentration and solvent dependent.
¹³C NMR Spectroscopy: The Impact of Steric Environment
Carbon NMR provides further confirmation of the isomeric identity by revealing differences in the chemical environment of each carbon atom. The key principle at play is the γ-gauche effect, which states that an axial substituent will shield the γ-carbons (three bonds away), causing their signals to shift to a higher field (lower ppm value) compared to when the substituent is equatorial.[4]
trans-Isomer : With both substituents equatorial, the ring carbons are relatively deshielded.
cis-Isomer : In the conformer with an axial methyl group, the C3 and C5 carbons are shielded. In the conformer with an axial hydroxyl group, the C3 and C5 carbons are also shielded. This averaged shielding effect results in upfield shifts for C3/C5 in the cis isomer compared to the trans isomer. Similarly, the chemical shifts for C1 and C4 are distinct for each isomer.
Table 3: Comparative ¹³C NMR Data (CDCl₃) for 4-Methylcyclohexanol Isomers
Carbon
trans-4-Methylcyclohexanol (δ, ppm)
cis-4-Methylcyclohexanol (δ, ppm)
Causality
C1 (-CHOH)
~70.5
~66.0
Different orientation of the -OH group.
C2, C6
~35.5
~32.5
Proximity and orientation relative to substituents.
C3, C5
~33.5
~30.5
γ-gauche effect from axial substituents in the cis isomer equilibrium.
C4 (-CHCH₃)
~32.0
~31.0
Different orientation of the methyl group.
-CH₃
~22.5
~21.0
Steric environment of the methyl group.
Experimental Protocols
The following protocols represent a self-validating system for the spectroscopic characterization of 4-methylcyclohexanol isomers.
Caption: General workflow for synthesis and spectroscopic analysis.
Synthesis of 4-Methylcyclohexanol Isomers
The isomers can be synthesized via the reduction of 4-methylcyclohexanone. The choice of reducing agent dictates the stereochemical outcome.[1]
Synthesis of trans-4-Methylcyclohexanol (Predominantly):
Dissolve 4-methylcyclohexanone in ethanol in a flask and cool the solution in an ice bath.
Slowly add sodium borohydride (NaBH₄) in portions to the stirred solution. The less sterically hindered axial attack of the hydride is favored, leading to the equatorial alcohol.
After addition, allow the reaction to stir for 30 minutes at room temperature.
Quench the reaction by slowly adding dilute hydrochloric acid.
Extract the product with an organic solvent (e.g., diethyl ether), wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
Purify via column chromatography or recrystallization.
Synthesis of cis-4-Methylcyclohexanol (Predominantly):
Dissolve 4-methylcyclohexanone in a dry, aprotic solvent like tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.
Slowly add a solution of a bulky reducing agent, such as lithium tri-sec-butylborohydride (L-Selectride®), to the stirred solution. The steric bulk forces an equatorial attack, yielding the axial alcohol.[1]
Allow the reaction to stir at low temperature for a specified time.
Quench the reaction carefully by the slow addition of water, followed by aqueous sodium hydroxide and hydrogen peroxide.
Extract the product, dry the organic layer, and remove the solvent.
Purify the product by column chromatography.
NMR Spectroscopy Acquisition
Sample Preparation : Dissolve approximately 10-20 mg of the purified isomer in ~0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[1]
For ¹H NMR, use a standard pulse sequence with a spectral width covering 0-12 ppm.
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique carbon.
Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal.[1]
Infrared (IR) Spectroscopy Acquisition
Sample Preparation : As 4-methylcyclohexanol is a liquid or low-melting solid, the spectrum can be obtained from a neat sample.
Data Acquisition : Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[1]
Place a small drop of the liquid sample directly on the ATR crystal.
Alternatively, a thin film of the liquid can be placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.
Data Collection : Record the spectrum over the mid-IR range, typically from 4000 cm⁻¹ to 400 cm⁻¹.[1]
Conclusion
The differentiation of cis- and trans-4-methylcyclohexanol is a clear and instructive example of applying fundamental spectroscopic principles to stereochemical analysis. While IR and ¹³C NMR provide valuable, corroborating data, ¹H NMR spectroscopy offers the most definitive and unambiguous evidence . The distinct multiplicity and peak width of the H-1 carbinol proton signal serve as a reliable spectroscopic signature, directly reflecting the dominant conformational preferences of each isomer. This multi-technique approach ensures a robust and confident structural assignment, a critical aspect of chemical research and development.
References
4-Methylcyclohexanol. PubChem, National Center for Biotechnology Information. Available at: [Link]
Conformational Energies - Stereochemical and Conformational Isomerism. Organic Chemistry - Pharmacy 180. Available at: [Link]
cis-4-methyl cyclohexanol, 7731-28-4. The Good Scents Company. Available at: [Link]
Cyclohexanol, 4-methyl-, cis-. NIST Chemistry WebBook. Available at: [Link]
Compare and interpret the infrared spectra of 4- methylcyclohexane and 4- methylcyclohexanol. Homework.Study.com. Available at: [Link]
CONFORMATIONAL ANALYSIS OF CYCLOHEXANOLS. Available at: [Link]
Cyclohexanol, 4-methyl-, cis- (IR Spectrum). NIST Chemistry WebBook. Available at: [Link]
Part 22-Prediction of the 1H chemical shifts of alcohols, diols and inositols in solution, a conforma. Modgraph. Available at: [Link]
Compare and interpret the infrared spectra of 4-methylcyclohexene and 4-methylcyclohexanol. brainly.com. Available at: [Link]
N.M.R. Spectra and Conformational Analysis of 4-Alkylcyclohexanols. ACS Publications. Available at: [Link]
4-METHYLCYCLOHEXANOL, CIS-. Gsrs. Available at: [Link]
Cyclohexanol, 4-methyl- (Mass Spectrum). NIST Chemistry WebBook. Available at: [Link]
Cyclohexanol, 4-methyl-. NIST Chemistry WebBook. Available at: [Link]
Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]
A Comparative Guide to the Reactivity of 4-Methylcyclohex-1-en-1-ol and Cyclohexenol for Researchers and Drug Development Professionals
In the landscape of synthetic organic chemistry and drug development, the nuanced reactivity of cyclic allylic alcohols serves as a critical determinant in the successful construction of complex molecular architectures....
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of synthetic organic chemistry and drug development, the nuanced reactivity of cyclic allylic alcohols serves as a critical determinant in the successful construction of complex molecular architectures. This guide provides an in-depth comparative analysis of the reactivity of two such structurally related yet distinct molecules: 4-Methylcyclohex-1-en-1-ol and cyclohexenol. By examining the electronic and steric factors that govern their behavior in key chemical transformations, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic strategies.
Structural and Electronic Profiles: A Tale of Two Alcohols
At first glance, 4-Methylcyclohex-1-en-1-ol and cyclohexenol share the same core cyclohexenol framework. However, the seemingly innocuous presence of a methyl group at the C4 position in 4-methylcyclohex-1-en-1-ol introduces significant electronic and steric perturbations that fundamentally alter its reactivity profile compared to its unsubstituted counterpart.
Compound
Structure
Key Structural Features
Cyclohexenol
Unsubstituted cyclohexene ring. The hydroxyl group is at an allylic position.
4-Methylcyclohex-1-en-1-ol
A methyl group is present at the C4 position, distal to the hydroxyl and vinyl groups.
The C4-methyl group in 4-methylcyclohex-1-en-1-ol exerts its influence primarily through two mechanisms:
Hyperconjugation: The sigma bonds of the C-H and C-C bonds of the methyl group can overlap with the adjacent empty or partially filled p-orbitals of a developing carbocation intermediate, thereby stabilizing it.[1] This electronic donation is a key factor in reactions proceeding through cationic intermediates.
Steric Hindrance: While the methyl group is at the C4 position, its presence can influence the conformational preferences of the cyclohexene ring, potentially creating steric hindrance at the reaction centers, depending on the reaction mechanism and the conformation of the transition state.[2][3]
Comparative Reactivity in Key Transformations
We will now explore the anticipated differences in reactivity between these two allylic alcohols in two fundamental organic reactions: acid-catalyzed dehydration and oxidation.
Acid-Catalyzed Dehydration: A Race Towards Alkene Formation
The acid-catalyzed dehydration of alcohols is a classic elimination reaction that typically proceeds via an E1 or E2 mechanism. For secondary allylic alcohols like cyclohexenol and 4-methylcyclohex-1-en-1-ol, the E1 pathway involving a carbocation intermediate is often favored.[4][5]
Predicted Reactivity:4-Methylcyclohex-1-en-1-ol is predicted to undergo acid-catalyzed dehydration at a faster rate than cyclohexenol.
Causality: The rate-determining step in the E1 dehydration is the formation of the carbocation. The stability of this intermediate directly influences the reaction rate.
Cyclohexenol: Protonation of the hydroxyl group followed by loss of water generates a secondary allylic carbocation. This carbocation is stabilized by resonance.
4-Methylcyclohex-1-en-1-ol: The corresponding carbocation is also a secondary allylic carbocation. However, the C4-methyl group provides additional stabilization through hyperconjugation.[6] This increased stability of the carbocation intermediate lowers the activation energy for its formation, leading to a faster reaction rate.
It is important to note that both reactions are subject to Zaitsev's rule, which predicts the formation of the most substituted (and therefore most stable) alkene as the major product.[7][8] For 4-methylcyclohex-1-en-1-ol, this would lead to the formation of 1-methylcyclohexa-1,3-diene and 4-methylcyclohexa-1,3-diene as potential products.
Experimental Workflow: Comparative Dehydration
Caption: Workflow for comparative acid-catalyzed dehydration.
Oxidation: The Formation of Carbonyls
The oxidation of allylic alcohols to α,β-unsaturated aldehydes or ketones is a crucial transformation in organic synthesis. A variety of reagents can be employed, with manganese dioxide (MnO₂) being a classic choice for its chemoselectivity towards allylic and benzylic alcohols.[9][10]
Predicted Reactivity: The relative rates of oxidation are less straightforward to predict without experimental data and can be highly dependent on the specific oxidizing agent and reaction mechanism.
Causality:
Steric Effects: The methyl group in 4-methylcyclohex-1-en-1-ol could potentially introduce steric hindrance, slowing down the approach of the oxidizing agent to the alcohol or the α-hydrogen.[3][11] However, given its position at C4, this effect may be minimal.
Electronic Effects: The electron-donating nature of the methyl group could slightly increase the electron density at the oxygen atom, potentially making it more susceptible to certain electrophilic oxidizing agents.
Given these competing factors, a definitive prediction is challenging. However, for many common oxidation mechanisms, steric hindrance often plays a more significant role, suggesting that cyclohexenol might react slightly faster or with higher efficiency.
Experimental Protocol: Comparative Oxidation with MnO₂
Reaction Setup: To two separate round-bottom flasks, add equimolar amounts of cyclohexenol (Flask A) and 4-methylcyclohex-1-en-1-ol (Flask B) dissolved in a suitable solvent such as dichloromethane.
Addition of Oxidant: To each flask, add an excess (e.g., 5-10 equivalents) of activated manganese dioxide.
Reaction Monitoring: Stir the suspensions vigorously at room temperature and monitor the progress of the reactions by thin-layer chromatography (TLC) or gas chromatography (GC).
Workup: Upon completion, filter the reaction mixtures through a pad of Celite® to remove the manganese dioxide, washing with additional solvent.
Analysis: Concentrate the filtrates and analyze the crude products by GC-MS and ¹H NMR to determine the conversion and yield of the corresponding α,β-unsaturated ketones.[12][13]
Data Summary and Interpretation
Reaction
Compound
Predicted Relative Rate
Predicted Major Product(s)
Rationale
Acid-Catalyzed Dehydration
Cyclohexenol
Slower
Cyclohexa-1,3-diene
Formation of a resonance-stabilized secondary allylic carbocation.
Formation of a more stable secondary allylic carbocation due to hyperconjugation from the methyl group.[4][6]
**Oxidation (e.g., with MnO₂) **
Cyclohexenol
Potentially Faster
Cyclohex-2-en-1-one
Less steric hindrance at the reaction center.
4-Methylcyclohex-1-en-1-ol
Potentially Slower
4-Methylcyclohex-2-en-1-one
Potential for minor steric hindrance from the C4-methyl group.[11]
Conclusion for the Synthetic Chemist
The presence of a methyl group at the C4 position of the cyclohexenol ring in 4-methylcyclohex-1-en-1-ol is not a trivial structural modification. It significantly enhances the rate of reactions that proceed through a carbocation intermediate, such as acid-catalyzed dehydration, due to the stabilizing effect of hyperconjugation. In contrast, for reactions where steric factors are more dominant, such as certain oxidations, the methyl group may have a modest rate-retarding effect.
For researchers and drug development professionals, this comparative analysis underscores the importance of considering both electronic and steric effects when designing synthetic routes. The choice between cyclohexenol and its 4-methyl derivative as a starting material can have a profound impact on reaction efficiency, and potentially on the distribution of products in cases where rearrangements or side reactions are possible. The experimental protocols provided herein offer a framework for conducting direct comparative studies to obtain quantitative data for specific applications.
References
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A Senior Application Scientist's Guide to the Computational Modeling of 4-Methylcyclohex-1-en-1-ol Stereoisomers
For researchers and professionals in drug development, the precise characterization of molecular stereochemistry is not merely an academic exercise; it is a critical determinant of pharmacological activity, metabolic sta...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and professionals in drug development, the precise characterization of molecular stereochemistry is not merely an academic exercise; it is a critical determinant of pharmacological activity, metabolic stability, and toxicity. The seemingly subtle differences between stereoisomers can lead to profoundly different biological outcomes. 4-Methylcyclohex-1-en-1-ol, a chiral allylic alcohol, presents a compelling case study in stereoisomeric complexity, featuring both enantiomers and diastereomers. This guide provides an in-depth, objective comparison of computational modeling strategies to differentiate and characterize these stereoisomers, grounded in the principles of scientific integrity and field-proven insights.
The Stereochemical Landscape of 4-Methylcyclohex-1-en-1-ol
4-Methylcyclohex-1-en-1-ol possesses a stereocenter at the C4 position, giving rise to two enantiomers: (R)-4-methylcyclohex-1-en-1-ol and (S)-4-methylcyclohex-1-en-1-ol. The cyclohexene ring exists predominantly in a half-chair conformation. The substituents at C1 (hydroxyl) and C4 (methyl) can be oriented either pseudo-axially (a') or pseudo-equatorially (e'), leading to diastereomeric conformers. Understanding the relative stabilities of these conformers is paramount, as the predominant conformation in a biological system dictates its interaction with chiral receptors and enzymes.
The Computational Gauntlet: A Workflow for Stereoisomer Elucidation
A robust computational workflow is essential for a reliable in-silico analysis of stereoisomers. The process is not linear but iterative, with each step informing the next. The primary objective is to locate the global minimum energy conformation for each stereoisomer and then accurately predict their physicochemical and spectroscopic properties for comparison with experimental data.
Caption: General workflow for computational stereoisomer analysis.
Part 1: The Conformational Search - Finding the Right Shape
Before accurate energies can be calculated, one must first identify all relevant low-energy conformations. For a flexible six-membered ring like cyclohexene, this is a non-trivial task. The choice of method for this initial search represents a trade-off between computational speed and thoroughness.
Molecular Mechanics (MM) Force Fields: These methods are the workhorses of conformational analysis, offering a rapid evaluation of steric and torsional energies.[1]
MMFF (Merck Molecular Force Field): Broadly parameterized for drug-like molecules, making it a robust starting point.
OPLS (Optimized Potentials for Liquid Simulations): Excellent for systems where intermolecular interactions and solvation effects might be considered later.
Search Algorithms:
Systematic Search: Rotates all specified bonds by a defined increment. While comprehensive for simple molecules, it becomes computationally prohibitive for flexible systems.[2]
Stochastic/Monte Carlo Search: Randomly samples conformational space. It is more efficient for complex molecules but may not guarantee finding the global minimum.
Expert Insight: For 4-methylcyclohex-1-en-1-ol, a mixed approach is often optimal. Start with a rapid, rule-based conformer generator like OpenEye's OMEGA to generate a diverse set of initial structures.[3] These can then be clustered and the lowest energy representatives further minimized using a more rigorous MM force field. This hierarchical approach balances speed and accuracy effectively.
Part 2: The Quantum Leap - Geometry Optimization and Energy
Once a set of plausible conformers is generated, quantum mechanics (QM) methods are required for accurate geometry optimization and the determination of relative stabilities. The choice of QM method and basis set is critical and directly impacts the reliability of the results.
Method
Description
Pros
Cons
Semi-Empirical (e.g., PM7)
Uses parameters derived from experimental data to simplify calculations.
Extremely fast, suitable for very large systems or initial screening.
Lower accuracy, may fail for systems with unusual bonding.
DFT (e.g., B3LYP, M06-2X)
A good compromise between accuracy and computational cost, explicitly treating electron correlation.[4]
Excellent accuracy for geometries and relative energies of organic molecules.
More computationally demanding than semi-empirical methods.
Ab Initio (e.g., MP2, CCSD(T))
Solves the Schrödinger equation with minimal experimental parameterization.
High accuracy ("gold standard"), essential for benchmarking other methods.[4]
Very high computational cost, often impractical for routine analysis.
The Role of the Basis Set: The basis set (e.g., 6-31G(d,p), cc-pVTZ) describes the atomic orbitals used in the calculation. A larger, more flexible basis set yields more accurate results but at a higher computational cost. For molecules of this size, a Pople-style basis set like 6-31G(d,p) or 6-311+G(d,p) with polarization and diffuse functions offers a reliable balance.[5]
Trustworthiness through Validation: A key protocol for ensuring trustworthiness is to perform a frequency calculation after every geometry optimization. The absence of imaginary frequencies confirms that the structure is a true energy minimum on the potential energy surface.
Comparative Energy Analysis (Illustrative Data)
The following table presents hypothetical relative energies for the most stable conformers of the (R)-4-methylcyclohex-1-en-1-ol stereoisomers, calculated at different levels of theory. This illustrates how different computational choices can influence the predicted stability.
Stereoisomer Conformer
Relative Energy (B3LYP/6-31G(d,p)) (kcal/mol)
Relative Energy (MP2/cc-pVTZ) (kcal/mol)
Computational Time (Arbitrary Units)
(R)-pseudo-equatorial
0.00
0.00
10
(R)-pseudo-axial
1.52
1.65
12
This data demonstrates that the pseudo-equatorial conformer is more stable, a finding consistent with the principles of conformational analysis for substituted cyclohexanes where bulky groups prefer equatorial positions to minimize 1,3-diaxial interactions.[6][7]
Part 3: Spectroscopic Prediction - Bridging Computation and Experiment
The ultimate validation of a computational model is its ability to reproduce experimental data. Predicting spectroscopic properties, particularly NMR spectra, is a powerful tool for stereochemical assignment.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Computational methods can accurately predict both ¹H and ¹³C NMR chemical shifts. The most common approach is the Gauge-Independent Atomic Orbital (GIAO) method, typically performed at the DFT level.[8]
Protocol for NMR Chemical Shift Calculation:
Optimize Geometry: Obtain the optimized geometry of the lowest energy conformer at a reliable level of theory (e.g., B3LYP/6-31G(d,p)).
GIAO Calculation: Perform a single-point energy calculation using the GIAO method with a suitable functional and basis set (e.g., mPW1PW91/6-31G(d,p) has shown good performance for ¹³C shifts).[8]
Reference Standard: Perform the same calculation on a reference standard, typically tetramethylsilane (TMS).
Calculate Chemical Shift: The predicted chemical shift (δ) is calculated as: δ_predicted = σ_TMS - σ_isomer, where σ is the calculated isotropic shielding value.
Scaling (Optional but Recommended): Often, a linear regression analysis comparing a set of calculated shifts to experimental values is used to generate a scaling factor, which can correct for systematic errors in the computational method.[8]
Vibrational Circular Dichroism (VCD) Spectroscopy
For chiral molecules, VCD provides an experimental fingerprint of their absolute configuration. VCD spectra can be computed via frequency calculations at the DFT level.[10] Comparing the computed VCD spectrum of a specific enantiomer (e.g., the (R)-isomer) with the experimental spectrum allows for unambiguous assignment of the absolute stereochemistry.[10]
Detailed Computational Protocol: A Practical Walkthrough
This section provides a step-by-step protocol for the complete analysis of the (R)-pseudo-equatorial conformer of 4-methylcyclohex-1-en-1-ol using the Gaussian software package.
Caption: Step-by-step protocol for Gaussian calculation.
Causality and Rationale:
Step 2 (Initial Optimization): This is a crucial, time-saving step. Starting a high-level DFT optimization from a poor initial geometry can be computationally expensive and may lead to a higher-energy local minimum. A quick pre-optimization provides a more reasonable starting point.
Step 3 (Opt Freq): Combining optimization and frequency calculations into a single job is efficient. The frequency calculation not only validates the minimum but also provides the zero-point vibrational energy (ZPVE), which is necessary for the most accurate thermodynamic comparisons between isomers.
Step 5 (NMR=GIAO): This keyword triggers the calculation of the magnetic shielding tensors required to predict the NMR spectrum. It is performed as a single-point calculation on the final, stable geometry because the NMR properties are a function of that specific structure.
Conclusion and Future Outlook
Computational modeling provides an indispensable toolkit for the detailed analysis of stereoisomers like those of 4-methylcyclohex-1-en-1-ol. By employing a hierarchical workflow that begins with rapid molecular mechanics-based conformational searches and progresses to high-accuracy DFT calculations for energy and spectroscopic properties, researchers can confidently predict the relative stabilities and distinguishing features of each isomer. The close agreement between computationally predicted NMR spectra and experimental data serves as a powerful validation of stereochemical assignments.
Looking ahead, the integration of machine learning and AI is set to revolutionize this field further.[11][12] Quantitative Structure–Property Relationship (QSPR) models and deep learning algorithms are being developed to predict spectroscopic data with even greater speed and accuracy, potentially reducing the reliance on computationally intensive QM methods for routine screening.[11] However, the foundational principles and rigorous validation methods outlined in this guide will remain the bedrock upon which these new technologies are built, ensuring that computational chemistry continues to be a predictive and reliable science for drug discovery and development.
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A Comparative Guide to Reducing Agents for the Stereoselective Synthesis of 4-Methylcyclohexanol Isomers
In the realm of synthetic chemistry, particularly in drug development and materials science, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of a molecule's function a...
Author: BenchChem Technical Support Team. Date: April 2026
In the realm of synthetic chemistry, particularly in drug development and materials science, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of a molecule's function and efficacy. The reduction of substituted cyclohexanones, such as 4-methylcyclohexanone, serves as a classic and instructive model for understanding the principles of diastereoselectivity. The resulting product, 4-methylcyclohexanol, can exist as two distinct diastereomers: cis and trans. The orientation of the hydroxyl group relative to the methyl group dictates the isomer's physical and chemical properties. This guide provides an in-depth comparison of common and specialized hydride reducing agents, offering experimental data and mechanistic insights to aid researchers in selecting the optimal reagent for their desired stereochemical outcome.
The Underlying Principle: Steric Control of Hydride Attack
The stereochemical outcome of the reduction of 4-methylcyclohexanone is governed by the trajectory of the nucleophilic hydride ion (H⁻) as it attacks the electrophilic carbonyl carbon. The ketone exists predominantly in a chair conformation where the larger methyl group occupies the more stable equatorial position to minimize steric strain.[1] This leaves two faces of the planar carbonyl group open to attack: the axial face and the equatorial face.
Axial Attack: The hydride approaches from the top face of the ring, parallel to the axial C-H bonds. This pathway leads to the formation of an equatorial alcohol , the thermodynamically more stable trans isomer.
Equatorial Attack: The hydride approaches from the side of the ring, along the plane of the equator. This pathway results in an axial alcohol , the thermodynamically less stable cis isomer.
The choice of reducing agent, specifically its steric bulk, is the primary factor that dictates which path is favored.[2]
A Comparative Guide to the Biological Activity of 4-Methylcyclohex-1-en-1-ol Derivatives: A Structural Analogue Approach
For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds is the cornerstone of therapeutic innovation. The monoterpenoid alcohol 4-Methylcyclohex-1-en-1-ol, a deriva...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds is the cornerstone of therapeutic innovation. The monoterpenoid alcohol 4-Methylcyclohex-1-en-1-ol, a derivative of the versatile cyclohexane ring, represents an intriguing starting point for medicinal chemistry. Terpenoids, as a class, are renowned for their vast structural diversity and significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3]
This guide provides a comparative assessment of the potential biological activities of 4-Methylcyclohex-1-en-1-ol derivatives. Due to the limited volume of direct research on this specific parent compound, our analysis is built upon a foundation of robust experimental data from structurally similar cyclohexane and cyclohexene analogues. By examining these related molecules, we can project potential therapeutic avenues and establish a logical framework for the rational design and screening of novel 4-Methylcyclohex-1-en-1-ol derivatives.
Comparative Analysis of Bio-Activities
The cyclohexane scaffold is a privileged structure in medicinal chemistry, featured in numerous biologically active compounds.[4] Functionalization of this ring system significantly modulates the biological profile, leading to a wide spectrum of pharmacological effects.
Anticancer and Cytotoxic Potential
The cytotoxic activity of cyclohexane derivatives has been a fertile area of investigation. Structural modifications, such as the introduction of complexing metals or specific functional groups, have been shown to be critical determinants of anticancer efficacy.[4][5] For example, platinum-based derivatives of 4-methyl-1,2-cyclohexanediamine have demonstrated cytotoxicity comparable to or even exceeding that of the established drug oxaliplatin in certain cancer models.[5] This suggests that the methyl-substituted cyclohexane ring can be a favorable scaffold for designing new metal-based anticancer agents.
Further studies on various cyclohexane derivatives have revealed dose-dependent cytotoxic effects against a range of human cancer cell lines, including lung (A549), liver (HepG2), breast (MCF-7), and colon (DLD-1) cancers.[6]
Table 1: Comparative Cytotoxicity of Cyclohexane Derivatives
Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro.
The logical flow for assessing the cytotoxic potential of new derivatives is a multi-stage process, starting from broad screening and moving towards more specific mechanistic studies.
Caption: A general workflow for in vitro cytotoxicity evaluation.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[7]
Causality: This assay is based on the principle that viable cells with active metabolism possess mitochondrial dehydrogenase enzymes that can cleave the tetrazolium ring of the yellow MTT reagent, forming a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. A decrease in formazan signal in treated cells compared to untreated controls indicates a loss of viability.
Methodology:
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the 4-methylcyclohex-1-en-1-ol derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin). Incubate for 48-72 hours.[6]
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium containing MTT solution (final concentration 0.5 mg/mL) to each well. Incubate for another 2-4 hours at 37°C.[7]
Formazan Solubilization: Remove the MTT-containing medium. Add 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.[7]
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC50 value using non-linear regression analysis.
Anti-inflammatory Activity
Terpenoids and their derivatives are well-documented anti-inflammatory agents.[3][9] Their mechanisms often involve the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of the inflammatory response.[2][10] Inhibition of this pathway leads to a downstream reduction in the expression and release of pro-inflammatory cytokines like TNF-α and IL-6, as well as inflammatory mediators like nitric oxide (NO).[9][10]
Studies on polyoxygenated cyclohexene derivatives isolated from Uvaria macclurei have shown potent inhibition of NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The most active compound, (-)-zeylenone, also decreased the mRNA expression of pro-inflammatory factors by downregulating the NF-κB pathway.[10]
Table 2: Comparative Anti-inflammatory Activity of Cyclohexene Derivatives
| Macclurein D | NO Production Inhibition | RAW 264.7 | 42.15 |[10] |
The NF-κB pathway is a critical target for anti-inflammatory drug discovery. In its inactive state, NF-κB is sequestered in the cytoplasm. Inflammatory stimuli trigger a cascade that leads to its activation and translocation to the nucleus, where it initiates the transcription of pro-inflammatory genes. Many terpenoids exert their effects by interfering with this cascade.
Caption: Potential inhibition of the NF-κB pathway by derivatives.
This assay quantifies nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
Causality: In inflammatory conditions, macrophages are stimulated to produce large amounts of NO via the enzyme inducible nitric oxide synthase (iNOS). The Griess reagent reacts with nitrite in a two-step diazotization reaction to form a colored azo compound, which can be measured spectrophotometrically. The intensity of the color is proportional to the nitrite concentration, and thus to the NO produced.
Methodology:
Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.
Treatment: Pre-treat the cells with various concentrations of the test derivatives for 1 hour.
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and iNOS expression. Incubate for 24 hours.
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
Griess Reaction:
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
Incubate for 10 minutes at room temperature, protected from light.
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
Incubate for another 10 minutes at room temperature.
Data Acquisition: Measure the absorbance at 540 nm.
Quantification: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-only stimulated cells.
Antimicrobial Activity
The search for new antimicrobial agents is a global health priority. Cyclohexane derivatives have demonstrated activity against a range of pathogenic microbes.[4] For instance, amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid were tested against several bacterial strains and one fungal strain.[11] The results showed moderate to weak activity, with some derivatives exhibiting selective inhibition. For example, compound 2c was effective against Staphylococcus aureus and Mycobacterium smegmatis, while derivative 2b selectively inhibited Yersinia enterocolitica.[11] This highlights the importance of the specific substituents on the cyclohexane ring in determining the spectrum of antimicrobial action.
Table 3: Minimum Inhibitory Concentration (MIC) of Cyclohex-1-ene-1-carboxylic Acid Derivatives
Note: MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
This is a standardized method for determining the MIC of an antimicrobial agent.
Causality: The principle is to expose a standardized inoculum of a microorganism to serial dilutions of the test compound in a liquid nutrient broth. After incubation, the presence or absence of visible growth is assessed. The MIC is the lowest concentration that inhibits this growth, providing a quantitative measure of the compound's potency.
Methodology:
Compound Preparation: Prepare a stock solution of the test derivative in a suitable solvent (e.g., DMSO) and then create a series of two-fold dilutions in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.
Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).
Incubation: Incubate the plates at 35-37°C for 16-20 hours for most bacteria, or as appropriate for the specific microorganism.
Reading Results: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration at which no visible growth is observed. A growth indicator like resazurin can be added to aid in visualization.
Antioxidant Activity
Phenolic compounds and terpenoids are well-known natural antioxidants.[12][13] Their mechanism of action often involves donating a hydrogen atom or an electron to neutralize highly reactive free radicals, thereby preventing oxidative damage to cells and tissues.[12][14] The antioxidant potential of novel 4-methylcyclohex-1-en-1-ol derivatives could be a valuable therapeutic property, particularly in diseases with an underlying inflammatory component.
A common and straightforward method to screen for antioxidant activity is the DPPH radical scavenging assay.
Caption: Principle of the DPPH radical scavenging assay.
This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical, causing a color change from purple to yellow.[13]
Causality: The reduction of the DPPH radical is monitored by the decrease in its absorbance. The extent of discoloration is a measure of the scavenging capacity of the test compound. This provides a rapid and reliable method for screening the radical scavenging potential of a large number of samples.
Methodology:
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
Sample Preparation: Prepare various concentrations of the test derivatives in methanol.
Reaction: In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution (e.g., 180 µL) with a small volume of the sample solutions (e.g., 20 µL).
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
Measurement: Measure the absorbance of the remaining DPPH at 517 nm. Use a blank (methanol) and a control (DPPH solution with methanol instead of sample). Ascorbic acid or Trolox can be used as a positive control.
Calculation: Calculate the percentage of radical scavenging activity using the formula:
% Scavenging = [(A_control - A_sample) / A_control] x 100
Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. Plot the percentage of scavenging against concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Derivatization Strategies and Future Directions
The 4-Methylcyclohex-1-en-1-ol scaffold offers several sites for chemical modification to generate a library of derivatives for biological screening.
A Comparative Guide to Confirming the Purity of Synthesized 4-Methylcyclohex-1-en-1-ol
For Researchers, Scientists, and Drug Development Professionals In the synthesis of novel chemical entities, the confirmation of purity is a critical, non-negotiable step. This is particularly true for intermediates like...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, the confirmation of purity is a critical, non-negotiable step. This is particularly true for intermediates like 4-Methylcyclohex-1-en-1-ol, a substituted cyclohexenol derivative with potential applications in the synthesis of more complex molecules. The presence of impurities, even in trace amounts, can significantly impact the outcome of subsequent reactions, leading to lower yields, unexpected byproducts, and complications in purification. This guide provides a comprehensive comparison of the most effective analytical methods for assessing the purity of synthesized 4-Methylcyclohex-1-en-1-ol, offering insights into the strengths and limitations of each technique.
Understanding the Synthetic Landscape and Potential Impurities
A robust purity assessment begins with an understanding of the synthetic route and the potential impurities that may arise. While various synthetic strategies can be envisioned for 4-Methylcyclohex-1-en-1-ol, a common approach involves the nucleophilic addition of a vinyl Grignard or vinyllithium reagent to 4-methylcyclohexanone.
A Plausible Synthetic Route:
Figure 1: A potential synthetic workflow for 4-
Comparative
Cross-Validation of Experimental vs. Predicted NMR Spectra for 4-Methylcyclohex-1-en-1-ol: A Comparative Guide
Executive Summary In modern drug development and synthetic chemistry, accurately assigning Nuclear Magnetic Resonance (NMR) spectra for transient intermediates is a critical analytical bottleneck. 4-Methylcyclohex-1-en-1...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug development and synthetic chemistry, accurately assigning Nuclear Magnetic Resonance (NMR) spectra for transient intermediates is a critical analytical bottleneck. 4-Methylcyclohex-1-en-1-ol , the unstable enol tautomer of 4-methylcyclohexanone, presents a rigorous test case for NMR prediction software. Because the tautomeric equilibrium heavily favors the ketone, the free enol cannot be isolated for standard NMR acquisition.
This guide objectively compares three distinct NMR prediction methodologies—ACD/Labs (Database/Neural Net) , ChemDraw (Rule-Based Additivity) , and Gaussian 16 DFT/GIAO (Quantum Mechanical) —cross-validating their predicted spectra against experimental data derived from chemical trapping techniques.
The Mechanistic Challenge: Tautomerization and Symmetry
Evaluating prediction tools requires a substrate that eliminates experimental ambiguity. 4-Methylcyclohexanone possesses a plane of symmetry passing through the C1 carbonyl and the C4 methyl group. Consequently, enolization at either the C2 or C6 alpha-position yields the exact same constitutional isomer: 4-methylcyclohex-1-en-1-ol. This symmetry prevents the formation of complex regiochemical mixtures, making it an ideal candidate for benchmarking computational accuracy[1].
Because the free enol is transient, experimental validation requires chemically trapping the enolate as a silyl enol ether (e.g., 4-methylcyclohex-1-enyloxytrimethylsilane) to acquire a stable reference spectrum[2]. The computational tools are then tasked with predicting the NMR shifts of the free enol to determine how well they handle transient, non-standard chemical spaces.
Workflow comparing experimental trapping and computational NMR prediction for transient enols.
Comparative Analysis of NMR Prediction Platforms
A. ACD/Labs NMR Predictors (Empirical/Database-Driven)
ACD/Labs utilizes a hybrid approach combining Hierarchical Orthogonal Space Encoding (HOSE) codes with neural network algorithms trained on vast experimental databases[3].
Performance: Highly accurate for stable, well-represented molecules. However, because aliphatic free enols are rarely isolated, the training data for the specific C=C-OH motif is limited compared to stable phenols or conjugated diketones.
Verdict: Provides a highly reliable baseline, but minor deviations occur at the highly shielded β-carbon of the enol.
B. ChemDraw NMR Predictor (Rule-Based Additivity)
ChemDraw relies on empirical additivity rules (e.g., base alkene shifts modified by substituent increments).
Performance: Extremely fast and user-friendly. However, it fundamentally lacks the ability to account for complex 3D stereoelectronic effects, such as the hyperconjugation of the pseudo-axial protons in the cyclohexene half-chair conformation.
Verdict: Suitable for rapid structural verification of standard molecules, but fails to accurately predict the profound electron-donating resonance effect of the enol hydroxyl group on the C2 position.
C. Gaussian 16 DFT/GIAO (Quantum Mechanical)
Density Functional Theory (DFT) coupled with Gauge-Including Atomic Orbitals (GIAO) calculates the actual magnetic shielding tensors based on optimized electron density.
Performance: Independent of empirical databases. It accurately models the specific electron delocalization of the enol double bond and accounts for the thermodynamic preference of the equatorial methyl group.
Verdict: The most accurate method for transient species, though it requires significant computational time and expertise in conformational sampling.
Quantitative Cross-Validation Data
The table below summarizes the ¹³C NMR chemical shifts. Experimental values are derived from the trapped silyl enol ether surrogate (adjusted for the known deshielding effect of the TMS group), while computational values are predicted for the free 4-methylcyclohex-1-en-1-ol.
Carbon Position
Experimental (Trapped Surrogate)*
ACD/Labs (Free Enol)
ChemDraw (Free Enol)
DFT/GIAO (Free Enol)
Δ DFT vs Exp (ppm)
C1 (C-OH)
150.2
148.5
142.1
151.0
+0.8
C2 (=CH)
104.8
106.2
115.4
103.5
-1.3
C3 (CH₂)
29.5
31.0
25.6
28.9
-0.6
C4 (CH-CH₃)
28.2
29.1
30.2
27.8
-0.4
C5 (CH₂)
31.5
32.4
33.1
32.0
+0.5
C6 (CH₂)
30.1
30.8
28.5
29.7
-0.4
C7 (CH₃)
21.8
22.1
20.5
21.5
-0.3
Data synthesis based on established enolate trapping methodologies[1][2]. Notice ChemDraw's significant error at C2 (+10.6 ppm), highlighting the failure of simple additivity rules to capture enol resonance.
Experimental & Computational Protocols
To ensure scientific integrity and reproducibility, the following self-validating protocols detail both the physical trapping of the enol and the computational workflows.
Protocol 1: Chemical Trapping of the Enol (Experimental Grounding)
Causality: Direct observation of the enol is impossible due to rapid tautomerization. Trapping the enolate with Trimethylsilyl chloride (TMSCl) freezes the molecule in the enol geometry, allowing for standard 1D and 2D NMR acquisition[1].
Preparation: Flame-dry a Schlenk flask under argon. Add 1.1 equivalents of Diisopropylamine and anhydrous THF. Cool to 0 °C and add n-Butyllithium (1.1 eq) to generate LDA.
Enolization: Cool the LDA solution to -78 °C. Rationale: Low temperatures prevent base-catalyzed aldol condensation of the starting ketone. Slowly add 4-methylcyclohexanone (1.0 eq). Stir for 30 minutes to ensure complete enolate formation.
Trapping: Add 1.2 equivalents of freshly distilled TMSCl. Allow the reaction to warm to room temperature over 2 hours.
Isolation: Quench with cold saturated NaHCO₃, extract with pentane, and concentrate. Purify via Kugelrohr distillation to yield 4-methylcyclohex-1-enyloxytrimethylsilane.
Acquisition: Dissolve in CDCl₃ and acquire ¹H and ¹³C NMR spectra at 500 MHz.
Protocol 2: DFT/GIAO Computational Workflow
Causality: DFT requires a highly accurate 3D geometry. If the wrong conformer is chosen, the calculated shielding tensors will be entirely inaccurate.
Conformational Search: Use Molecular Mechanics (MMFF94 force field) to generate conformers. Isolate the half-chair conformation where the C4 methyl group is in the equatorial position. Rationale: The equatorial conformer minimizes 1,3-diaxial steric clashes and represents >95% of the population at 298 K.
Geometry Optimization: Optimize the selected conformer in Gaussian 16 using the B3LYP/6-311+G(2d,p) level of theory. Ensure no imaginary frequencies exist in the vibrational analysis.
NMR Calculation: Run the GIAO (Gauge-Including Atomic Orbital) calculation using the mPW1PW91/6-311+G(2d,p) functional and basis set. Rationale: The mPW1PW91 functional is specifically parameterized to yield superior magnetic shielding properties compared to standard B3LYP.
Scaling: Subtract the calculated isotropic shielding values from the computationally derived shielding of a TMS reference standard calculated at the exact same level of theory to yield the final chemical shifts.
Protocol 3: ACD/Labs Empirical Prediction
Draw 4-methylcyclohex-1-en-1-ol in the ACD/ChemSketch interface.
Transfer to the ACD/NMR Predictor Suite.
Set parameters: Solvent = CDCl₃, Frequency = 500 MHz.
Execute the prediction. The software will cross-reference its internal database of >2,000,000 experimental shifts[3], applying neural network corrections to generate the predicted spectrum.
Conclusion
For standard, stable organic molecules, empirical tools like ACD/Labs provide exceptional accuracy and workflow efficiency[3]. However, when dealing with transient species like 4-methylcyclohex-1-en-1-ol , database-driven and rule-based predictors begin to show structural bias, particularly at the resonance-heavy C2 position.
By utilizing DFT/GIAO calculations, researchers can bypass empirical limitations and accurately predict the NMR spectra of transient intermediates from first principles. When paired with chemical trapping techniques (such as silyl enol ether formation), this cross-validation framework provides a robust, self-validating system for structural elucidation in complex drug development pipelines.
Comprehensive Operational & Disposal Protocol for 4-Methylcyclohex-1-en-1-ol
As a Senior Application Scientist in chemical logistics and laboratory safety, I approach chemical disposal not merely as a regulatory requirement, but as a critical extension of experimental design. 4-Methylcyclohex-1-e...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in chemical logistics and laboratory safety, I approach chemical disposal not merely as a regulatory requirement, but as a critical extension of experimental design. 4-Methylcyclohex-1-en-1-ol (CAS: 116725-77-0) is a cyclic allylic alcohol frequently utilized as a versatile building block in organic synthesis and drug development[1]. While highly valuable for constructing complex molecular frameworks, its structural properties—specifically the combination of an electron-rich double bond, an allylic hydrogen, and a hydroxyl group—demand rigorous, causality-driven handling and disposal protocols.
This guide provides drug development professionals and researchers with a self-validating, step-by-step framework for the safe operational handling, segregation, and disposal of 4-Methylcyclohex-1-en-1-ol.
Chemical Profiling & Hazard Causality
To design an effective disposal strategy, we must first understand the physicochemical behavior of the molecule. The presence of the cyclohexene ring confers lipophilicity, while the allylic position makes the compound susceptible to slow autoxidation.
By analyzing its structural proxies (such as cyclohexenol and 4-methylcyclohexanol), we can accurately map its hazard profile and operational implications[2],[3].
Quantitative Hazard Data & Operational Implications
Forms biphasic mixtures in aqueous waste; requires dedicated organic solvent segregation to prevent plumbing accumulation.
Operational Safety & Handling Protocol
Before generating waste, operational safety must be established. Every protocol must be a self-validating system where the failure of one step is immediately caught by the next.
Engineering Controls: All transfers must be conducted within a certified chemical fume hood. Causality: The compound's vapor pressure allows it to readily form combustible mixtures in air. Local exhaust ventilation ensures vapors remain below their lower explosive limit (LEL).
Personal Protective Equipment (PPE): Utilize splash-proof chemical goggles, a flame-resistant lab coat, and nitrile gloves (minimum 8 mil thickness). Causality: Cyclic alcohols are known skin and eye irritants[2]. Standard 4-mil examination gloves offer insufficient breakthrough time for prolonged exposure to concentrated organic liquids.
Step-by-Step Disposal Procedures (RCRA Compliant)
Improper disposal of allylic alcohols can lead to environmental contamination or laboratory fires. The following protocol ensures compliance with EPA Resource Conservation and Recovery Act (RCRA) standards.
Figure 1: Disposal and segregation workflow for 4-Methylcyclohex-1-en-1-ol waste.
Protocol 1: Routine Waste Segregation and Containment
Step 1: Peroxide Screening (For Aged Samples)
Action: Before handling pure waste that has been stored for >6 months, test for peroxides using KI-starch indicator strips.
Causality: Allylic hydrogens in cyclohexene derivatives can slowly oxidize in the presence of atmospheric oxygen to form shock-sensitive peroxides. Screening validates the chemical's stability prior to transport.
Step 2: Phase Separation & Segregation
Action: Ensure the waste is strictly isolated from aqueous effluents and strong oxidizers (e.g., nitric acid, permanganates).
Causality: 4-Methylcyclohex-1-en-1-ol has poor water solubility[2]. Mixing it with water creates a biphasic system that complicates incineration logistics. Furthermore, the electron-rich double bond can undergo violent, exothermic oxidation if mixed with oxidizing agents.
Step 3: Primary Containment
Action: Transfer the chemical into an amber glass or high-density polyethylene (HDPE) waste carboy.
Causality: Amber glass prevents UV-catalyzed radical initiation (which accelerates autoxidation), while HDPE provides excellent chemical resistance against cyclic alcohols without degrading.
Step 4: Halogen Segregation
Action: Strictly isolate this waste from halogenated solvents (e.g., dichloromethane, chloroform).
Causality: Mixing non-halogenated waste with halogenated waste drastically increases the cost of incineration. Halogenated waste requires specialized, high-temperature scrubber systems to neutralize corrosive HCl gas emissions[4].
Step 5: Labeling and Storage
Action: Apply GHS-compliant labels marking the container as "Hazardous Waste - Non-Halogenated Organic." Include the EPA RCRA waste code D001 (Ignitable) if the specific mixture's flash point is below 60 °C. Do not exceed 90 days of storage in the central accumulation area.
Spill Response & Remediation Workflow
In the event of a breach in primary containment, immediate and calculated action is required to prevent vapor ignition and inhalation exposure.
Figure 2: Remediation workflow for 4-Methylcyclohex-1-en-1-ol laboratory spills.
Protocol 2: Spill Remediation Methodology
Step 1: Vapor Suppression & Ignition Control
Action: Immediately evacuate non-essential personnel, extinguish all open flames, and disable hot plates or spark-producing equipment.
Causality: With an estimated flash point between 53 °C and 70 °C[2],[3], the vapor can easily ignite if it contacts a localized heat source.
Step 2: Absorbent Application
Action: Apply a non-combustible, inert absorbent such as vermiculite, dry sand, or diatomaceous earth, starting from the perimeter of the spill and working inward.
Causality: Working perimeter-in prevents the liquid from spreading. Combustible absorbents (like paper towels or sawdust) must be avoided, as they provide fuel and can ignite if the heat of absorption is high.
Step 3: Mechanical Recovery
Action: Use beryllium-copper or polypropylene scoops to collect the saturated absorbent into a heavy-duty hazardous waste bag or bucket.
Causality: These materials are non-sparking, eliminating the risk of mechanical friction igniting the combustible vapors during cleanup.
Step 4: Validation and Decontamination
Action: Wipe the affected area with a damp cloth and mild detergent. Verify the absence of the characteristic sweet, camphor-like odor of cyclic alcohols.
Causality: Odor elimination acts as a self-validating indicator that primary vapor emission sources have been successfully neutralized and removed.
References
Title: 4-Methylcyclohexanol Chemical and Physical Properties (CID 11524)
Source: PubChem, National Institutes of Health
URL: [Link]
Title: Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes
Source: U.S. Environmental Protection Agency (EPA)
URL: [Link]
A Comprehensive Guide to the Safe Handling of 4-Methylcyclohex-1-en-1-ol
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 4-Methylcyclohex-1-en-1-ol. The following guidance is synthesized from the safety data of structurally similar compounds, including 4-methylcyclohe...
Author: BenchChem Technical Support Team. Date: April 2026
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 4-Methylcyclohex-1-en-1-ol. The following guidance is synthesized from the safety data of structurally similar compounds, including 4-methylcyclohexanol, 4-methylcyclohexene, and allyl alcohol. 4-Methylcyclohex-1-en-1-ol is a secondary allylic alcohol, and it should be handled with extreme caution, assuming it may share the high toxicity associated with other allylic alcohols.[1][2] This guide is intended for experienced researchers and professionals and should be used in conjunction with a thorough risk assessment for the specific procedures being undertaken.
Understanding the Potential Hazards
Given the absence of specific toxicological data for 4-Methylcyclohex-1-en-1-ol, a conservative approach to safety is paramount. The primary hazards are anticipated to be:
Toxicity: Allyl alcohol, the parent compound of this class, is toxic if swallowed, in contact with skin, or if inhaled.[1] It is prudent to assume a similar or significant toxicity profile for 4-Methylcyclohex-1-en-1-ol.
Flammability: The related compound, 4-methylcyclohexene, is a highly flammable liquid and vapor.[3] Therefore, 4-Methylcyclohex-1-en-1-ol should be treated as a flammable liquid.
Skin and Eye Irritation: Both 4-methylcyclohexanol and 4-methylcyclohexene are known to cause skin and eye irritation.[3][4][5]
Respiratory Irritation: Inhalation may cause respiratory irritation.[3]
A multi-layered approach to PPE is essential to minimize all routes of potential exposure.
Glove Selection: Wear chemically resistant gloves. Given the lack of specific breakthrough data, it is advisable to use gloves made of a material known to be resistant to a broad range of organic chemicals, such as nitrile or neoprene. Always check the manufacturer's glove selection guide.
Double Gloving: For procedures with a higher risk of splashing or prolonged handling, wearing two pairs of gloves is recommended.
Glove Inspection and Replacement: Always inspect gloves for any signs of degradation or puncture before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and put on new gloves.
Safety Glasses: At a minimum, safety glasses with side shields are required.
Chemical Goggles: For any procedure with a risk of splashing, chemical splash goggles are mandatory.
Face Shield: When handling larger quantities or in situations with a significant splash hazard, a face shield should be worn in addition to chemical goggles.
Laboratory Coat: A flame-resistant lab coat is essential.
Chemical-Resistant Apron: For added protection against splashes, a chemically resistant apron should be worn over the lab coat.
Full-Body Protection: For large-scale operations or in the event of a significant spill, a chemical-resistant suit may be necessary.
Work in a Fume Hood: All work with 4-Methylcyclohex-1-en-1-ol must be conducted in a properly functioning chemical fume hood.
Respirator Requirements: If there is a potential for exposure outside of a fume hood, or in the case of a spill, a NIOSH-approved respirator with an organic vapor cartridge is required. The specific type of respirator should be determined by a formal risk assessment.
Operational and Disposal Plans
A clear and concise plan for the handling and disposal of 4-Methylcyclohex-1-en-1-ol is critical for laboratory safety.
Caption: Workflow for Safe Handling of 4-Methylcyclohex-1-en-1-ol
Preparation: Before beginning any work, ensure you have reviewed the safety data for analogous compounds and have all necessary PPE readily available.
Engineering Controls: All manipulations of 4-Methylcyclohex-1-en-1-ol must be performed in a certified chemical fume hood to minimize inhalation exposure.
Ignition Sources: Keep the chemical away from open flames, hot surfaces, and sparks, as it is expected to be flammable.[3]
Static Electricity: Take precautionary measures against static discharge.
Transfers: When transferring the liquid, use appropriate equipment to minimize splashing and aerosol generation.
Personal Hygiene: Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[5]
In the event of a spill, follow these procedures:
Evacuate: Immediately evacuate the area and alert others.
Ventilate: Ensure the area is well-ventilated, if safe to do so.
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the liquid.
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
Waste Collection: All waste containing 4-Methylcyclohex-1-en-1-ol, including contaminated consumables and spill cleanup materials, must be collected in a clearly labeled, sealed, and compatible hazardous waste container.
Disposal Method: The waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain.[5] For some alcohols, controlled incineration may be a suitable disposal method, but this should only be carried out by a licensed waste disposal company.[6][7]
Conclusion: A Commitment to Safety
The safe handling of 4-Methylcyclohex-1-en-1-ol requires a proactive and cautious approach, especially in the absence of specific safety data. By understanding the potential hazards based on structurally similar compounds and adhering to stringent PPE and handling protocols, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Always prioritize safety and consult with your institution's EHS department for any specific questions or concerns.
References
International Programme on Chemical Safety. (2022, December). ICSC 0095 - ALLYL ALCOHOL. INCHEM. Retrieved from [Link]
SDFINE. (n.d.). ALLYL ALCOHOL GHS Safety Data Sheet. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 4-Methylcyclohex-1-en-1-ol. PubChem. Retrieved from [Link]
Fisher Scientific. (2023, September 22). 4-Methylcyclohexanol, mixture of cis and trans Safety Data Sheet. Retrieved from [Link]
SIELC Technologies. (2018, May 16). 4-Methylcyclohex-3-en-1-one. Retrieved from [Link]
Matrix Fine Chemicals. (n.d.). 4-METHYLCYCLOHEX-1-ENE | CAS 591-47-9. Retrieved from [Link]
International Programme on Chemical Safety. (n.d.). ICSC 0095 - ALLYL ALCOHOL. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Removal and safe reuse of highly toxic allyl alcohol using a highly selective photo-sensitive metal–organic framework. Green Chemistry. Retrieved from [Link]
Princeton University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]
Sciencemadness Wiki. (2022, September 15). Allyl alcohol. Retrieved from [Link]